T900607
Descripción
This compound is a pentafluorophenylsulfonamide compound with potential antineoplastic activity. This compound inhibits tubulin polymerization by binding irreversibly to colchicine binding sites, resulting in cell cycle arrest and apoptosis. (NCI04)
T-900607 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.
a tubulin active agent with antineoplastic activity
Structure
3D Structure
Propiedades
Número CAS |
261944-52-9 |
|---|---|
Fórmula molecular |
C14H10F5N3O4S |
Peso molecular |
411.31 g/mol |
Nombre IUPAC |
[2-methoxy-5-[(2,3,4,5,6-pentafluorophenyl)sulfonylamino]phenyl]urea |
InChI |
InChI=1S/C14H10F5N3O4S/c1-26-7-3-2-5(4-6(7)21-14(20)23)22-27(24,25)13-11(18)9(16)8(15)10(17)12(13)19/h2-4,22H,1H3,(H3,20,21,23) |
Clave InChI |
FSXLOWIFSZNIMV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)N |
Apariencia |
Solid powder |
Otros números CAS |
848866-33-1 261944-52-9 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>5 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
T900607, T-900607, T 900607, T607; T-607, T 607 |
Origen del producto |
United States |
Foundational & Exploratory
The Multifaceted Mechanism of Action of T0901317: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
T0901317 is a potent, synthetic, non-steroidal small molecule that has been instrumental in elucidating the physiological roles of the Liver X Receptors (LXRs). Initially developed as a high-affinity LXR agonist, subsequent research has revealed a more complex pharmacological profile, with activity at several other nuclear receptors. This guide provides an in-depth overview of the mechanism of action of T0901317, summarizing key quantitative data, outlining its effects on critical signaling pathways, and detailing general methodologies for its study.
Primary Mechanism of Action: Liver X Receptor (LXR) Agonism
T0901317 is a potent dual agonist of both LXRα (NR1H3) and LXRβ (NR1H2). LXRs are nuclear receptors that function as ligand-activated transcription factors, playing a central role in the regulation of cholesterol, fatty acid, and glucose homeostasis.
The activation of LXR by T0901317 follows a canonical pathway for nuclear receptors:
-
Ligand Binding: T0901317 enters the cell and binds to the ligand-binding domain of LXRα or LXRβ located in the nucleus.
-
Heterodimerization: Upon ligand binding, LXR undergoes a conformational change, sheds corepressor proteins, and forms an obligate heterodimer with the Retinoid X Receptor (RXR).
-
DNA Binding: This LXR/RXR heterodimer then binds to specific DNA sequences known as LXR Response Elements (LXREs) in the promoter regions of target genes. An LXRE typically consists of two direct repeats of the consensus hexameric sequence AGGTCA, separated by four nucleotides (DR-4).
-
Transcriptional Regulation: The DNA-bound heterodimer recruits coactivator proteins, leading to the initiation or enhancement of the transcription of downstream target genes.
This primary signaling pathway is responsible for many of T0901317's most well-characterized effects, particularly the upregulation of genes involved in reverse cholesterol transport.
Off-Target and Secondary Mechanisms
While T0901317 is most potent as an LXR agonist, it demonstrates significant activity at other nuclear receptors, which must be considered when interpreting experimental results. This promiscuity makes it a powerful research tool but has hindered its therapeutic development due to a wide range of effects.
-
Farnesoid X Receptor (FXR): T0901317 is an agonist of FXR, a key regulator of bile acid synthesis and lipid metabolism. Although its potency at FXR is much lower than at LXR, it is more potent than the natural FXR ligand chenodeoxycholic acid.[1][2]
-
Retinoid-related Orphan Receptors (RORα and RORγ): T0901317 acts as a dual inverse agonist for RORα and RORγ.[2][3] This interaction can modulate the expression of genes involved in inflammation and metabolism.
-
Pregnane X Receptor (PXR): T0901317 is also a high-affinity ligand and agonist for the xenobiotic receptor PXR, activating it with a potency similar to its LXR activity.[2] This can induce the expression of detoxification enzymes like CYP3A4.
-
Constitutive Androstane Receptor (CAR): The compound also exhibits inverse agonist activity at CAR.[4][5]
Quantitative Pharmacological Data
The following table summarizes the reported potency and binding affinity values of T0901317 for its primary and secondary nuclear receptor targets.
| Target | Interaction Type | Metric | Value | Reference(s) |
| LXRα | Agonist | EC50 | 20 nM | [3] |
| Agonist | Kd | 7 nM | [4][5] | |
| LXRβ | Agonist | Kd | 22 nM | [4][5] |
| LXR (general) | Agonist | EC50 | ~50 nM | [4][5] |
| FXR | Agonist | EC50 | 5 µM | [2][3] |
| RORα | Inverse Agonist | Ki | 132 nM | [2][3] |
| RORγ | Inverse Agonist | Ki | 51 nM | [2][3] |
Downstream Effects on Gene Expression
Activation of LXR and other nuclear receptors by T0901317 leads to profound changes in the expression of genes controlling lipid metabolism. While some effects are beneficial, such as increased cholesterol efflux, others, like potent induction of lipogenesis, are considered adverse.
| Gene | Function | Effect of T0901317 | Fold Change / Observation | Tissue/Cell Type | Reference(s) |
| ABCA1 | Cholesterol Efflux | Upregulation | 5.5x to 7.8x mRNA increase | Human Macrophages | [6] |
| ABCG1 | Cholesterol Efflux | Upregulation | 3x to 6x mRNA increase | Mouse Liver, Human Macrophages | [6][7] |
| SREBP-1c | Master regulator of lipogenesis | Upregulation | 3.5x mRNA increase | Mouse Liver | [8][9] |
| FASN | Fatty Acid Synthase | Upregulation | 7x to 15x mRNA increase | Mouse Liver | [7][8][9] |
| SCD1 | Stearoyl-CoA desaturase-1 | Upregulation | 6x to 9.5x mRNA increase | Mouse Liver | [7][9] |
| GR | Glucocorticoid Receptor | Downregulation | Marked decrease in mRNA and protein | Mouse Liver | [10] |
| CYP7A1 | Cholesterol 7α-hydroxylase | Upregulation | 7x mRNA increase | Mouse Liver | [9] |
General Experimental Protocols
Detailed characterization of T0901317's activity relies on a suite of standard molecular and cellular biology assays. Below are general methodologies for key experiments.
Luciferase Reporter Assay for LXR Activation
This assay measures the ability of T0901317 to activate LXR-dependent transcription.
-
Principle: Cells are co-transfected with plasmids expressing LXR and a reporter plasmid where the luciferase gene is driven by a promoter containing multiple LXREs. LXR activation by T0901317 drives luciferase expression, which is quantified by measuring luminescence.
-
General Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., HEK293T, RAW264.7) in 12- or 24-well plates.[1]
-
Transfection: Co-transfect cells using a lipid-based reagent (e.g., Superfect) with an LXRα expression plasmid, an LXRE-driven firefly luciferase reporter plasmid, and a constitutively expressed Renilla luciferase plasmid (as a transfection control).[1][2]
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of T0901317 or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.[1]
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate fold activation relative to the vehicle control.
-
Macrophage Cholesterol Efflux Assay
This assay quantifies the rate of cholesterol movement from macrophages to an extracellular acceptor, a key function regulated by LXR.
-
Principle: Macrophages are first loaded with radiolabeled cholesterol. After an equilibration period, they are treated with T0901317 to induce the expression of cholesterol transporters (like ABCA1). The amount of radiolabeled cholesterol that is subsequently transferred from the cells to an acceptor molecule (like Apolipoprotein A-I or HDL) in the medium is measured.
-
General Methodology:
-
Cell Culture and Differentiation: Plate THP-1 monocytes and differentiate them into macrophages using phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.[4]
-
Cholesterol Loading: Load the differentiated macrophages by incubating them for 24-48 hours with medium containing [³H]cholesterol and, typically, acetylated LDL to facilitate uptake.
-
Equilibration: Wash the cells and incubate them in serum-free medium for 18-24 hours. During this period, add T0901317 or a vehicle control to induce target gene expression.
-
Efflux: Remove the equilibration medium and add fresh serum-free medium containing a cholesterol acceptor (e.g., 5-10 µg/mL Apolipoprotein A-I).
-
Incubation: Incubate for a defined period (e.g., 2-6 hours).
-
Quantification: Collect the medium and lyse the cells. Measure the radioactivity in both the medium and the cell lysate using liquid scintillation counting.
-
Analysis: Calculate the percentage of cholesterol efflux as: (dpm in medium) / (dpm in medium + dpm in cells) * 100.
-
Gene Expression Analysis by Real-Time Quantitative PCR (qPCR)
qPCR is used to measure changes in the mRNA levels of LXR target genes following treatment with T0901317.
-
Principle: Total RNA is extracted from treated cells or tissues, reverse-transcribed into complementary DNA (cDNA), and then the abundance of specific gene transcripts is quantified using real-time PCR with gene-specific primers.
-
General Methodology:
-
Cell/Tissue Treatment: Treat cells (e.g., HepG2, primary hepatocytes) or dose animals with T0901317 for a specified duration (e.g., 18-24 hours for cells).[7]
-
RNA Isolation: Harvest cells or tissues and isolate total RNA using a suitable method (e.g., TRIzol or column-based kits).
-
cDNA Synthesis: Synthesize first-strand cDNA from a standardized amount of total RNA (e.g., 1 µg) using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for target genes (e.g., ABCA1, SREBP1c, FASN) and a housekeeping gene for normalization (e.g., GAPDH, β-actin).
-
Analysis: Determine the relative quantitative levels of target gene expression using the 2-ΔΔCq method, normalizing to the housekeeping gene and expressing the results as fold change relative to the vehicle-treated control group.[5]
-
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Luciferase Reporter Assays to Assess Liver X Receptor Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. LXR Agonist T0901317′s Hepatic Impact Overrules Its Atheroprotective Action in Macrophages, Driving Early Atherogenesis in Chow-Diet-Fed Male Apolipoprotein E Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory effect of LXR activation on cell proliferation and cell cycle progression through lipogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 10. The effect of statins and the synthetic LXR agonist T0901317 on expression of ABCA1 transporter protein in human lung epithelial cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
T0901317: A Comprehensive Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
T0901317 is a potent, non-steroidal synthetic compound that has played a pivotal role in elucidating the physiological functions of the Liver X Receptors (LXRs). Initially identified as a high-affinity LXR agonist, subsequent research has revealed a more complex pharmacological profile, with activity at several other nuclear receptors. This promiscuity, while limiting its therapeutic potential, has established T0901317 as an invaluable tool compound in metabolic and inflammatory research. This technical guide provides an in-depth history of the discovery and development of T0901317, detailing its mechanism of action, pharmacological properties, and its application in preclinical research.
Discovery and Early Development
The discovery of T0901317 was a significant milestone in the study of Liver X Receptors. In the late 1990s and early 2000s, the scientific community was actively seeking potent and selective ligands to probe the function of LXRs, which had been identified as key regulators of cholesterol homeostasis.
In a landmark 2000 publication in Genes & Development, Schultz et al. from Tularik Inc. reported the identification of a series of synthetic, non-steroidal LXR agonists, including T0901317.[1][2][3] This discovery was the result of high-throughput screening efforts to identify small molecules that could activate LXRα. T0901317 emerged as a particularly potent activator, driving the expression of LXR target genes involved in lipid metabolism.[1][2][3] This seminal work not only introduced T0901317 as a powerful research tool but also uncovered the crucial role of LXRs in regulating lipogenesis, primarily through the induction of the sterol regulatory element-binding protein 1c (SREBP-1c).[1][2][3][4]
Pharmacological Profile and Mechanism of Action
T0901317 is a multi-target agent, and a comprehensive understanding of its activity at various nuclear receptors is essential for interpreting experimental results.
Liver X Receptor (LXR) Agonism
T0901317 is a potent agonist of both LXRα and LXRβ isoforms. Upon binding to LXR, it induces a conformational change in the receptor, leading to the recruitment of coactivators and the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription.
Farnesoid X Receptor (FXR) Agonism
Subsequent studies revealed that T0901317 also functions as an agonist of the Farnesoid X Receptor (FXR), a key regulator of bile acid metabolism. While its potency at FXR is lower than at LXR, this activity is significant and must be considered when using T0901317 in experimental models.
Pregnane X Receptor (PXR) Agonism
Further characterization demonstrated that T0901317 is also a potent agonist of the Pregnane X Receptor (PXR), a nuclear receptor involved in the detoxification of xenobiotics and endobiotics. This off-target activity can influence the expression of various metabolic enzymes and transporters.
Retinoic Acid Receptor-Related Orphan Receptor (ROR) Inverse Agonism
In addition to its agonist activities, T0901317 has been identified as an inverse agonist of the Retinoic Acid Receptor-Related Orphan Receptors RORα and RORγ. This means that it can suppress the constitutive activity of these receptors, which are involved in regulating inflammatory responses and circadian rhythms.
Quantitative Pharmacological Data
The following tables summarize the known potency and binding affinity values for T0901317 at its various targets.
| Target | Parameter | Value | Reference(s) |
| LXRα | EC50 | 20 nM | [5] |
| LXRβ | EC50 | ~50 nM | |
| FXR | EC50 | 5 µM | [5] |
| Target | Parameter | Value | Reference(s) |
| RORα | Ki | 132 nM | [5] |
| RORγ | Ki | 51 nM | [5] |
Key Preclinical Findings
T0901317 has been extensively used in preclinical models to investigate the therapeutic potential of targeting the pathways it modulates.
Atherosclerosis
Numerous studies have demonstrated the anti-atherosclerotic effects of T0901317 in various animal models. By activating LXR, T0901317 promotes reverse cholesterol transport, leading to the efflux of cholesterol from macrophages in atherosclerotic plaques. However, its therapeutic development for this indication has been hampered by its potent induction of hepatic lipogenesis and hypertriglyceridemia, a consequence of SREBP-1c activation.[1][2][3][4]
Alzheimer's Disease
The role of cholesterol metabolism in the pathogenesis of Alzheimer's disease has led to the investigation of LXR agonists as potential therapeutics. Preclinical studies have shown that T0901317 can reduce the production of amyloid-β (Aβ) peptides and improve cognitive function in mouse models of Alzheimer's disease. The proposed mechanism involves the LXR-mediated upregulation of cholesterol transporters, which facilitates the clearance of Aβ from the brain.
Signaling Pathways and Experimental Workflows
LXR Agonist Signaling Pathway
Caption: T0901317 activates LXR, leading to gene transcription.
Experimental Workflow for Assessing LXR Activation
Caption: Workflow for a cell-based LXR activation assay.
Detailed Experimental Protocols
Cell-Based Luciferase Reporter Assay for LXR Activation
This protocol describes a common method to quantify the activation of LXR by T0901317.
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
LXR expression plasmid (e.g., pCMX-hLXRα)
-
Luciferase reporter plasmid containing LXREs (e.g., pTK-LXRE3-Luc)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
T0901317
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the LXR expression plasmid and the LXRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing 10% FBS and varying concentrations of T0901317 (e.g., from 1 nM to 10 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.
-
Data Analysis: Normalize the luciferase readings to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Plot the normalized luciferase activity against the concentration of T0901317 and fit the data to a dose-response curve to determine the EC50 value.
Radioligand Binding Assay for ROR Inverse Agonism
This protocol outlines a method to determine the binding affinity (Ki) of T0901317 for RORs.
Materials:
-
Cell membranes or purified ROR protein (e.g., RORα or RORγ)
-
Radiolabeled ROR ligand (e.g., [3H]-25-hydroxycholesterol)
-
T0901317
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the ROR-containing membranes or purified protein, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled T0901317.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of T0901317 that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion and Future Perspectives
T0901317 has been instrumental in advancing our understanding of the multifaceted roles of LXR and other nuclear receptors in health and disease. While its off-target effects and lipogenic properties have precluded its clinical development, it remains a cornerstone tool for basic research. The discovery and characterization of T0901317 have paved the way for the development of more selective LXR modulators with improved therapeutic profiles. The continued use of T0901317 in preclinical studies will undoubtedly continue to yield valuable insights into the complex interplay of metabolic and inflammatory signaling pathways.
References
- 1. Role of LXRs in control of lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of LXRs in control of lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. The Role of Lipid Sensing Nuclear Receptors (PPARs and LXR) and Metabolic Lipases in Obesity, Diabetes and NAFLD [mdpi.com]
- 5. Luciferase Reporter Assay - Creative BioMart [creativebiomart.net]
T0901317: A Comprehensive Technical Guide to its Target Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
T0901317 is a potent synthetic agonist for the Liver X Receptors (LXRα and LXRβ), nuclear receptors that play a pivotal role in the regulation of cholesterol homeostasis, fatty acid metabolism, and inflammation. While widely utilized as a chemical tool to probe LXR function, T0901317 exhibits a complex pharmacological profile characterized by interactions with several other nuclear receptors. This technical guide provides an in-depth overview of the primary and secondary molecular targets of T0901317, presenting quantitative binding and functional data, detailed experimental methodologies for key assays, and visual representations of associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers employing T0901317 in their experimental designs.
Primary Target Receptors: Liver X Receptors (LXRα and LXRβ)
The principal targets of T0901317 are the Liver X Receptor isoforms, LXRα (NR1H3) and LXRβ (NR1H2). These receptors function as ligand-activated transcription factors that, upon binding to agonists such as T0901317, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby modulating their expression.
LXR Signaling Pathway
The activation of LXRs by T0901317 initiates a signaling cascade that primarily regulates lipid metabolism and inflammation. A key target gene upregulated by LXR activation is the ATP-binding cassette transporter A1 (ABCA1), which mediates the efflux of cholesterol from cells to high-density lipoprotein (HDL) particles, a critical step in reverse cholesterol transport.[1] Additionally, LXR activation has been shown to exert anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.[2]
Off-Target Receptor Interactions
While T0901317 is a potent LXR agonist, it also interacts with several other nuclear receptors, which is a critical consideration for interpreting experimental results. These off-target interactions can lead to a variety of biological effects that are independent of LXR activation.
Quantitative Data Summary
The following table summarizes the reported binding affinities and functional potencies of T0901317 for its primary and secondary target receptors.
| Receptor | Parameter | Value (nM) | Assay Type | Reference |
| LXRα | EC50 | 20 | Cell Reporter Assay | [1][2] |
| LXRβ | EC50 | 11 - 16 | Cell Reporter Assay | [1] |
| FXR | EC50 | 5000 | Cell Reporter Assay | [1][2] |
| PXR | EC50 | 156 | Luciferase Reporter Gene Assay | [2] |
| RORα | Ki | 132 | Not Specified | [1][2] |
| RORγ | Ki | 51 | Not Specified | [1][2] |
| CAR | - | Inverse Agonist | Reporter Assay | [3] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the activity of T0901317.
LXR Reporter Gene Assay
This assay is used to quantify the ability of T0901317 to activate LXR-mediated gene transcription.
Objective: To determine the EC50 of T0901317 for LXRα and LXRβ activation.
Materials:
-
HEK293T or COS-7 cells
-
Expression plasmids for LXRα or LXRβ
-
RXRα expression plasmid
-
Luciferase reporter plasmid containing LXR response elements (e.g., pTAL-LXRE)
-
Renilla luciferase control vector (for normalization)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent (e.g., Superfect)
-
T0901317
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a suitable density.
-
Co-transfect the cells with the LXR, RXR, luciferase reporter, and Renilla control plasmids using a suitable transfection reagent according to the manufacturer's protocol.[4]
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of T0901317 or vehicle control (DMSO).
-
Incubate the cells for an additional 16-24 hours.[1]
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[4]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
Plot the normalized luciferase activity against the log concentration of T0901317 and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Cholesterol Efflux Assay
This assay measures the capacity of T0901317 to promote the removal of cholesterol from cells, a key function of LXR activation.
Objective: To quantify the effect of T0901317 on ABCA1-mediated cholesterol efflux.
Materials:
-
J774 or THP-1 macrophages
-
Cell culture medium (e.g., RPMI-1640)
-
[3H]-cholesterol
-
T0901317
-
Apolipoprotein A-I (ApoA-I) or HDL as a cholesterol acceptor
-
Scintillation counter
Procedure:
-
Seed macrophages in a 24-well plate.
-
Label the cells with [3H]-cholesterol in the culture medium for 24 hours.[5]
-
Wash the cells and equilibrate them in serum-free medium containing T0901317 or vehicle for 18 hours to induce ABCA1 expression.[5]
-
Wash the cells again and incubate with serum-free medium containing a cholesterol acceptor (e.g., ApoA-I) for 4-6 hours.[5]
-
Collect the medium and lyse the cells.
-
Measure the radioactivity in both the medium and the cell lysate using a scintillation counter.
-
Calculate the percentage of cholesterol efflux as: (radioactivity in medium / (radioactivity in medium + radioactivity in cell lysate)) x 100.
Western Blot for ABCA1 Expression
This method is used to visualize and quantify the T0901317-induced upregulation of ABCA1 protein.
Objective: To determine the effect of T0901317 on ABCA1 protein levels.
Materials:
-
Caco-2 or other suitable cell line
-
T0901317
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against ABCA1
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with T0901317 or vehicle for 24-48 hours.[6]
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against ABCA1, followed by incubation with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody for the loading control to ensure equal protein loading.
-
Quantify the band intensities using densitometry software and normalize the ABCA1 signal to the loading control.
NF-κB Inhibition Assay
This assay assesses the anti-inflammatory properties of T0901317 by measuring its ability to inhibit NF-κB signaling.
Objective: To determine the inhibitory effect of T0901317 on NF-κB activation.
Materials:
-
HEK293 cells stably expressing an NF-κB-driven luciferase reporter
-
Cell culture medium
-
T0901317
-
An NF-κB activator (e.g., TNF-α or PMA)
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Seed the NF-κB reporter cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of T0901317 or vehicle for 1-2 hours.
-
Stimulate the cells with an NF-κB activator for 6-24 hours.[7]
-
Lyse the cells and measure luciferase activity using a luminometer.[8]
-
Plot the luciferase activity against the log concentration of T0901317 to determine its inhibitory potency.
Conclusion
T0901317 is a valuable pharmacological tool for studying the roles of Liver X Receptors in various physiological and pathological processes. However, its utility is nuanced by its interactions with a range of off-target nuclear receptors. A thorough understanding of its complete pharmacological profile, as outlined in this guide, is essential for the accurate design and interpretation of experiments. The provided quantitative data and detailed experimental protocols serve as a foundational resource for researchers utilizing T0901317, enabling more robust and reproducible scientific investigations. Researchers should always consider the potential for off-target effects and, where possible, employ additional, more selective LXR modulators to corroborate findings obtained with T0901317.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TO901317, a potent LXR agonist, is an inverse agonist of CAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Cell cholesterol efflux to purified acceptors [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
T0901317: A Comprehensive Technical Guide to its LXR Agonist Activity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthetic Liver X Receptor (LXR) agonist, T0901317. It details its potent activity on LXR isoforms, its selectivity profile against other nuclear receptors, the underlying signaling pathways, and detailed protocols for key experimental assays.
Quantitative Agonist and Selectivity Profile
T0901317 is a potent agonist of both LXRα and LXRβ, demonstrating high affinity in binding and functional assays. However, its utility as a specific LXR tool is nuanced by its activity on other nuclear receptors. The following tables summarize the quantitative data on T0901317's activity and selectivity.
Table 1: LXR Agonist Activity of T0901317
| Parameter | LXRα | LXRβ | Reference |
| EC50 | ~20-50 nM | ~50 nM | [1][2][3] |
| Kd | 7 nM | 22 nM | [1][4] |
Table 2: Off-Target Activity and Selectivity of T0901317
| Target | Activity | Ki / EC50 | Reference |
| FXR | Agonist | ~5 µM (EC50) | [1][2][5] |
| CAR | Inverse Agonist | - | [1][4] |
| RORα | Inverse Agonist | 132 nM (Ki) | [2][3] |
| RORγ | Inverse Agonist | 51 nM (Ki) | [2][3] |
| PXR | Agonist | Nanomolar range | [2] |
Signaling Pathways and Mechanisms of Action
T0901317 exerts its biological effects primarily through the activation of LXR, which forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, modulating their transcription.
LXR-Mediated Gene Regulation
The activation of LXR by T0901317 initiates a cascade of events leading to the regulation of genes involved in cholesterol metabolism and inflammation. A key target is the ATP-binding cassette transporter A1 (ABCA1), which promotes cholesterol efflux from cells to lipid-poor apolipoproteins.
Anti-Inflammatory Effects via NF-κB Inhibition
T0901317 has been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-κB (NF-κB) signaling pathway.[2][6] This trans-repression mechanism is crucial for its protective effects in inflammatory conditions like atherosclerosis.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of T0901317.
LXR Binding Affinity Assay (Competitive Radioligand Binding)
This protocol determines the binding affinity (Ki) of T0901317 for LXRα and LXRβ by measuring its ability to displace a radiolabeled LXR ligand.
Methodology:
-
Reagents:
-
Recombinant human LXRα and LXRβ ligand-binding domains (LBDs).
-
Radiolabeled LXR agonist (e.g., [3H]-T0901317).
-
Unlabeled T0901317.
-
Scintillation Proximity Assay (SPA) beads (e.g., PVT-polyvinyltoluene beads).
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1 mM EDTA, 10% glycerol, 5 mM DTT).
-
-
Procedure:
-
Prepare a reaction mixture containing the LXR LBD, [3H]-T0901317, and SPA beads in the assay buffer.
-
Add increasing concentrations of unlabeled T0901317 to the wells of a microplate.
-
Incubate the plate at room temperature for 2-4 hours to allow binding to reach equilibrium.
-
Measure the radioactivity in each well using a scintillation counter.
-
The amount of bound radioligand is inversely proportional to the concentration of unlabeled T0901317.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of unlabeled T0901317.
-
Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
LXR Reporter Gene Assay
This cell-based assay measures the ability of T0901317 to activate LXR-mediated gene transcription.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T, HepG2, or RAW 264.7 macrophages) in appropriate media.
-
Co-transfect the cells with:
-
An LXR expression vector (for LXRα or LXRβ).
-
A reporter plasmid containing a luciferase gene under the control of an LXR-responsive promoter (containing LXREs).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
-
Compound Treatment:
-
After 24 hours of transfection, treat the cells with varying concentrations of T0901317 or a vehicle control (e.g., DMSO).
-
Incubate the cells for an additional 18-24 hours.
-
-
Luciferase Activity Measurement:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Plot the fold induction of luciferase activity (compared to the vehicle control) against the log concentration of T0901317.
-
Determine the EC50 value from the resulting dose-response curve.
-
Cholesterol Efflux Assay
This assay quantifies the ability of T0901317 to promote the removal of cholesterol from macrophage foam cells, a key process in preventing atherosclerosis.
Methodology:
-
Macrophage Differentiation and Cholesterol Loading:
-
Culture macrophages (e.g., J774A.1 or THP-1 derived macrophages).
-
Label the cells with [3H]-cholesterol or a fluorescent cholesterol analog (e.g., NBD-cholesterol) for 24-48 hours.
-
Induce foam cell formation by incubating the cells with acetylated low-density lipoprotein (acLDL).
-
-
T0901317 Treatment and Efflux:
-
Wash the cells to remove excess labeled cholesterol and acLDL.
-
Incubate the cells with serum-free media containing T0901317 or a vehicle control for 18-24 hours to upregulate ABCA1 expression.
-
Induce cholesterol efflux by incubating the cells with a cholesterol acceptor, such as apolipoprotein A-I (ApoA-I) or high-density lipoprotein (HDL), for 4-6 hours.
-
-
Quantification:
-
Collect the media and lyse the cells.
-
Measure the radioactivity or fluorescence in both the media and the cell lysate.
-
-
Data Analysis:
-
Calculate the percentage of cholesterol efflux as: (radioactivity/fluorescence in media) / (radioactivity/fluorescence in media + radioactivity/fluorescence in cell lysate) x 100%.
-
In Vivo Atherosclerosis Mouse Model
This protocol describes the use of T0901317 in a mouse model to study its effects on the development of atherosclerosis.
Methodology:
-
Animal Model:
-
Use atherosclerosis-prone mouse models, such as low-density lipoprotein receptor-deficient (LDLR-/-) or apolipoprotein E-deficient (ApoE-/-) mice.
-
-
Diet and Treatment:
-
Atherosclerotic Lesion Analysis:
-
At the end of the study, euthanize the mice and perfuse the vasculature.
-
Dissect the aorta and aortic root.
-
Stain the aortic root sections with Oil Red O to visualize neutral lipid accumulation in the plaques.
-
Quantify the lesion area using image analysis software.
-
-
Gene Expression Analysis:
-
Isolate RNA from tissues like the liver and macrophages to analyze the expression of LXR target genes (e.g., ABCA1, ABCG1) by quantitative PCR.
-
NF-κB DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)
This assay is used to determine the effect of T0901317 on the DNA binding activity of NF-κB.
Methodology:
-
Cell Treatment and Nuclear Extract Preparation:
-
Treat macrophages (e.g., RAW 264.7) with an inflammatory stimulus (e.g., lipopolysaccharide, LPS) in the presence or absence of T0901317.
-
Isolate nuclear extracts from the cells.
-
-
EMSA Reaction:
-
Incubate the nuclear extracts with a radiolabeled double-stranded oligonucleotide probe containing the NF-κB consensus binding site.
-
For competition assays, add an excess of unlabeled "cold" probe.
-
For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65) to identify the specific complex.
-
-
Electrophoresis and Detection:
-
Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Dry the gel and visualize the radiolabeled bands by autoradiography.
-
-
Data Analysis:
-
A decrease in the intensity of the shifted band in the presence of T0901317 indicates inhibition of NF-κB DNA binding.
-
This comprehensive guide provides a detailed understanding of the LXR agonist T0901317, its activity, selectivity, and the experimental methodologies used for its characterization. This information is intended to be a valuable resource for researchers in the fields of nuclear receptor biology, metabolic diseases, and drug discovery.
References
- 1. Differential anti-atherosclerotic effects in the innominate artery and aortic sinus by the liver × receptor agonist T0901317 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. LXR Agonist T0901317′s Hepatic Impact Overrules Its Atheroprotective Action in Macrophages, Driving Early Atherogenesis in Chow-Diet-Fed Male Apolipoprotein E Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Luciferase Reporter Assays to Assess Liver X Receptor Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. T-0901317, a synthetic liver X receptor ligand, inhibits development of atherosclerosis in LDL receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Pharmacological Profile of T0901317: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
T0901317 is a potent, synthetic agonist of the Liver X Receptors (LXRα and LXRβ), nuclear receptors that play a pivotal role in the transcriptional regulation of lipid metabolism and inflammation. While initially investigated for its potential in treating atherosclerosis due to its role in promoting reverse cholesterol transport, its complex pharmacological profile, including off-target effects and induction of lipogenesis, has made it a critical tool for dissecting the intricate signaling pathways governed by LXRs. This technical guide provides an in-depth overview of the pharmacological properties of T0901317, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and downstream effects.
Mechanism of Action and Receptor Engagement
T0901317 exerts its primary effects by binding to and activating LXRα and LXRβ. Upon activation, LXRs form a heterodimer with the Retinoid X Receptor (RXR), and this complex binds to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription.[1] This activation initiates a cascade of events that influence cholesterol homeostasis, fatty acid metabolism, and inflammatory responses.
Beyond its potent LXR agonism, T0901317 exhibits promiscuity, interacting with other nuclear receptors. Notably, it also functions as an agonist for the Farnesoid X Receptor (FXR) and the Pregnane X Receptor (PXR), and as a dual inverse agonist for the Retinoic acid receptor-related Orphan Receptors α and γ (RORα and RORγ).[2][3][4] This polypharmacology is crucial to consider when interpreting experimental results obtained using this compound.
Quantitative Receptor Binding and Activity Data
The following tables summarize the reported binding affinities and functional potencies of T0901317 for its various molecular targets.
| Target | Parameter | Value | Species | Assay Type | Reference |
| LXRα | EC50 | 20 nM | Not Specified | Cell reporter assay | [2][5] |
| LXRα | EC50 | ~50 nM | Not Specified | Not Specified | |
| LXRα | Kd | 7 nM | Not Specified | Not Specified | |
| LXRα | pIC50 | 7.89 | Human | Displacement of [3H]T0901317 | [6] |
| LXRβ | Kd | 22 nM | Not Specified | Not Specified | |
| LXRβ | pIC50 | 8.05 | Human | Displacement of [3H]T0901317 | [6] |
| LXRβ | EC50 | 11 nM | Human | Reporter transactivation assay (COS7 cells) | [2] |
| LXRβ | EC50 | 16 nM | Human | Reporter assay (CHO cells) | [2] |
| FXR | EC50 | 5 µM | Not Specified | Not Specified | [2][3][5] |
| RORα | Ki | 132 nM | Not Specified | Not Specified | [2][5] |
| RORγ | Ki | 51 nM | Not Specified | Not Specified | [2][5] |
Core Signaling Pathways Modulated by T0901317
The activation of LXRs by T0901317 triggers a complex network of signaling pathways. The primary and most well-characterized pathway involves the regulation of cholesterol metabolism. Additionally, T0901317 influences inflammatory and lipogenic pathways.
LXR-Mediated Reverse Cholesterol Transport
A primary consequence of LXR activation by T0901317 is the induction of genes involved in reverse cholesterol transport, the process by which excess cholesterol from peripheral tissues is transported back to the liver for excretion. A key target gene is the ATP-binding cassette transporter A1 (ABCA1), which facilitates the efflux of cellular cholesterol to lipid-poor apolipoprotein A-I (ApoA-I).[2][7]
References
- 1. Liver X receptor α activation with the synthetic ligand T0901317 reduces lung injury and inflammation after hemorrhage and resuscitation via inhibition of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. T0901317 is a dual LXR/FXR agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. T0901317 is a potent PXR ligand: implications for the biology ascribed to LXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. T0901317 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. The LXR ligand T0901317 induces severe lipogenesis in the db/db diabetic mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
The LXR Agonist T0901317: A Double-Edged Sword in Lipid Metabolism
A Technical Guide for Researchers and Drug Development Professionals
Abstract
T0901317 is a potent synthetic agonist of the Liver X Receptors (LXRα and LXRβ), nuclear receptors that are pivotal regulators of cholesterol, fatty acid, and glucose homeostasis.[1] While initially investigated for its potential in treating atherosclerosis due to its role in promoting reverse cholesterol transport, its profound effects on lipogenesis have made its therapeutic application challenging. This technical guide provides an in-depth analysis of the molecular mechanisms through which T0901317 modulates lipid metabolism, detailed experimental protocols for studying its effects, and a summary of key quantitative findings. This document is intended for researchers, scientists, and drug development professionals investigating LXR-targeted therapies and their metabolic consequences.
Core Mechanism of Action: LXR Activation
T0901317 exerts its effects by binding to and activating LXRα and LXRβ.[2] LXRs form obligate heterodimers with the Retinoid X Receptor (RXR). Upon ligand binding, this heterodimer undergoes a conformational change, leading to the recruitment of coactivator proteins and subsequent binding to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby initiating their transcription.[3]
The primary signaling cascade initiated by T0901317 that impacts lipid metabolism is the transcriptional activation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[4][5] SREBP-1c is a master transcriptional regulator of de novo lipogenesis, the process of synthesizing fatty acids and triglycerides.[6]
Signaling Pathways Modulated by T0901317
The activation of LXR by T0901317 triggers a cascade of events that dichotomously affects cholesterol and fatty acid metabolism.
Cholesterol Metabolism
T0901317 promotes reverse cholesterol transport, the process by which excess cholesterol from peripheral tissues is transported back to the liver for excretion. This is primarily achieved through the upregulation of ATP-binding cassette (ABC) transporters ABCA1 and ABCG1, which facilitate the efflux of cholesterol from macrophages to high-density lipoprotein (HDL) particles.[7] Furthermore, T0901317 stimulates the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of cholesterol to bile acids in the liver, providing another route for cholesterol disposal.[7]
Fatty Acid and Triglyceride Metabolism
The most pronounced effect of T0901317 on lipid metabolism is the potent induction of de novo lipogenesis.[4] Activation of LXR by T0901317 leads to a significant increase in the expression of SREBP-1c.[4][5] SREBP-1c, in turn, activates a cohort of genes essential for fatty acid and triglyceride synthesis, including:
-
Fatty Acid Synthase (FAS): A multi-enzyme protein that catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA.[8]
-
Acetyl-CoA Carboxylase (ACC): Catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in fatty acid synthesis.[8]
-
Stearoyl-CoA Desaturase-1 (SCD-1): Introduces a double bond into stearoyl-CoA, converting it to oleoyl-CoA, a key monounsaturated fatty acid incorporated into triglycerides and other lipids.[8]
This coordinated upregulation of lipogenic enzymes results in a massive increase in the synthesis of fatty acids and their subsequent esterification into triglycerides. This leads to the accumulation of lipids in the liver (hepatic steatosis) and increased secretion of very-low-density lipoproteins (VLDL), resulting in hypertriglyceridemia.[4][7]
Quantitative Data on T0901317's Effects
The following tables summarize the quantitative effects of T0901317 on gene expression and plasma lipid levels as reported in various preclinical studies.
Table 1: Effect of T0901317 on Hepatic Gene Expression in Mice
| Gene | Animal Model | T0901317 Dose & Duration | Fold Change vs. Control (Mean ± SEM/SD) | Reference(s) |
| SREBP-1c | C57BL/6 | 50 mg/kg/day (i.p.), 7 days | 3.5 ± 0.9 | [9] |
| FAS | C57BL/6 | 50 mg/kg/day (i.p.), 7 days | 7.0 ± 3.5 | [9] |
| SCD-1 | C57BL/6 | 50 mg/kg/day (i.p.), 7 days | 9.5 ± 2.5 | [9] |
| ACC-1 | C57BL/6 | 50 mg/kg/day (i.p.), 7 days | 4.3 ± 0.7 | [9] |
| ABCA1 | C57BL/6 | 10 mg/kg/day (oral gavage), 10 days | ~2-fold | [10] |
| ABCG1 | C57BL/6 | 10 mg/kg/day (oral gavage), 10 days | ~3-fold | [10] |
| CYP7A1 | C57BL/6 | 50 mg/kg/day (i.p.), 7 days | 7.0 ± 0.9 | [9] |
| FASN | ApoE knockout | 10 mg/kg/day (diet), 4 days | ~15-fold | [7] |
| SCD1 | ApoE knockout | 10 mg/kg/day (diet), 4 days | ~6-fold | [7] |
Table 2: Effect of T0901317 on Plasma Lipid Levels in Mice
| Lipid Parameter | Animal Model | T0901317 Dose & Duration | % Change or Fold Change vs. Control (Mean ± SEM/SD) | Reference(s) |
| Triglycerides | ApoE knockout | 10 mg/kg/day (diet), 8 weeks | 8.9-fold increase | [11] |
| Total Cholesterol | ApoE knockout | 10 mg/kg/day (diet), 8 weeks | 2.5 to 3-fold increase | [11] |
| VLDL-Cholesterol | ApoE knockout | 10 mg/kg/day (diet), 8 weeks | 2.9-fold increase | [7] |
| LDL-Cholesterol | ApoE knockout | 10 mg/kg/day (diet), 8 weeks | 1.3-fold increase | [7] |
| HDL-Cholesterol | ApoE knockout | 10 mg/kg/day (diet), 8 weeks | 37% decrease | [7] |
| Triglycerides | Wistar rats (LFD) | 10 mg/kg/day, 7 days | Significant increase | [12] |
| Triglycerides | Wistar rats (HFD) | 10 mg/kg/day, 7 days | Amplified increase | [12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of T0901317's effects. The following sections provide standardized protocols for key experiments.
In Vivo Mouse Study
Objective: To assess the in vivo effects of T0901317 on lipid metabolism.
Materials:
-
Male C57BL/6 or other appropriate mouse strain (8-10 weeks old)
-
T0901317 (Cayman Chemical or equivalent)
-
Vehicle (e.g., 0.5% methylcellulose or corn oil)
-
Oral gavage needles
-
Standard laboratory animal housing and care facilities
Procedure:
-
Acclimatization: House mice for at least one week under standard conditions (12-hour light/dark cycle, ad libitum access to chow and water).
-
Grouping: Randomly assign mice to treatment groups (e.g., vehicle control, T0901317-treated). A typical group size is 8-10 mice.
-
T0901317 Preparation: Prepare a suspension of T0901317 in the chosen vehicle at the desired concentration (e.g., 1-5 mg/mL for a 10-50 mg/kg dose).
-
Dosing: Administer T0901317 or vehicle daily via oral gavage for the specified duration (e.g., 7-14 days).
-
Monitoring: Record body weight and food intake 2-3 times per week.
-
Euthanasia and Sample Collection: At the end of the treatment period, fast the mice for 4-6 hours. Euthanize mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Blood Collection: Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.
-
Tissue Collection: Perfuse the liver with ice-cold PBS. Excise the liver, weigh it, and snap-freeze portions in liquid nitrogen for gene and protein analysis, and embed a portion in OCT compound for histology. Store samples at -80°C.
Quantification of Plasma Lipids
Objective: To measure total cholesterol and triglyceride concentrations in plasma.
Materials:
-
Commercial colorimetric assay kits for total cholesterol and triglycerides (e.g., from Roche Diagnostics, Wako, or Cell Biolabs).
-
Microplate reader.
-
Plasma samples.
Procedure:
-
Thaw plasma samples on ice.
-
Follow the manufacturer's protocol for the chosen commercial kit. Typically, this involves adding a small volume of plasma to a 96-well plate, followed by the addition of enzyme-containing reagents.
-
Incubate the plate at the specified temperature (e.g., 37°C) for the recommended time.
-
Measure the absorbance at the specified wavelength using a microplate reader.
-
Calculate the lipid concentrations based on a standard curve generated using the provided calibrators.
Liver Lipid Extraction (Folch Method)
Objective: To extract total lipids from liver tissue for quantification.
Materials:
-
Frozen liver tissue (~50-100 mg).
-
Chloroform/methanol (2:1, v/v).
-
0.9% NaCl solution.
-
Glass homogenizer.
-
Centrifuge.
-
Nitrogen gas stream or rotary evaporator.
Procedure:
-
Weigh a piece of frozen liver tissue.
-
Add the tissue to a glass homogenizer with 20 volumes of chloroform/methanol (2:1) (e.g., 2 mL for 100 mg of tissue).
-
Homogenize thoroughly.
-
Transfer the homogenate to a glass tube and agitate for 20 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.4 mL for 2 mL of homogenate).
-
Vortex briefly and centrifuge at low speed (e.g., 1000 x g) for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen or using a rotary evaporator.
-
Resuspend the dried lipids in a known volume of an appropriate solvent (e.g., isopropanol) for subsequent quantification assays.
Hepatic Gene Expression Analysis (Quantitative Real-Time PCR)
Objective: To quantify the mRNA levels of target genes in the liver.
Materials:
-
Frozen liver tissue (~20-30 mg).
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
SYBR Green qPCR Master Mix.
-
Gene-specific primers for target genes (e.g., SREBP-1c, FAS, SCD-1, ABCA1) and a housekeeping gene (e.g., GAPDH, β-actin).
-
qPCR instrument.
Procedure:
-
RNA Extraction: Extract total RNA from liver tissue using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate by combining SYBR Green Master Mix, forward and reverse primers (final concentration of ~200-500 nM each), and diluted cDNA.
-
qPCR Cycling: Perform the qPCR using a standard three-step cycling protocol (denaturation, annealing, extension) on a qPCR instrument. Include a melt curve analysis at the end to verify product specificity.
-
Data Analysis: Determine the threshold cycle (Ct) for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
Western Blot Analysis
Objective: To detect and quantify the protein levels of key lipogenic enzymes.
Materials:
-
Frozen liver tissue.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-SREBP-1c, anti-FAS, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction: Homogenize liver tissue in ice-cold RIPA buffer. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control (e.g., β-actin).
Oil Red O Staining for Liver Sections
Objective: To visualize neutral lipid accumulation in the liver.
Materials:
-
OCT-embedded frozen liver sections (8-10 µm thick).
-
Oil Red O staining solution.
-
Propylene glycol.
-
Mayer's hematoxylin.
-
Aqueous mounting medium.
-
Microscope.
Procedure:
-
Cut frozen sections using a cryostat and mount on slides.
-
Air dry the slides and then fix in 10% formalin for 10 minutes.
-
Rinse with distilled water.
-
Incubate in absolute propylene glycol for 2-5 minutes.
-
Stain with pre-warmed Oil Red O solution for 8-10 minutes in a 60°C oven.[13]
-
Differentiate in 85% propylene glycol for 1 minute.
-
Rinse with distilled water.
-
Counterstain with Mayer's hematoxylin for 30-60 seconds.
-
Wash thoroughly with tap water.
-
Mount with an aqueous mounting medium.
-
Imaging: Visualize under a light microscope. Lipid droplets will appear as red-orange structures.
Conclusion and Future Directions
T0901317 is a powerful research tool for elucidating the roles of LXR in lipid and carbohydrate metabolism. Its potent activation of LXRα and subsequent induction of SREBP-1c-mediated lipogenesis leads to significant hepatic steatosis and hypertriglyceridemia, which has precluded its development as a therapeutic agent for atherosclerosis.[4][7]
Future research in this area is focused on the development of LXR modulators that can dissociate the beneficial effects on reverse cholesterol transport from the detrimental effects on lipogenesis. This may be achieved through the development of LXRβ-selective agonists, as LXRα is the primary isoform responsible for hepatic lipogenesis, or through the identification of compounds that selectively modulate the recruitment of co-regulatory proteins to the LXR/RXR heterodimer. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working towards these goals.
References
- 1. 2.3. Oil Red-O Staining [bio-protocol.org]
- 2. Oil red O staining | Xin Chen Lab [pharm.ucsf.edu]
- 3. avantiresearch.com [avantiresearch.com]
- 4. lipidmaps.org [lipidmaps.org]
- 5. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Video: An Improved Time- and Labor- Efficient Protocol for Mouse Primary Hepatocyte Isolation [jove.com]
- 8. 2.4. Liver Lipid Extraction and Fatty Acid Quantification [bio-protocol.org]
- 9. The Liver X Receptor Agonist T0901317 Protects Mice from High Fat Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. LXR Agonist T0901317′s Hepatic Impact Overrules Its Atheroprotective Action in Macrophages, Driving Early Atherogenesis in Chow-Diet-Fed Male Apolipoprotein E Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 13. Oil Red O Staining Protocol - IHC WORLD [ihcworld.com]
The Dual-Edged Sword: T0901317's Potent Regulation of Cholesterol Homeostasis and Lipogenesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
T0901317, a potent synthetic agonist of Liver X Receptors (LXRs), has been a pivotal research tool in elucidating the intricate mechanisms of cholesterol homeostasis. Its ability to robustly activate both LXRα and LXRβ isoforms has provided profound insights into the transcriptional regulation of genes governing reverse cholesterol transport. However, the therapeutic potential of T0901317 is hampered by its powerful lipogenic effects, leading to hypertriglyceridemia and hepatic steatosis. This technical guide provides a comprehensive overview of the role of T0901317 in cholesterol metabolism, detailing its mechanism of action, effects on key target genes, and the resultant physiological changes. We present a compilation of quantitative data from seminal studies, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows to serve as a valuable resource for researchers in the field of metabolic disease and drug discovery.
Introduction
Liver X Receptors (LXRs), comprising LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that function as cellular cholesterol sensors. Upon activation by oxysterols, their natural ligands, LXRs form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes. This transcriptional activation orchestrates a complex network of genes involved in the transport, catabolism, and elimination of cholesterol.
T0901317 is a high-affinity, non-steroidal LXR agonist that has been instrumental in dissecting the LXR signaling pathway.[1][2] Its potent and systemic activation of LXRs has allowed for a clear demonstration of the therapeutic potential of LXR agonism in promoting cholesterol efflux and its inherent liabilities in stimulating fatty acid and triglyceride synthesis.
Mechanism of Action: A Tale of Two Pathways
The physiological effects of T0901317 are primarily mediated through the activation of LXR-dependent transcriptional pathways. These can be broadly categorized into two main arms: the beneficial regulation of reverse cholesterol transport and the detrimental stimulation of lipogenesis.
Cholesterol Efflux and Reverse Cholesterol Transport
T0901317 promotes reverse cholesterol transport (RCT), the process by which excess cholesterol from peripheral tissues is transported back to the liver for excretion. This is achieved through the significant upregulation of key genes involved in cellular cholesterol efflux:
-
ATP-binding cassette transporter A1 (ABCA1): This transporter is crucial for the efflux of cholesterol and phospholipids from cells, particularly macrophages, to lipid-poor apolipoprotein A-I (apoA-I), forming nascent high-density lipoprotein (HDL) particles.[3][4][5]
-
ATP-binding cassette transporter G1 (ABCG1): ABCG1 facilitates the efflux of cholesterol from cells to mature HDL particles.[3][4][5]
By inducing the expression of ABCA1 and ABCG1, T0901317 enhances the removal of cholesterol from foam cells, a critical step in preventing the progression of atherosclerosis.[6][7]
Lipogenesis and Hypertriglyceridemia
The major drawback of T0901317 and other potent LXR agonists is the simultaneous activation of genes involved in de novo lipogenesis, primarily in the liver. This is mediated through the induction of:
-
Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): SREBP-1c is a master transcriptional regulator of fatty acid and triglyceride synthesis.[8][9][10] T0901317 robustly induces the expression of SREBP-1c, which in turn activates a cascade of lipogenic enzymes.[8][11]
-
Fatty Acid Synthase (FASN) and Stearoyl-CoA Desaturase-1 (SCD-1): These are key enzymes in the synthesis of fatty acids and are downstream targets of SREBP-1c.[8]
The T0901317-mediated induction of the LXR-SREBP-1c axis leads to a significant increase in hepatic fatty acid and triglyceride synthesis, resulting in hypertriglyceridemia and hepatic steatosis (fatty liver).[7][8]
Quantitative Effects of T0901317
The following tables summarize the quantitative effects of T0901317 on gene expression and plasma lipid levels as reported in various in vitro and in vivo studies.
Table 1: In Vitro Effects of T0901317 on Gene Expression
| Cell Type | T0901317 Concentration | Target Gene | Fold Change in mRNA Expression | Reference |
| Human Macrophages | 5 µmol/L | ABCA1 | 5.5-fold increase | |
| 10 µmol/L | ABCA1 | 7.8-fold increase | ||
| 5 µmol/L | ABCG1 | 6.05-fold increase | ||
| 10 µmol/L | ABCG1 | 9.45-fold increase | ||
| 5 µmol/L | LXRα | 5.6-fold increase | ||
| 10 µmol/L | LXRα | 8.95-fold increase | ||
| HepG2 Cells | Not specified | ABCA1 | Significant increase | |
| Not specified | SREBP-1c | Significant increase | ||
| Not specified | FASN | Significant increase | ||
| Not specified | SCD-1 | Significant increase |
Table 2: In Vivo Effects of T0901317 on Gene Expression in Mice
| Mouse Model | T0901317 Dosage | Tissue | Target Gene | Fold Change in mRNA Expression | Reference |
| Apolipoprotein E Knockout | 10 mg/kg/day | Liver | FASN | 15-fold increase | [10] |
| 10 mg/kg/day | Liver | SCD1 | 6-fold increase | [10] | |
| 10 mg/kg/day | Liver | ABCG1 | 3-fold increase | [10] | |
| C57BL/6 | Not specified | Liver | ABCA1 | Upregulated | [11] |
| Not specified | Liver | SREBP-1c | Upregulated | [11] | |
| Not specified | Liver | FASN | Upregulated | [11] | |
| Not specified | Liver | SCD-1 | Upregulated | [11] |
Table 3: In Vivo Effects of T0901317 on Plasma Lipids in Mice
| Mouse Model | T0901317 Dosage | Parameter | Change in Plasma Levels | Reference |
| Apolipoprotein E Knockout | 10 mg/kg/day | Triglycerides | 8.9-fold increase | [10] |
| 10 mg/kg/day | Total Cholesterol | 2.5 to 3-fold increase | [10] | |
| 10 mg/kg/day | VLDL Cholesterol | 2.9-fold increase | [10] | |
| 10 mg/kg/day | LDL Cholesterol | 1.3-fold increase | [10] | |
| 10 mg/kg/day | HDL Cholesterol | 37% decrease | [10] | |
| C57BL/6 | 1 mg/kg/day (4 weeks) | Total Triglycerides | 35% decrease | |
| Triton WR-1339 treated | Total Triglycerides | 3-fold increase | ||
| LDLR-/- | Not specified | Triglycerides | 4.3-fold increase | [4] |
| Hamster | Not specified | Triglycerides | 3-fold increase | [7] |
Signaling Pathways and Experimental Workflows
LXR Signaling Pathway Activated by T0901317
Caption: LXR signaling pathway activated by T0901317.
Experimental Workflow for Studying T0901317's Effects
Caption: A typical experimental workflow for in vitro studies of T0901317.
Detailed Experimental Protocols
Cholesterol Efflux Assay
This protocol is adapted from studies investigating the effect of T0901317 on cholesterol efflux from macrophages.
1. Cell Seeding and Radiolabeling: a. Seed macrophages (e.g., bone marrow-derived macrophages or THP-1 cells) in 24-well plates at a density that will result in approximately 80-90% confluency at the time of the assay. b. Label the cells with [³H]-cholesterol (e.g., 1 µCi/mL) in culture medium containing 0.2% bovine serum albumin (BSA) for 24-48 hours. This allows for the incorporation of the radioactive tracer into the cellular cholesterol pools.
2. T0901317 Treatment: a. After the labeling period, wash the cells twice with phosphate-buffered saline (PBS). b. Incubate the cells with serum-free medium containing the desired concentration of T0901317 (e.g., 0.1 - 10 µM) or vehicle control (e.g., DMSO) for 18-24 hours. This step induces the expression of LXR target genes, including ABCA1 and ABCG1.
3. Cholesterol Efflux: a. Wash the cells twice with PBS. b. Add serum-free medium containing a cholesterol acceptor, such as apolipoprotein A-I (apoA-I; typically 10 µg/mL for ABCA1-mediated efflux) or high-density lipoprotein (HDL; typically 50 µg/mL for ABCG1-mediated efflux). c. Incubate for a defined period (e.g., 4-6 hours) to allow for the efflux of [³H]-cholesterol from the cells to the acceptor in the medium.
4. Measurement and Calculation: a. Collect the medium and lyse the cells in each well with a lysis buffer (e.g., 0.1 M NaOH or a buffer containing a detergent like Triton X-100). b. Determine the amount of radioactivity in an aliquot of the medium and the cell lysate using a liquid scintillation counter. c. Calculate the percentage of cholesterol efflux as follows: % Efflux = [Radioactivity in medium / (Radioactivity in medium + Radioactivity in cell lysate)] x 100
Quantitative Real-Time PCR (qPCR)
This protocol outlines the steps for measuring changes in gene expression in response to T0901317 treatment.
1. Cell Treatment and RNA Isolation: a. Treat cells with T0901317 as described in the cholesterol efflux assay protocol (section 5.1, step 2). b. At the end of the treatment period, wash the cells with PBS and lyse them directly in the culture dish using a lysis buffer from an RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen). c. Isolate total RNA according to the manufacturer's instructions, including a DNase treatment step to remove any contaminating genomic DNA.
2. cDNA Synthesis: a. Quantify the isolated RNA using a spectrophotometer (e.g., NanoDrop). b. Synthesize complementary DNA (cDNA) from a standardized amount of total RNA (e.g., 1 µg) using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) according to the manufacturer's protocol.
3. qPCR Reaction: a. Prepare a qPCR reaction mixture containing:
- SYBR Green Master Mix (or a probe-based master mix)
- Forward and reverse primers for the target genes (e.g., ABCA1, ABCG1, SREBP-1c, FASN) and a housekeeping gene (e.g., GAPDH, ACTB)
- Diluted cDNA template
- Nuclease-free water b. Perform the qPCR reaction in a real-time PCR detection system using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
4. Data Analysis: a. Determine the cycle threshold (Ct) values for each gene. b. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping). c. Calculate the fold change in gene expression relative to the vehicle-treated control group using the 2-ΔΔCt method.
Western Blotting
This protocol describes the detection of changes in protein expression levels following T0901317 treatment.
1. Cell Treatment and Protein Extraction: a. Treat cells with T0901317 as described previously. b. Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, collect the lysate, and centrifuge at high speed to pellet cell debris. d. Collect the supernatant containing the total protein extract.
2. Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay). b. Prepare protein samples for electrophoresis by mixing a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.
3. SDS-PAGE and Protein Transfer: a. Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). b. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting: a. Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 - TBST) for at least 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-ABCA1, anti-LXRα, anti-FASN) overnight at 4°C with gentle agitation. c. Wash the membrane extensively with TBST. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.
5. Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence detection system. c. To ensure equal loading, probe the same membrane for a loading control protein (e.g., GAPDH, β-actin). d. Quantify the band intensities using densitometry software and normalize the intensity of the target protein to the loading control.
Conclusion and Future Directions
T0901317 has been an invaluable pharmacological tool for understanding the central role of LXRs in cholesterol homeostasis and lipid metabolism. Its potent activation of the LXR signaling pathway has unequivocally demonstrated the potential of this pathway for promoting reverse cholesterol transport and its inherent risk of inducing lipogenesis. The dual nature of T0901317's effects has spurred the development of second-generation LXR modulators that aim to dissociate the beneficial anti-atherogenic properties from the detrimental lipogenic side effects. Future research in this area will likely focus on the development of tissue-selective or gene-selective LXR agonists that can harness the therapeutic potential of LXR activation for the treatment of cardiovascular and other metabolic diseases without inducing the adverse effects observed with pan-LXR agonists like T0901317.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The liver X receptor ligand T0901317 decreases amyloid beta production in vitro and in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Anti-proliferative effect of LXR agonist T0901317 in ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LXR agonist T0901317-Induced hyperlipidemia does not lead to lipid accumulation in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LXR Agonist T0901317′s Hepatic Impact Overrules Its Atheroprotective Action in Macrophages, Driving Early Atherogenesis in Chow-Diet-Fed Male Apolipoprotein E Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The LXR ligand T0901317 induces severe lipogenesis in the db/db diabetic mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ectorbio.com [ectorbio.com]
- 10. Differential Effects of Activation of Liver X Receptor on Plasma Lipid Homeostasis in Wild Type and Lipoprotein Clearance-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
T0901317: A Deep Dive into its Anti-Inflammatory Signaling Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic Liver X Receptor (LXR) agonist, T0901317, and its profound impact on inflammatory signaling pathways. By elucidating its mechanisms of action, this document serves as a critical resource for researchers and professionals involved in the development of novel anti-inflammatory therapeutics.
Core Mechanism of Action: LXR Agonism
T0901317 is a potent and selective agonist for Liver X Receptors (LXRα and LXRβ), which are nuclear receptors that play a pivotal role in regulating cholesterol metabolism, fatty acid synthesis, and inflammation.[1][2] Upon activation by ligands such as T0901317, LXRs form a heterodimer with the Retinoid X Receptor (RXR).[3] This heterodimer then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription.[3] The anti-inflammatory properties of T0901317 are largely attributed to its ability to modulate the expression and activity of key inflammatory mediators.
Impact on Inflammatory Signaling Pathways
T0901317 exerts its anti-inflammatory effects through multiple mechanisms, primarily by antagonizing pro-inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. T0901317 has been shown to significantly inhibit NF-κB activation.[3][4] One of the key mechanisms is through the prevention of IκBα degradation.[3] IκBα sequesters NF-κB in the cytoplasm, and its degradation is a prerequisite for NF-κB to translocate to the nucleus and initiate transcription. By stabilizing IκBα, T0901317 effectively traps NF-κB in an inactive state in the cytoplasm.[5] Furthermore, LXR activation can lead to the transrepression of NF-κB-mediated transcription, a process that involves the recruitment of co-repressors to inflammatory gene promoters, thereby silencing their expression.[6] This transrepression can be dependent on SUMOylation of the LXR, which prevents the clearance of co-repressors.[3]
// Signaling Pathway LPS -> TLR4 [label="binds", color="#202124"]; TLR4 -> MyD88 [label="activates", color="#202124"]; MyD88 -> IRAK -> TRAF6 -> IKK [color="#202124"]; IKK -> IkBa_NFkB [label="phosphorylates IκBα", color="#EA4335"]; IkBa_NFkB -> NFkB [label="releases", color="#202124"]; NFkB -> NFkB_nuc [label="translocates", color="#202124"]; NFkB_nuc -> DNA [label="binds", color="#202124"]; DNA -> Inflammatory_Genes [label="induces", color="#202124"];
// T0901317 Mechanism T0901317_node -> LXR_RXR [label="activates", color="#34A853"]; LXR_RXR -> LXR_RXR_nuc [label="translocates", color="#34A853"]; LXR_RXR_nuc -> IKK [label="inhibits IκBα\ndegradation", style=dashed, color="#34A853", arrowhead=tee]; LXR_RXR_nuc -> NFkB_nuc [label="transrepression", style=dashed, color="#34A853", arrowhead=tee]; LXR_RXR_nuc -> CoR [label="recruits", style=dashed, color="#34A853"]; CoR -> NFkB_nuc [label="inhibits", style=dashed, color="#34A853", arrowhead=tee]; } T0901317-mediated inhibition of the NF-κB signaling pathway.
Modulation of MyD88 Alternative Splicing
Recent studies have unveiled a novel mechanism by which T0901317 inhibits inflammation. It has been shown to increase the mRNA levels of the short splicing isoform of Myeloid differentiation primary response 88 (MyD88-S) by down-regulating the expression of the splicing factor SF3A1.[7][8][9] MyD88 is a critical adaptor protein in the Toll-like receptor (TLR) signaling pathway, which lies upstream of NF-κB. The MyD88-S isoform acts as a dominant-negative inhibitor of the canonical MyD88-L, thereby dampening the inflammatory signal.[8]
Quantitative Effects on Inflammatory Mediators
The anti-inflammatory activity of T0901317 has been quantified in numerous in vitro and in vivo studies. The tables below summarize the dose-dependent effects of T0901317 on the expression of key inflammatory cytokines and enzymes.
Table 1: In Vitro Effects of T0901317 on Inflammatory Gene and Protein Expression in Macrophages
| Inflammatory Mediator | Cell Type | Stimulus | T0901317 Concentration | Effect | Reference |
| IL-1β (mRNA) | RAW264.7 | LPS (200 ng/mL) | 0.01, 0.1, 1 µM | Dose-dependent decrease | [7][8] |
| IL-6 (mRNA) | RAW264.7 | LPS (200 ng/mL) | 0.01, 0.1, 1 µM | Dose-dependent decrease | [7][8] |
| IL-1β (protein) | RAW264.7 | LPS (200 ng/mL) | 0.01, 0.1, 1 µM | Dose-dependent decrease | [7][8] |
| IL-6 (protein) | RAW264.7 | LPS (200 ng/mL) | 0.01, 0.1, 1 µM | Dose-dependent decrease | [7][8] |
| iNOS (protein) | RAW264.7 | LPS (200 ng/mL) | 0.01, 0.1, 1 µM | Dose-dependent decrease | [7] |
| COX-2 (protein) | RAW264.7 | LPS (200 ng/mL) | 0.01, 0.1, 1 µM | Dose-dependent decrease | [7] |
| TNF-α (mRNA) | Peritoneal Leukocytes | In vivo treatment | - | -54% decrease | [10] |
Table 2: In Vivo Effects of T0901317 on Plasma Cytokine Levels
| Cytokine | Animal Model | T0901317 Dose | Effect | Reference |
| MCP-1 | Rat (hemorrhagic shock) | 50 mg/kg | Significant decrease | [3] |
| MIP-1α | Rat (hemorrhagic shock) | 50 mg/kg | Significant decrease | [3] |
| TNF-α | Rat (hemorrhagic shock) | 50 mg/kg | Significant decrease | [3] |
| IL-6 | Rat (hemorrhagic shock) | 50 mg/kg | Decreased (not significant) | [3] |
| Mip1α, TNFα, IL-1β, IL-6 | Mouse (aorta) | - | Decreased levels | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are standardized protocols for key experiments used to evaluate the anti-inflammatory effects of T0901317.
Cell Culture and Treatment
-
Cell Line: RAW264.7 murine macrophages are a commonly used cell line.[7][8]
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.[11][12]
-
T0901317 Preparation: Dissolve T0901317 in dimethyl sulfoxide (DMSO) to prepare a stock solution. Further dilute in culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1 µM).
-
Experimental Procedure:
-
Seed cells at an appropriate density (e.g., 4x10^5 cells/mL) in 6-well plates.[7]
-
Allow cells to adhere and reach approximately 90% confluency.[7]
-
Pre-treat cells with varying concentrations of T0901317 in serum-free DMEM for 18 hours.[7][8]
-
Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 200 ng/mL.[7][8]
-
Incubate for the desired time period (e.g., 3 hours for qPCR, 18 hours for ELISA and Western blot).[7][8]
-
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Isolate total RNA from treated cells using a suitable RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe the isolated RNA into complementary DNA (cDNA) using a reverse transcription kit.[10]
-
qPCR Reaction: Perform qPCR using a SYBR Green-based master mix and gene-specific primers for the target genes (e.g., IL-1β, IL-6, LXRα, LXRβ) and a housekeeping gene (e.g., GAPDH) for normalization.[7][8][13]
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Collection: Collect the cell culture supernatant after treatment.
-
ELISA Procedure: Measure the protein levels of secreted cytokines (e.g., IL-1β, IL-6) in the supernatant using commercially available ELISA kits according to the manufacturer's protocols.[7][8]
-
Data Analysis: Determine the concentration of the cytokines by comparing the sample absorbance to a standard curve.
Western Blot Analysis
-
Protein Extraction: Lyse the treated cells in a lysis buffer containing protease inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a Bradford assay or a similar method.[14]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 50 µg) on an SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.[14][15]
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., iNOS, COX-2, IκBα, phospho-p65, LXRα) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[3]
-
Data Analysis: Quantify the band intensity using densitometry software and normalize to a loading control such as β-actin or GAPDH.[3]
Conclusion and Future Directions
T0901317 represents a powerful tool for dissecting the intricate roles of LXRs in the regulation of inflammation. Its ability to suppress key inflammatory signaling pathways, such as NF-κB, and to modulate inflammatory gene expression highlights its therapeutic potential. However, the clinical translation of LXR agonists like T0901317 has been hampered by their lipogenic side effects, including hypertriglyceridemia and hepatic steatosis.[6] Therefore, future research is directed towards the development of dissociated LXR agonists that can retain the anti-inflammatory properties while minimizing the adverse metabolic effects. A deeper understanding of the diverse mechanisms of LXR-mediated transrepression will be instrumental in designing next-generation anti-inflammatory drugs with improved safety profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. T-0901317, a synthetic liver X receptor ligand, inhibits development of atherosclerosis in LDL receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liver X receptor α activation with the synthetic ligand T0901317 reduces lung injury and inflammation after hemorrhage and resuscitation via inhibition of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-atherosclerotic effects of LXRα agonist through induced conversion of M1 macrophage to M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Liver × receptor agonist treatment on signal transduction pathways in acute lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dissociated sterol-based liver X receptor agonists as therapeutics for chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | LXR agonist inhibits inflammation through regulating MyD88 mRNA alternative splicing [frontiersin.org]
- 8. LXR agonist inhibits inflammation through regulating MyD88 mRNA alternative splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LXR agonist inhibits inflammation through regulating MyD88 mRNA alternative splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LXR Agonist T0901317′s Hepatic Impact Overrules Its Atheroprotective Action in Macrophages, Driving Early Atherogenesis in Chow-Diet-Fed Male Apolipoprotein E Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-proliferative effect of LXR agonist T0901317 in ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Liver X receptor agonist T0901317 inhibits the migration and invasion of non-small-cell lung cancer cells in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Liver X Receptor Agonist T0901317 Protects Mice from High Fat Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
Unraveling the Downstream Targets of T0901317: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
T0901317 is a potent and selective synthetic agonist of the Liver X Receptors (LXRα and LXRβ), nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, lipid metabolism, and inflammation. Its ability to modulate a wide array of genes has made it a valuable tool for investigating LXR signaling and a potential therapeutic agent for various metabolic and inflammatory diseases. This technical guide provides an in-depth exploration of the downstream targets of T0901317, detailing the signaling pathways it modulates, the experimental methodologies used to identify its targets, and a summary of its quantitative effects on gene and protein expression.
Mechanism of Action and Primary Targets
T0901317 primarily exerts its effects by binding to and activating LXRα (NR1H3) and LXRβ (NR1H2). Upon activation, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription.[1][2] While LXRs are its principal targets, T0901317 has been shown to interact with other nuclear receptors, which can contribute to its broad biological activity.
Table 1: Primary Molecular Targets of T0901317
| Target | Interaction | Affinity/Potency | Reference(s) |
| LXRα | Agonist | EC50: ~20-50 nM | [3][4][5] |
| LXRβ | Agonist | Kd: 22 nM | [6] |
| Farnesoid X Receptor (FXR) | Agonist | EC50: ~5 µM | [3][4][6] |
| Pregnane X Receptor (PXR) | Agonist | Nanomolar potency | [3][7] |
| Retinoid-related Orphan Receptor α (RORα) | Inverse Agonist | Ki: 132 nM | [3][4] |
| Retinoid-related Orphan Receptor γ (RORγ) | Inverse Agonist | Ki: 51 nM | [3][4] |
Downstream Signaling Pathways Modulated by T0901317
The activation of LXRs by T0901317 triggers a cascade of downstream events that impact multiple signaling pathways. These pathways are central to lipid metabolism, cholesterol transport, and the inflammatory response.
LXR-Mediated Gene Expression
The canonical pathway involves the direct transcriptional regulation of LXR target genes. This process is fundamental to maintaining cellular and systemic lipid balance.
Regulation of Cholesterol and Lipid Metabolism
A primary consequence of T0901317-mediated LXR activation is the upregulation of genes involved in reverse cholesterol transport and fatty acid synthesis. This dual effect highlights the complexity of LXR signaling in metabolic regulation.
Anti-inflammatory Effects
T0901317 has demonstrated potent anti-inflammatory properties, primarily through the transrepression of pro-inflammatory gene expression. One of the key mechanisms is the inhibition of the NF-κB signaling pathway.[1]
Quantitative Analysis of Downstream Target Gene Expression
The administration of T0901317 leads to significant changes in the expression of a multitude of genes. The following tables summarize the quantitative effects observed in various experimental models.
Table 2: T0901317-Induced Gene Expression Changes in Lipid Metabolism
| Gene | Cell Type/Model | Treatment | Fold Change | Reference(s) |
| ABCA1 | Human Macrophages | 5 µM T0901317 | +5.5 | [8] |
| ABCG1 | Human Macrophages | 5 µM T0901317 | +6.05 | [8] |
| SREBP-1c | HepG2 cells | 10 µM T0901317 | Upregulated | [9] |
| FASN | db/db mice | T0901317 | Upregulated | [10] |
| SCD-1 | db/db mice | T0901317 | Upregulated | [10] |
| CYP3A4 (PXR target) | HepG2 cells | 10 µM T0901317 | Upregulated | [9] |
| CD36 (PXR target) | HepG2 cells | 10 µM T0901317 | Upregulated | [9] |
Table 3: T0901317-Induced Gene Expression Changes in Inflammation
| Gene | Cell Type/Model | Treatment | Fold Change | Reference(s) |
| IL-1α | apoE-/- mice liver | T0901317 | Inhibited | [7] |
| IL-6 | apoE-/- mice liver | T0901317 | Inhibited | [7] |
| TNF-α | apoE-/- mice liver | T0901317 | Induced | [7] |
| MMP9 | A549 cells | 5 µM T0901317 | Decreased | [11] |
Experimental Protocols for Target Identification
A variety of experimental techniques have been employed to identify and validate the downstream targets of T0901317. Detailed methodologies for key experiments are provided below.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is a powerful method to identify the genome-wide binding sites of a transcription factor. This technique has been instrumental in mapping the LXR cistrome following T0901317 treatment.
Experimental Workflow for ChIP-seq
Protocol:
-
Cell/Tissue Preparation: Mouse liver tissue or cultured cells (e.g., THP-1 macrophages) are treated with T0901317 (typically 1-10 µM) or a vehicle control for a specified duration (e.g., 18-24 hours).
-
Cross-linking: Proteins are cross-linked to DNA using formaldehyde at a final concentration of 1%.[1]
-
Chromatin Preparation: Cells are lysed, and the chromatin is sheared into fragments of 200-500 bp using sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to LXRα or LXRβ overnight at 4°C. Protein A/G beads are then added to pull down the antibody-protein-DNA complexes.
-
Washing and Elution: The beads are washed to remove non-specific binding, and the chromatin complexes are eluted.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified.
-
Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library, which is then sequenced using a high-throughput sequencing platform.
-
Data Analysis: Sequencing reads are aligned to a reference genome, and peak calling algorithms are used to identify regions of LXR enrichment.[12] Motif analysis is performed to identify LXREs within the bound regions.
RNA Sequencing (RNA-seq)
RNA-seq is used to obtain a global profile of gene expression changes in response to T0901317 treatment.
Protocol:
-
Cell Culture and Treatment: Cells, such as human macrophages or HepG2 cells, are treated with T0901317 or a vehicle control.[13][14]
-
RNA Extraction: Total RNA is extracted from the cells using a suitable method (e.g., TRIzol).
-
Library Preparation: mRNA is enriched and used to construct a cDNA library for sequencing.
-
Sequencing: The library is sequenced using a next-generation sequencing platform.
-
Data Analysis: Sequencing reads are aligned to the reference transcriptome, and differential gene expression analysis is performed to identify genes that are significantly up- or downregulated by T0901317.[15]
Luciferase Reporter Assay
This assay is used to confirm that T0901317 activates transcription through LXR binding to a specific response element.
Protocol:
-
Plasmid Construction: A luciferase reporter plasmid is constructed containing one or more copies of an LXRE upstream of a minimal promoter driving the luciferase gene.
-
Transfection: Cells (e.g., HEK293T or RAW264.7) are co-transfected with the LXRE-luciferase reporter plasmid, an LXR expression plasmid, and a control plasmid (e.g., Renilla luciferase) for normalization.[3][16]
-
Treatment: The transfected cells are treated with varying concentrations of T0901317.
-
Luciferase Measurement: After incubation, cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity, and the fold activation relative to the vehicle control is calculated.
Conclusion
T0901317 is a powerful pharmacological tool that has been instrumental in elucidating the complex roles of Liver X Receptors in health and disease. Its ability to modulate a wide range of downstream targets involved in lipid metabolism, cholesterol transport, and inflammation underscores the therapeutic potential of targeting LXR signaling. The experimental approaches detailed in this guide provide a framework for the continued investigation of T0901317 and the development of novel LXR-based therapies. A thorough understanding of its multifaceted downstream effects is crucial for harnessing its benefits while mitigating potential adverse effects, such as hepatic steatosis.
References
- 1. Genome-Wide Profiling of Liver X Receptor, Retinoid X Receptor, and Peroxisome Proliferator-Activated Receptor α in Mouse Liver Reveals Extensive Sharing of Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of SREBP-1c Requires SREBP-2-mediated Generation of a Sterol Ligand for LXR in Livers of Mice | eLife [elifesciences.org]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Chromatin Immunoprecipitation (ChIP) from Mouse Liver Nuclei | Springer Nature Experiments [experiments.springernature.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of T0901317 on hepatic proinflammatory gene expression in apoE-/- mice fed a high-fat/high-cholesterol diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The LXR ligand T0901317 induces severe lipogenesis in the db/db diabetic mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liver X receptor agonist T0901317 inhibits the migration and invasion of non-small-cell lung cancer cells in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genome-wide landscape of liver X receptor chromatin binding and gene regulation in human macrophages. [diagenode.com]
- 13. researchgate.net [researchgate.net]
- 14. Liver X receptor agonist T0901317 alleviates sepsis-induced acute lung injury by enhancing macrophage autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Luciferase Reporter Assays to Assess Liver X Receptor Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
T0901317 in Neurodegenerative Disease Models: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: T0901317 and the Liver X Receptor (LXR)
T0901317 is a potent, non-steroidal, synthetic agonist of Liver X Receptors (LXRs).[1][2] LXRs are ligand-activated nuclear receptors that form two isoforms, LXRα (NR1H3) and LXRβ (NR1H2), which play a critical role in regulating cholesterol homeostasis, inflammation, and lipid metabolism.[3][4] Both isoforms are expressed in the central nervous system (CNS), specifically in glial cells (astrocytes, microglia, oligodendrocytes) and to a lesser extent in neurons, making them an attractive therapeutic target for neurological disorders.[3][5] Upon activation by natural ligands (oxysterols) or synthetic agonists like T0901317, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription.[6] This guide provides a comprehensive overview of the role of T0901317 in preclinical models of neurodegenerative diseases, focusing on its mechanisms, quantitative outcomes, and the experimental protocols used for its evaluation.
Core Mechanism of Action in the Central Nervous System
In the CNS, T0901317's neuroprotective effects are primarily attributed to two interconnected pathways: the regulation of cholesterol homeostasis and the suppression of neuroinflammation.
-
Cholesterol Metabolism: T0901317 robustly induces the expression of key genes involved in reverse cholesterol transport, including ATP-binding cassette transporter A1 (ABCA1), ATP-binding cassette transporter G1 (ABCG1), and Apolipoprotein E (ApoE).[3][7] This enhanced cholesterol efflux is crucial for maintaining neuronal membrane integrity and has been linked to the clearance of pathogenic proteins like amyloid-beta (Aβ).[7][8]
-
Anti-Inflammatory Effects: T0901317 exerts potent anti-inflammatory effects by transrepressing the expression of pro-inflammatory genes.[9] It can inhibit the activity of key inflammatory transcription factors like NF-κB, leading to a reduction in the production of inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines (e.g., TNF-α, IL-6) in microglia and astrocytes.[4][9][10]
Role in Alzheimer's Disease (AD) Models
T0901317 has been extensively studied in various mouse models of AD, where it has been shown to mitigate key pathological features and improve cognitive function. The primary mechanism involves enhancing the clearance of Aβ peptides through the upregulation of ABCA1 and ApoE.[8][11]
Quantitative Data from AD Models
| Mouse Model | T0901317 Dose | Duration | Key Findings & Quantitative Changes | Citation(s) |
| APP/PS1 | ~30 mg/kg/day | 40-60 days | Improved cognition; no effect on amyloid plaques in aged mice (21-months-old). | [12] |
| APP/PS1 | 30 mg/kg/day | 30 days | Reduced plaque load and astrogliosis; Decreased COX-2 expression; Improved cognition. | [12] |
| Tg2576 | 50 mg/kg/day | 25 days | Reduced insoluble Aβ levels; Increased expression of ApoE, ABCA1, SREBP1c. | [12] |
| Tg2576 | Not specified | Not specified | Selectively decreased hippocampal Aβ42 levels; Reversed contextual memory deficits. | [8] |
| APP23 | ~25 mg/kg/day | 4 months | Improved cognition; Reduced amyloid plaque load and soluble Aβ oligomers. | [12] |
| APP23 | Not specified | 6 days | Reduced soluble Aβ40 and Aβ42 in the brain; Increased ABCA1 expression. | [13][14] |
| APP/PS1 | Not specified | Not specified | In high-cholesterol diet model, T0901317 activated LXR-β/RXR-α/ABCA1 system, reduced Caveolin-1, and decreased Aβ42 production. | [15] |
Experimental Protocol: Aβ Quantification in APP23 Mice
This protocol outlines a typical experiment to assess the effect of T0901317 on brain Aβ levels.
-
Animal Model: 11-week-old male APP23 transgenic mice are used.[13]
-
Treatment: Mice are divided into two groups: a control group receiving vehicle and a treatment group receiving T0901317 formulated in a suitable vehicle (e.g., DMSO/saline). T0901317 is administered daily for 6 consecutive days via oral gavage.[13][16]
-
Tissue Collection: 24 hours after the final dose, mice are euthanized. The brain is rapidly harvested, with one hemisphere fixed for immunohistochemistry and the other snap-frozen for biochemical analysis.[16]
-
Brain Homogenization: The frozen hemisphere is homogenized in a buffer containing protease inhibitors to extract soluble proteins.
-
Aβ Quantification (ELISA): Soluble Aβ40 and Aβ42 levels in the brain homogenates are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits specific for each Aβ species.
-
Data Analysis: Aβ concentrations are normalized to total protein content. Statistical significance between the vehicle and T0901317-treated groups is determined using a Student's t-test.
Role in Parkinson's Disease (PD) Models
In PD models, T0901317's primary role is the suppression of neuroinflammation, which is a key driver of dopaminergic neuron degeneration.[9][10]
Quantitative Data from PD Models
| Mouse Model | T0901317 Dose | Duration | Key Findings & Quantitative Changes | Citation(s) |
| MPTP-induced | 20 mg/kg/day | 7 days | Reduced expression of iNOS, COX-2, IκB-α, and NF-κB; Attenuated microgliosis (IBA-1) and astrogliosis (GFAP); Improved motor function. | [9][10] |
| SH-SY5Y cells (in vitro) | 0.001–100 μM | 24 hours | Pre-treatment significantly reduced MPTP-induced NF-κB p65 activation and prevented IκBα degradation; Decreased iNOS and COX-2 expression. | [9][10] |
Experimental Workflow: MPTP Mouse Model of Parkinson's Disease
Role in Other Neurological Disease Models
The neuroprotective properties of T0901317 extend to models of acute brain injury, where it primarily functions to reduce inflammation and apoptosis.
Quantitative Data from Other CNS Models
| Disease Model | Animal Model | T0901317 Dose | Duration | Key Findings & Quantitative Changes | Citation(s) | | :--- | :--- | :--- | :--- | :--- | | Intracerebral Hemorrhage (ICH) | Mouse (collagenase-induced) | 30 mg/kg/day | 3 days | Attenuated functional deficits up to 28 days; Reduced brain edema, neuronal death, microglial activation, and neutrophil infiltration. |[4][17] | | Subarachnoid Hemorrhage (SAH) | Rat | 30 mg/kg | Single dose | Improved neurological scores; Attenuated neuronal apoptosis (reduced TUNEL-positive cells); Decreased expression of IRF-1, PUMA, Drp1, Bax. |[1] | | Ischemic Stroke | Mouse (MCAo) | Not specified | 14 days | Increased synaptophysin expression and axonal regeneration; Promoted functional recovery. |[2] |
Experimental Protocol: Western Blot for Apoptotic Markers in SAH
This protocol describes the measurement of protein expression changes following T0901317 treatment in a rat model of SAH.
-
Animal Model & Induction: An endovascular perforation model of SAH is induced in adult male Sprague-Dawley rats.
-
Treatment: Rats are randomly assigned to Sham, SAH + Vehicle, or SAH + T0901317 (30 mg/kg, i.p.) groups. Treatment is administered shortly after SAH induction.[1]
-
Tissue Collection: At 24 hours post-SAH, rats are euthanized, and the brain cortex surrounding the hemorrhage is dissected and snap-frozen.[1]
-
Protein Extraction: Brain tissue is homogenized in RIPA buffer with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 30-50 µg) are separated on a polyacrylamide gel and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated overnight with primary antibodies against LXR-α, IRF-1, PUMA, Drp1, Bax, cleaved caspase-3, and a loading control (e.g., β-actin).
-
Detection: After incubation with an appropriate HRP-conjugated secondary antibody, protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Densitometry Analysis: Band intensity is quantified using imaging software and normalized to the loading control. Statistical analysis is performed using one-way ANOVA.
Limitations and Future Directions
Despite promising preclinical results, the therapeutic development of T0901317 has been hampered by its significant peripheral side effects, most notably the induction of hypertriglyceridemia and hepatic steatosis due to the activation of LXRα in the liver.[12][18] This has limited its potential for clinical application.
Future research is focused on developing LXRβ-selective agonists or tissue-specific delivery systems to harness the neuroprotective benefits of LXR activation in the CNS while avoiding detrimental peripheral metabolic effects.[11] Understanding the nuanced, cell-specific roles of LXR isoforms in different neurodegenerative contexts remains a critical area of investigation.
References
- 1. T0901317, an Agonist of Liver X Receptors, Attenuates Neuronal Apoptosis in Early Brain Injury after Subarachnoid Hemorrhage in Rats via Liver X Receptors/Interferon Regulatory Factor/P53 Upregulated Modulator of Apoptosis/Dynamin-1-Like Protein Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of stroke with a synthetic liver X receptor agonist, TO901317, promotes synaptic plasticity and axonal regeneration in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Treatment with TO901317, a synthetic liver X receptor agonist, reduces brain damage and attenuates neuroinflammation in experimental intracerebral hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liver X Receptor Regulation of Glial Cell Functions in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. The LXR agonist TO901317 selectively lowers hippocampal Abeta42 and improves memory in the Tg2576 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liver X receptors activation, through TO901317 binding, reduces neuroinflammation in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liver X receptors activation, through TO901317 binding, reduces neuroinflammation in Parkinson’s disease | PLOS One [journals.plos.org]
- 11. Role of Brain Liver X Receptor in Parkinson’s Disease: Hidden Treasure and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alzdiscovery.org [alzdiscovery.org]
- 13. The liver X receptor ligand T0901317 decreases amyloid beta production in vitro and in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] The Liver X Receptor Ligand T0901317 Decreases Amyloid β Production in Vitro and in a Mouse Model of Alzheimer's Disease* | Semantic Scholar [semanticscholar.org]
- 15. Effect of liver X receptor agonist TO901317 on cognitive function in APP/PS1 double transgenic mice with Alzheimer ' s disease and the underlying mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Treatment with TO901317, a synthetic liver X receptor agonist, reduces brain damage and attenuates neuroinflammation in experimental intracerebral hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
T0901317: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
T0901317 is a potent and selective synthetic agonist for the Liver X Receptor (LXR), with an EC50 of 20 nM for LXRα.[1] It also acts as an agonist for the Farnesoid X Receptor (FXR) with an EC50 of 5 μM and as a dual inverse agonist of RORα and RORγ.[2] T0901317 has been widely utilized in cell culture experiments to investigate the roles of LXR in various biological processes, including lipid metabolism, inflammation, and cancer biology.[3][4] These application notes provide detailed protocols for the use of T0901317 in cell culture, including data on its effects on various cell lines and methodologies for key experiments.
Mechanism of Action
T0901317 primarily functions by activating LXR, a nuclear receptor that forms a heterodimer with the Retinoid X Receptor (RXR).[3] This complex then binds to LXR response elements (LXREs) on the DNA, leading to the transcription of target genes.[3] Key target genes include those involved in cholesterol efflux and fatty acid metabolism.[5] Additionally, T0901317 has been shown to influence other signaling pathways, including the inhibition of the NF-κB and ERK/MAPK pathways, and can also act as an antagonist for the androgen receptor.[3][6] It is also a high-affinity ligand for the pregnane X receptor (PXR).[2][7]
Quantitative Data Summary
The following tables summarize the effective concentrations and observed effects of T0901317 in various cell culture experiments.
Table 1: Effective Concentrations of T0901317 in Various Cell Lines
| Cell Line | Assay Type | Concentration | Incubation Time | Observed Effect | Reference |
| THP-1 cells | Cholesterol efflux assay | EC50 = 3 nM | - | Stimulation of cholesterol efflux | |
| COS-7 cells | LXRβ reporter transactivation | EC50 ~50 nM | 16 h | Agonist activity at human LXRβ | [2] |
| A549 & HCC827-8-1 cells | Cell migration and invasion assays | 5 µmol/l | 3 days | Inhibition of migration and invasion | |
| CaOV3, SKOV3, A2780 cells | Cell proliferation assay | 5-50 µM | 72 h | Inhibition of cell proliferation | [1][8] |
| CaOV3 cells | Cell cycle analysis | 10 µM | 24, 48, 72 h | G0/G1 phase arrest | [8] |
| CaOV3 cells | Apoptosis assay | 10-40 µM | 24 h | Induction of early apoptosis | [8] |
| LNCaP cells | Cell proliferation assay | 1-10 µM | 96 h | Suppression of androgen-stimulated proliferation | [6] |
| HepG2 cells | Gene expression analysis (qRT-PCR) | 1-10 µM | Overnight | Induction of LXR and PXR target genes | [9] |
| Human Macrophages | Gene expression analysis (qPCR) | 5-10 µmol/L | 24 h | Increased mRNA expression of ABCA1, ABCG1, LXRα/β | [5] |
| HT29, HCT116, SW480, etc. | Cytotoxicity assay | EC50: 24-40 µM | 72 h | Cytotoxicity | [10] |
Table 2: Effects of T0901317 on Protein Expression and Activity
| Cell Line | Target Protein | T0901317 Concentration | Incubation Time | Effect | Reference |
| CaOV3 cells | p21, p27 | 5-40 µM | 48 h | Increased protein levels | [8] |
| CaOV3 cells | Phospho-pRb | 5-40 µM | 48 h | Decreased protein levels | [8] |
| A549 cells | MMP9 | 5 µmol/l | 3 days | Decreased expression | [11] |
| HCC827-8-1 cells | E-cadherin | 5 µmol/l | 3 days | Increased expression | [11] |
| LNCaP cells | p27 | Indicated concentrations | 3 days | Elevated protein levels | [4] |
| LNCaP cells | Skp2, c-Myc | Indicated concentrations | 3 days | Lowered expression levels | [4] |
| Human Macrophages | ABCA1, ABCG1, LXRα/β | 5-10 µmol/L | 48 h | Increased protein expression | [5] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by T0901317 and a general workflow for cell culture experiments.
Caption: T0901317 signaling pathways.
Caption: General experimental workflow.
Experimental Protocols
Reagent Preparation
T0901317 Stock Solution
-
T0901317 is soluble in DMSO.[2]
-
To prepare a 10 mM stock solution, dissolve 4.81 mg of T0901317 (MW: 481.33 g/mol ) in 1 mL of fresh DMSO.
-
Vortex until fully dissolved.
-
Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Cell Culture and Treatment
-
Culture cells in the appropriate medium supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.[11][8]
-
Seed cells in multi-well plates at a density appropriate for the specific assay and allow them to adhere overnight.
-
On the day of treatment, dilute the T0901317 stock solution to the desired final concentration in fresh cell culture medium.
-
Include a vehicle control (DMSO) at the same final concentration as the T0901317-treated wells. The final DMSO concentration should typically be less than 0.1%.
-
Remove the old medium from the cells and replace it with the medium containing T0901317 or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before performing endpoint assays.[8]
Cell Viability/Cytotoxicity Assay
This protocol is based on the use of a crystal violet staining method or a commercial kit like the Multitox-Glo Multiplex Cytotoxicity Assay.[8][10]
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to attach overnight.[8]
-
Treat cells with a range of T0901317 concentrations (e.g., 0, 5, 10, 20, 40, 50 µM) for 24, 48, or 72 hours.[8]
-
After the incubation period, gently wash the cells with PBS.
-
Fix the cells with 10% formalin for 15 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilize the stain by adding 100 µL of 10% acetic acid or methanol to each well.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/PI Staining)
This protocol utilizes flow cytometry to detect apoptotic cells.[12][13]
-
Seed cells in a 6-well plate and treat with the desired concentrations of T0901317 for the specified time (e.g., 24 hours).[8]
-
Collect both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis.
Western Blot Analysis
This protocol is for the detection of changes in protein expression.[4][8]
-
After treatment with T0901317, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-p21, anti-p27, anti-MMP9) overnight at 4°C.[11][4][8]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize protein expression to a loading control such as β-actin or GAPDH.
Lipid Accumulation Assay (Nile Red Staining)
This protocol is for the visualization and quantification of intracellular lipid droplets.[14]
-
Seed cells on coverslips in a multi-well plate and treat with T0901317.
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 20 minutes.
-
Stain the cells with a Nile Red working solution (e.g., 1 µg/mL in PBS) for 15 minutes at room temperature in the dark.
-
Wash the cells with PBS.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the lipid droplets using a fluorescence microscope.
-
For quantification, stain the cells in suspension with Nile Red and analyze by flow cytometry.[14]
Troubleshooting
-
Low Solubility: Ensure T0901317 is fully dissolved in fresh, high-quality DMSO before further dilution in culture medium. Precipitates may form at high concentrations in aqueous solutions.
-
Cell Toxicity: If significant cytotoxicity is observed at desired concentrations, consider reducing the incubation time or the concentration of T0901317. Always include a vehicle control to assess the toxicity of the solvent.
-
Variability in Results: Cell passage number, density, and serum concentration in the medium can influence the cellular response to T0901317. Maintain consistent cell culture practices for reproducible results.
Conclusion
T0901317 is a valuable tool for investigating LXR-mediated cellular processes. The protocols and data presented here provide a comprehensive guide for researchers to design and execute experiments using this compound in a variety of cell culture applications. Careful attention to experimental details and appropriate controls will ensure reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Liver X receptor α activation with the synthetic ligand T0901317 reduces lung injury and inflammation after hemorrhage and resuscitation via inhibition of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The liver X receptor agonist T0901317 acts as androgen receptor antagonist in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. T0901317 is a potent PXR ligand: implications for the biology ascribed to LXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-proliferative effect of LXR agonist T0901317 in ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Liver X Receptor ligand cytotoxicity in colon cancer cells and not in normal colon epithelial cells depends on LXRβ subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liver X receptor agonist T0901317 inhibits the migration and invasion of non-small-cell lung cancer cells in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Liver X receptor agonist T0901317 reverses resistance of A549 human lung cancer cells to EGFR‐TKI treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulation of LXR signaling altered the dynamic activity of human colon adenocarcinoma cancer stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for T0901317 Administration in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and dosage of T0901317, a potent Liver X Receptor (LXR) agonist, for use in in vivo mouse models. The information is compiled from various research studies and is intended to guide the design and execution of preclinical experiments.
Introduction
T0901317 is a synthetic LXR agonist widely used in research to investigate the roles of LXR in various physiological and pathological processes. LXRs, comprising LXRα and LXRβ, are nuclear receptors that are key regulators of cholesterol, fatty acid, and glucose metabolism.[1][2] Activation of LXRs by agonists like T0901317 has shown potential therapeutic effects in models of atherosclerosis, Alzheimer's disease, cancer, and metabolic disorders.[3][4][5] However, its use is often associated with side effects such as hypertriglyceridemia and hepatic steatosis.[3][6] Careful consideration of dosage and administration route is crucial for obtaining meaningful and reproducible results.
Data Presentation: T0901317 Dosage and Administration in Mouse Models
The following tables summarize the administration protocols for T0901317 in various mouse models based on published studies.
Table 1: T0901317 Administration in Neurodegenerative and Metabolic Disease Models
| Disease Model | Mouse Strain | Dosage | Administration Route | Vehicle | Treatment Duration | Key Findings | Reference |
| Alzheimer's Disease | APP23 | 50 mg/kg/day | Oral Gavage | Not Specified | 6 days | Reduced soluble Aβ40 and Aβ42 in the brain.[4] | [4] |
| Alzheimer's Disease | APP/PS1 | ~30 mg/kg/day | Not Specified | Not Specified | 40-60 days | Improved cognition.[3] | [3] |
| High-Fat Diet-Induced Obesity | C57BL/6 | 50 mg/kg | Intraperitoneal (twice weekly) | DMSO | 10 weeks | Blocked obesity development and insulin resistance.[7][8] | [7][8] |
| Diabetic (db/db) | db/db | 30 mg/kg/day | Intraperitoneal | DMSO | 2 weeks | Improved hepatic insulin resistance.[9] | [9] |
| Atherosclerosis | ApoE-/- | 10 mg/kg/day | Oral | Not Specified | 8 weeks | Stimulated atherosclerosis susceptibility.[10] | [10] |
Table 2: T0901317 Administration in Cancer, Inflammation, and Organ Injury Models
| Disease Model | Mouse Strain | Dosage | Administration Route | Vehicle | Treatment Duration | Key Findings | Reference |
| Non-Small-Cell Lung Cancer | Nude | 10 mg/kg | Intraperitoneal | Soybean Oil | 4 weeks | Inhibited migration and invasion of cancer cells.[5] | [5] |
| Cisplatin-Induced Kidney Injury | Not Specified | 10 mg/kg/day | Oral Gavage | DMSO | 72 hours (post-cisplatin) | Attenuated renal inflammation and oxidative stress.[2] | [2] |
| Chronic Asthma | Not Specified | 12.5, 25, 50 mg/kg | Oral | Not Specified | Pre-challenge | Attenuated IgE production and airway remodeling.[11] | [11] |
| Cardiac Hypertrophy | Wild-type & LXR-α-/- | Not Specified | Not Specified | Not Specified | 4-7 weeks | Decreased cardiac wall thickening.[1] | [1] |
Experimental Protocols
Protocol 1: Preparation of T0901317 for Oral Gavage
This protocol is a general guideline for preparing T0901317 for oral administration in mice.
Materials:
-
T0901317 powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil or other suitable vehicle
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Oral gavage needles
Procedure:
-
Stock Solution Preparation:
-
Weigh the required amount of T0901317 powder.
-
Dissolve the powder in a small volume of DMSO to create a concentrated stock solution. For example, dissolve 10 mg of T0901317 in 200 µL of DMSO to get a 50 mg/mL stock.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication can be used to aid dissolution if necessary.
-
-
Working Solution Preparation:
-
Calculate the final volume of the dosing solution needed based on the number of mice and the dosing volume (typically 5-10 mL/kg body weight).
-
Dilute the stock solution with a suitable vehicle like corn oil to the desired final concentration. For a 10 mg/kg dose in a 20g mouse with a 10 mL/kg dosing volume, the final concentration would be 1 mg/mL.
-
Vortex the working solution vigorously to ensure a uniform suspension.
-
-
Administration:
-
Administer the prepared T0901317 solution to the mice using an appropriate-sized oral gavage needle.
-
Ensure the solution is well-suspended before each administration.
-
Protocol 2: Preparation of T0901317 for Intraperitoneal Injection
This protocol provides a general method for preparing T0901317 for intraperitoneal injection.
Materials:
-
T0901317 powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl) or soybean oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles
Procedure:
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of T0901317 in DMSO as described in Protocol 1.
-
-
Working Solution Preparation:
-
Administration:
-
Draw the prepared solution into a sterile syringe.
-
Administer the solution via intraperitoneal injection into the lower quadrant of the mouse's abdomen.
-
Mandatory Visualizations
Signaling Pathway of T0901317
Caption: Signaling pathway of T0901317 as an LXR agonist.
Experimental Workflow for In Vivo T0901317 Administration
Caption: General experimental workflow for T0901317 administration in mice.
Important Considerations
-
Toxicity and Side Effects: The most prominent side effect of T0901317 is the induction of hypertriglyceridemia and hepatic steatosis due to the upregulation of SREBP-1c.[6] Researchers should monitor plasma lipid levels and liver health.
-
Vehicle Selection: The choice of vehicle can influence the bioavailability and stability of T0901317. DMSO is commonly used for initial solubilization, but the final concentration should be minimized in the dosing solution.
-
Dose-Response: The effective dose of T0901317 can vary depending on the mouse model and the intended biological effect. It is advisable to perform a dose-response study to determine the optimal concentration for a specific application.
-
LXR-independent effects: While T0901317 is a potent LXR agonist, it may have off-target effects. Control experiments, including the use of LXR knockout mice, are recommended to confirm that the observed effects are LXR-dependent.[1]
By following these guidelines and protocols, researchers can effectively utilize T0901317 as a tool to investigate the multifaceted roles of Liver X Receptors in health and disease.
References
- 1. Activation of liver X receptors with T0901317 attenuates cardiac hypertrophy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The liver X receptor agonist TO901317 protects mice against cisplatin-induced kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. The liver X receptor ligand T0901317 decreases amyloid beta production in vitro and in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liver X receptor agonist T0901317 inhibits the migration and invasion of non-small-cell lung cancer cells in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The LXR ligand T0901317 induces severe lipogenesis in the db/db diabetic mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Liver X Receptor Agonist T0901317 Protects Mice from High Fat Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The liver X receptor agonist T0901317 protects mice from high fat diet-induced obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of the Liver X Receptor by Agonist TO901317 Improves Hepatic Insulin Resistance via Suppressing Reactive Oxygen Species and JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A Liver-X-Receptor Ligand, T0901317, Attenuates IgE Production and Airway Remodeling in Chronic Asthma Model of Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for T0901317 in Primary Hepatocyte Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing T0901317, a potent synthetic Liver X Receptor (LXR) agonist, in primary hepatocyte culture. This document outlines the mechanism of action, experimental protocols, and expected outcomes, supported by quantitative data and pathway visualizations.
Introduction
T0901317 is a widely used research tool for activating Liver X Receptors (LXRα and LXRβ), which are nuclear receptors that play a pivotal role in regulating cholesterol, fatty acid, and glucose homeostasis.[1][2] In primary hepatocytes, T0901317 is instrumental in studying lipogenesis, cholesterol metabolism, and the expression of genes involved in these pathways.[3][4] It has been shown to improve hepatic insulin resistance but can also induce significant lipogenesis, leading to triglyceride accumulation.[5][6]
Mechanism of Action
T0901317 functions as a potent agonist for both LXRα (NR1H3) and LXRβ (NR1H2). Upon binding, LXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to LXR Response Elements (LXREs) in the promoter regions of target genes. This complex then recruits coactivators to initiate transcription.
It is important to note that T0901317 can also activate the farnesoid X receptor (FXR), although it is a more potent activator of LXR.[7] This dual agonism should be considered when interpreting experimental results.
Signaling Pathway of T0901317 in Hepatocytes
References
- 1. researchgate.net [researchgate.net]
- 2. LXR Agonist T0901317′s Hepatic Impact Overrules Its Atheroprotective Action in Macrophages, Driving Early Atherogenesis in Chow-Diet-Fed Male Apolipoprotein E Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of liver X receptor α-mediated lipogenesis in primary hepatocytes by licochalcone A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biokb.lcsb.uni.lu [biokb.lcsb.uni.lu]
- 5. Activation of the Liver X Receptor by Agonist TO901317 Improves Hepatic Insulin Resistance via Suppressing Reactive Oxygen Species and JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The LXR ligand T0901317 induces severe lipogenesis in the db/db diabetic mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. T0901317 is a dual LXR/FXR agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of T0901317 in Macrophage Differentiation Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
T0901317 is a potent synthetic agonist of the Liver X Receptors (LXR), specifically LXRα and LXRβ, which are nuclear receptors that play a pivotal role in the regulation of cholesterol metabolism, inflammation, and immunity. In the context of macrophage biology, T0901317 has emerged as a critical research tool for investigating macrophage differentiation, polarization, and function. Its application in in vitro and in vivo models has significantly advanced our understanding of the molecular switches that govern macrophage phenotype and its implications in various diseases, particularly atherosclerosis.
This document provides detailed application notes and standardized protocols for the use of T0901317 in macrophage differentiation assays, intended for researchers, scientists, and professionals in drug development.
Mechanism of Action
T0901317 exerts its biological effects by binding to and activating LXRs. Upon activation, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes. This leads to the transcriptional activation of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1), which are crucial for cholesterol efflux from macrophages.[1][2][3]
Furthermore, LXR activation by T0901317 has profound anti-inflammatory effects. It can transrepress the expression of pro-inflammatory genes by interfering with signaling pathways such as the Nuclear Factor-κB (NF-κB) pathway.[2][4] This dual role in promoting cholesterol efflux and suppressing inflammation makes T0901317 a valuable compound for studying macrophage functions in diseases characterized by lipid accumulation and chronic inflammation.
Application in Macrophage Polarization
One of the key applications of T0901317 is in directing the polarization of macrophages. Macrophages exist on a spectrum of activation states, with the pro-inflammatory M1 and the anti-inflammatory M2 phenotypes representing the two extremes. T0901317 has been shown to promote the differentiation of macrophages towards an M2-like phenotype.[2][4]
Studies have demonstrated that treatment of macrophages with T0901317 leads to:
-
Downregulation of M1 markers: Decreased expression of surface markers like CD86 and inducible nitric oxide synthase (iNOS).[2]
-
Upregulation of M2 markers: Increased expression of markers such as CD206 (mannose receptor) and Arginase-1 (Arg1).[2]
-
Reduced pro-inflammatory cytokine production: Inhibition of lipopolysaccharide (LPS)-induced secretion of cytokines like Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[2][4][5]
This M2-polarizing effect is largely attributed to the inhibition of the NF-κB signaling pathway, a key driver of M1 polarization.[2]
Data Presentation
Table 1: Effect of T0901317 on Macrophage Gene Expression
| Gene | Cell Type | T0901317 Concentration | Treatment Duration | Fold Change (mRNA) | Reference |
| LXRα | THP-1 macrophages | 1.0 μM | 24 hours | Significant Increase | [1] |
| Human macrophages | 5 μmol/L | 24 hours | +560% | [3] | |
| Human macrophages | 10 μmol/L | 24 hours | +895% | [3] | |
| ABCA1 | THP-1 macrophages | 1.0 μM | 24 hours | Significant Increase | [1] |
| Human macrophages | 5 μmol/L | 24 hours | +550% | [3] | |
| Human macrophages | 10 μmol/L | 24 hours | +780% | [3] | |
| ABCG1 | Human macrophages | 5 μmol/L | 24 hours | +605% | [3] |
| Human macrophages | 10 μmol/L | 24 hours | +945% | [3] | |
| CD86 | RAW264.7 | Not specified | Not specified | Decreased | [2] |
| iNOS | RAW264.7 | Not specified | Not specified | Decreased | [2] |
| CD206 | RAW264.7 | Not specified | Not specified | Increased | [2] |
| Arg1 | RAW264.7 | Not specified | Not specified | Increased | [2] |
Table 2: Effect of T0901317 on Cytokine Secretion by Macrophages
| Cytokine | Cell Type | T0901317 Concentration | Stimulus | Treatment Duration | % Inhibition/Reduction | Reference |
| IL-1β | RAW264.7 | 0.01 - 1 μM | LPS (200 ng/mL) | 18 hours | Dose-dependent decrease | [5] |
| IL-6 | RAW264.7 | 0.01 - 1 μM | LPS (200 ng/mL) | 18 hours | Dose-dependent decrease | [5] |
| TNF-α | RAW264.7 | Not specified | ox-LDL | Not specified | Decreased | [2] |
| MCP-1 | RAW264.7 | Not specified | ox-LDL | Not specified | Decreased | [2] |
| MIP-1α | RAW264.7 | Not specified | ox-LDL | Not specified | Decreased | [2] |
Experimental Protocols
Protocol 1: In Vitro Macrophage Polarization Assay using RAW264.7 Cells
This protocol describes the induction of M1 polarization using LPS and the assessment of T0901317's ability to skew differentiation towards an M2 phenotype.
Materials:
-
RAW264.7 murine macrophage cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
T0901317 (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
RNA isolation kit
-
qRT-PCR reagents and primers for M1/M2 markers
-
ELISA kits for cytokine analysis
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Seed RAW264.7 cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with T0901317 at desired concentrations (e.g., 0.1, 1, 10 μM) or vehicle (DMSO) for 18-24 hours.[5][6]
-
Following pre-treatment, stimulate the cells with LPS (e.g., 100-200 ng/mL) for an additional 3-6 hours for gene expression analysis or 18-24 hours for cytokine analysis from the supernatant.[5][6]
-
-
Analysis:
-
Gene Expression: Lyse the cells and isolate total RNA. Perform qRT-PCR to analyze the relative expression of M1 markers (e.g., Nos2, Tnf, Il6) and M2 markers (e.g., Arg1, Mrc1).
-
Cytokine Analysis: Collect the cell culture supernatant and perform ELISA to quantify the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
-
Protein Expression: For analysis of protein markers like iNOS and Arg1, lyse the cells and perform Western blotting.
-
Protocol 2: Human Monocyte-Derived Macrophage (hMDM) Differentiation and Polarization
This protocol outlines the differentiation of human primary monocytes into macrophages and their subsequent polarization using T0901317.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Ficoll-Paque for PBMC isolation
-
RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant human Macrophage Colony-Stimulating Factor (M-CSF)
-
T0901317 (stock solution in DMSO)
-
LPS
-
Recombinant human IL-4 (for M2 polarization control)
Procedure:
-
Monocyte Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Isolate monocytes by adherence to plastic tissue culture plates for 2 hours or by using magnetic-activated cell sorting (MACS) with CD14 microbeads.
-
Macrophage Differentiation: Differentiate the isolated monocytes into macrophages by culturing them in RPMI-1640 supplemented with 10% FBS and M-CSF (e.g., 50 ng/mL) for 6-7 days. Replace the media every 2-3 days.
-
Polarization:
-
On day 7, replace the medium with fresh RPMI-1640 containing M-CSF.
-
Treat the differentiated macrophages with T0901317 (e.g., 1, 5, 10 μM) or vehicle (DMSO) for 24-48 hours.[3]
-
Include positive controls for M1 (LPS, 100 ng/mL) and M2 (IL-4, 20 ng/mL) polarization.
-
-
Analysis:
-
Gene Expression: Analyze the expression of human M1 (IL1B, TNF, CXCL10) and M2 (MRC1, CCL18) markers by qRT-PCR.
-
Surface Marker Expression: Use flow cytometry to analyze the expression of surface markers such as CD86 (M1) and CD206 (M2).
-
Phagocytosis Assay: Assess the phagocytic capacity of the polarized macrophages using fluorescently labeled beads or bacteria.
-
Mandatory Visualization
References
- 1. Differential Regulation of Gene Expression by LXRs in Response to Macrophage Cholesterol Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-atherosclerotic effects of LXRα agonist through induced conversion of M1 macrophage to M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. e-century.us [e-century.us]
- 5. Frontiers | LXR agonist inhibits inflammation through regulating MyD88 mRNA alternative splicing [frontiersin.org]
- 6. researchgate.net [researchgate.net]
T0901317: Application Notes and Protocols for Atherosclerosis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of T0901317, a potent synthetic Liver X Receptor (LXR) agonist, in the context of atherosclerosis research. The provided protocols and data are intended to guide researchers in designing and conducting experiments to investigate the therapeutic potential and mechanistic pathways of LXR activation in cardiovascular disease.
Introduction
T0901317 is a widely utilized research tool to investigate the roles of LXRα and LXRβ in lipid metabolism, inflammation, and the pathophysiology of atherosclerosis. LXRs are nuclear receptors that function as cholesterol sensors. Upon activation by oxysterols or synthetic agonists like T0901317, they form heterodimers with the retinoid X receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. This transcriptional activation leads to the regulation of genes involved in reverse cholesterol transport, lipogenesis, and inflammation, thereby influencing the development and progression of atherosclerotic plaques.
Mechanism of Action
T0901317 primarily exerts its anti-atherosclerotic effects by activating the LXR signaling pathway. This activation leads to the upregulation of several key genes involved in cholesterol efflux and transport, including ATP-binding cassette transporter A1 (ABCA1), ATP-binding cassette transporter G1 (ABCG1), and Niemann-Pick C1 protein (NPC1).[1][2][3] By promoting the expression of these transporters in macrophages, T0901317 enhances the removal of excess cholesterol from foam cells within atherosclerotic lesions, a critical step in preventing plaque progression and promoting regression.[4] Additionally, LXR activation has been shown to have anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[2] However, it is important to note that LXR agonism, particularly by T0901317, can also lead to undesirable side effects such as hypertriglyceridemia and hepatic steatosis due to the upregulation of lipogenic genes like SREBP-1c.[5][6]
Data Presentation
The following tables summarize quantitative data from various preclinical studies investigating the effects of T0901317 on atherosclerosis and related biomarkers.
Table 1: Effect of T0901317 on Atherosclerotic Lesion Area
| Animal Model | Treatment Group | Dose and Duration | Lesion Area Reduction (%) | Reference |
| apoE-/- mice | Prevention Group | Not Specified | 64.2% | [1] |
| apoE-/- mice | Treatment Group | Not Specified | 58.3% | [1] |
| LDLR-/- mice | T0901317 | Not Specified | Significant reduction | [3] |
| apoE*3Leiden mice | T0901317 | Not Specified | Suppression of lesion evolution and promotion of regression | [7] |
| LDLR-/- mice | ATI-829 (10 mg/kg/day) | 12 weeks | 60% | [8] |
| LDLR-/- mice | T0901317 (2 mg/kg/day) | 12 weeks | 86% | [8] |
Table 2: Effect of T0901317 on Plasma Lipid Profile
| Animal Model | Treatment | Triglycerides (TG) | Total Cholesterol (TC) | HDL-C | LDL-C | Reference |
| apoE-/- mice | T0901317 | Markedly increased | Markedly increased | Markedly increased | - | [1] |
| apoE-/- mice (high cholesterol diet) | T0901317 | Increased | - | Increased | Reduced | [5] |
| Hamster | T0901317 | 3-fold increase | - | - | - | [5] |
| Rabbit | T0901317 (1 or 3mg/kg/day) | Increased | - | - | Increased | [5] |
| LDLR-/- mice | T0901317 | - | No significant effect | Increased | - | [3] |
| apoE-/- mice (low-fat diet) | T0901317 (10 mg/kg/day) | Exacerbated hypertriglyceridemia | Exacerbated hypercholesterolemia | Reduced by 37% | Increased (1.3-fold) | [6][9] |
| LDLR-/- mice | T0901317 (2 mg/kg/day) | Significantly increased | No change | Decreased | Decreased | [8] |
Table 3: Effect of T0901317 on Gene Expression in Macrophages
| Gene | Cell Type / Tissue | Treatment | Fold Change / Effect | Reference |
| NPC1 mRNA | Small intestine, liver, aorta of apoE-/- mice | T0901317 | Increased | [1] |
| ABCA1 | Macrophages in AS plaque | T0901317 | Increased | [2] |
| ABCG1 | Macrophages in AS plaque | T0901317 | Increased | [2] |
| ABCA1 | Lesions in LDLR-/- mice, mouse peritoneal macrophages | T0901317 | Increased | [3] |
| ABCA1 | Macrophages | T0901317 | Increased | [4] |
| ABCG1 | Macrophages | T0901317 | Increased | [4] |
| ABCA1 | Peritoneal macrophages | T0901317 (0.1 and 1 µM) | Dose-dependent up-regulation | [10] |
| ABCG1 | Peritoneal macrophages | T0901317 (0.1 and 1 µM) | Dose-dependent up-regulation | [10] |
| ABCA1 | Human SMCs | T0901317 | Increased | [11] |
| ABCG1 | Human SMCs | T0901317 | Increased | [11] |
Experimental Protocols
In Vivo Atherosclerosis Study in apoE-/- Mice
Objective: To evaluate the effect of T0901317 on the development and progression of atherosclerosis in a genetically modified mouse model.
Materials:
-
Apolipoprotein E-deficient (apoE-/-) mice
-
High-fat/high-cholesterol diet (e.g., 15% fat, 0.25% cholesterol)
-
T0901317
-
Vehicle control (e.g., carboxymethylcellulose)
-
Oral gavage needles
-
Surgical instruments for tissue harvesting
-
Oil Red O stain
-
Histology equipment
Protocol:
-
Animal Model and Diet:
-
Use male apoE-/- mice, typically starting at 8 weeks of age.
-
Feed all mice a high-fat/high-cholesterol diet for a specified period (e.g., 8-14 weeks) to induce atherosclerotic lesions.[1]
-
-
Treatment Groups:
-
Prevention Group: Administer T0901317 (e.g., 10 mg/kg/day) or vehicle daily by oral gavage starting at the same time as the high-fat diet.[6]
-
Treatment (Regression) Group: Feed mice the high-fat diet for a period to establish lesions (e.g., 8 weeks), then administer T0901317 or vehicle for an additional period (e.g., 6 weeks).[1]
-
Control Group: Administer vehicle daily for the entire duration of the study.
-
-
Tissue Harvesting and Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Perfuse the vascular system with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde).
-
Carefully dissect the aorta from the heart to the iliac bifurcation.
-
Open the aorta longitudinally and stain with Oil Red O to visualize lipid-rich atherosclerotic plaques.
-
Capture images of the stained aortas and quantify the lesion area using image analysis software.
-
Embed the aortic root in OCT compound for cryosectioning and further histological or immunohistochemical analysis.
-
In Vitro Cholesterol Efflux Assay in Macrophages
Objective: To assess the effect of T0901317 on the ability of macrophages to efflux cholesterol to an acceptor molecule.
Materials:
-
Macrophage cell line (e.g., THP-1 or RAW264.7) or primary peritoneal macrophages
-
Cell culture medium (e.g., RPMI-1640 or DMEM) with fetal bovine serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
[³H]-cholesterol
-
Acetylated LDL (acLDL) or oxidized LDL (oxLDL)
-
T0901317
-
Apolipoprotein A-I (ApoA-I) or high-density lipoprotein (HDL) as cholesterol acceptors
-
Scintillation counter and scintillation fluid
Protocol:
-
Cell Culture and Differentiation:
-
Culture macrophages in appropriate medium. For THP-1 monocytes, differentiate into macrophages by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.
-
-
Cholesterol Loading:
-
Label cells with [³H]-cholesterol (e.g., 1 µCi/mL) in the presence of acLDL or oxLDL (e.g., 50 µg/mL) for 24-48 hours to induce foam cell formation.
-
-
T0901317 Treatment:
-
Wash the cells to remove excess label and loading medium.
-
Incubate the cells with serum-free medium containing T0901317 (e.g., 1 µM) or vehicle (DMSO) for a specified time (e.g., 18-24 hours) to allow for upregulation of cholesterol transporters.[10]
-
-
Cholesterol Efflux:
-
Wash the cells again and incubate with serum-free medium containing a cholesterol acceptor, such as ApoA-I (e.g., 10 µg/mL) or HDL (e.g., 50 µg/mL), for 4-24 hours.
-
-
Quantification:
-
Collect the medium and lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH).
-
Measure the radioactivity in an aliquot of the medium and the cell lysate using a scintillation counter.
-
Calculate the percentage of cholesterol efflux as: (dpm in medium / (dpm in medium + dpm in cells)) * 100.
-
Visualizations
Caption: T0901317 activates the LXR/RXR heterodimer, leading to gene expression changes.
Caption: Workflow for in vivo analysis of T0901317's effect on atherosclerosis.
References
- 1. Liver X receptor agonist T0901317 reduces atherosclerotic lesions in apoE-/- mice by up-regulating NPC1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-atherosclerotic effects of LXRα agonist through induced conversion of M1 macrophage to M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T-0901317, a synthetic liver X receptor ligand, inhibits development of atherosclerosis in LDL receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Administration of an LXR agonist promotes atherosclerotic lesion remodelling in murine inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Atherosclerotic Effects of A Novel Synthetic Tissue-Selective Steroidal LXR Agonist in LDLR−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LXR Agonist T0901317′s Hepatic Impact Overrules Its Atheroprotective Action in Macrophages, Driving Early Atherogenesis in Chow-Diet-Fed Male Apolipoprotein E Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel potent synthetic steroidal liver X receptor agonist lowers plasma cholesterol and triglycerides and reduces atherosclerosis in LDLR–/– mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Protocol for Assessing T0901317 Efficacy In Vivo
Audience: Researchers, scientists, and drug development professionals.
Introduction T0901317 is a potent synthetic agonist of the Liver X Receptors (LXRα and LXRβ), which are nuclear receptors that function as crucial regulators of cholesterol, fatty acid, and glucose metabolism.[1][2] Upon activation by ligands like T0901317, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes.[3] This leads to the transcriptional regulation of genes involved in processes such as reverse cholesterol transport (RCT), lipogenesis, and inflammation. Due to its ability to modulate these pathways, T0901317 has been extensively studied as a potential therapeutic agent for atherosclerosis, inflammation, metabolic disorders, and cancer.[1][2][3][4] However, its therapeutic application has been limited by side effects, notably the induction of hepatic steatosis and hypertriglyceridemia, primarily through the activation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[5][6] It is also important to note that T0901317 can act as a high-affinity ligand for the Pregnane X Receptor (PXR), which may contribute to some of its biological activities.[7]
This document provides detailed protocols for assessing the in vivo efficacy of T0901317 in preclinical animal models of atherosclerosis, inflammation, and metabolic disease.
Signaling Pathways
The primary mechanism of T0901317 involves the direct activation of LXR, leading to downstream genomic effects. A key anti-inflammatory mechanism involves the suppression of pro-inflammatory signaling cascades.
Experimental Protocols
The following protocols outline methods to evaluate T0901317 efficacy in key disease models.
Protocol 1: Atherosclerosis Mouse Model
Objective: To determine the effect of T0901317 on the development of atherosclerotic lesions.
1. Animal Model:
-
Species/Strain: Male Low-Density Lipoprotein Receptor knockout (LDLR-/-) or Apolipoprotein E knockout (ApoE-/-) mice, 8-10 weeks old.[4][8][9]
-
Housing: Standard housing conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Acclimatization: Acclimatize mice for at least one week before starting the experiment.
2. Experimental Design:
-
Group 1 (Control): Vehicle control (e.g., DMSO or corn oil).
-
Group 2 (T0901317): T0901317 administered at a therapeutic dose (e.g., 1-10 mg/kg/day).[10][11]
-
Diet: All mice are fed a high-fat, high-cholesterol "Western" diet (e.g., 15-21% fat, 0.15-0.25% cholesterol) throughout the study to induce atherosclerosis.[9]
-
Administration: Administer T0901317 or vehicle daily via oral gavage for 8 to 14 weeks.[9]
3. In-Life Measurements:
-
Monitor body weight and food consumption weekly.
4. Endpoint Analysis (at study termination):
-
Blood Collection: Collect blood via cardiac puncture for plasma separation.
-
Plasma Lipid Profile: Measure total cholesterol (TC), high-density lipoprotein cholesterol (HDL-C), and triglyceride (TG) levels using commercially available enzymatic kits.[9]
-
Atherosclerotic Lesion Analysis:
- Perfuse the vascular system with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
- Excise the aorta and innominate artery.
- Perform en face analysis of the aorta after staining with Oil Red O to quantify total lesion area.
- For detailed analysis, embed the aortic root in OCT compound, cryosection, and stain with Oil Red O. Quantify lesion area using image analysis software.[10]
-
Gene Expression Analysis:
- Isolate peritoneal macrophages, liver, and small intestine.
- Extract total RNA and perform quantitative real-time PCR (qPCR) to measure the expression of LXR target genes such as ABCA1, ABCG1, and SREBP-1c.[8]
-
Macrophage Reverse Cholesterol Transport (RCT) Assay:
- This is a functional assay to measure the rate of cholesterol efflux in vivo.[12]
- Inject [³H]-cholesterol-labeled macrophages intraperitoneally into mice.
- Collect plasma at various time points (e.g., 6, 24, 48 hours) to measure the appearance of [³H]-cholesterol.
- Collect feces over 48 hours to quantify the excretion of [³H]-sterols.[13]
Protocol 2: Acute Inflammation Rat Model
Objective: To evaluate the anti-inflammatory properties of T0901317.
1. Animal Model:
-
Species/Strain: Male Wistar or Sprague-Dawley rats, 250-300g.
-
Housing & Acclimatization: As described in Protocol 1.
2. Experimental Design (Hemorrhagic Shock Model):
-
Surgical Preparation: Anesthetize rats and cannulate the femoral artery for blood pressure monitoring and hemorrhage.
-
Hemorrhage: Induce hemorrhagic shock by withdrawing blood to maintain a mean arterial pressure of ~40 mmHg for a specified period (e.g., 60 minutes).
-
Treatment Groups:
- Sham Group: Undergoes surgical preparation without hemorrhage or resuscitation.
- Vehicle Group: Hemorrhage followed by resuscitation with shed blood and saline, receiving vehicle control.
- T0901317 Group: Hemorrhage and resuscitation, receiving T0901317 (e.g., 10 mg/kg) intravenously or intraperitoneally at the start of resuscitation.[14][15]
-
Monitoring: Monitor physiological parameters (blood pressure, heart rate) throughout the experiment.[3]
3. Endpoint Analysis (e.g., 3-4 hours post-resuscitation):
-
Blood Collection: Collect blood for plasma and serum analysis.
-
Plasma Cytokine Analysis: Measure levels of pro-inflammatory cytokines and chemokines (e.g., TNF-α, IL-6, MCP-1, MIP-1α) using ELISA or multiplex assays.[3]
-
Organ Injury Assessment:
- Harvest lungs and other organs.
- Histology: Fix a portion of the lung in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess lung injury (e.g., edema, inflammatory cell infiltration).
- Myeloperoxidase (MPO) Assay: Homogenize lung tissue to measure MPO activity, an index of neutrophil infiltration.[3]
-
Molecular Analysis:
- Prepare nuclear extracts from lung tissue.
- Perform Western blotting to assess the nuclear expression of LXRα and the p65 subunit of NF-κB.
- Use an electrophoretic mobility shift assay (EMSA) to determine the DNA-binding activity of LXRα and NF-κB.[3]
Protocol 3: Metabolic Disease Mouse Model
Objective: To assess the effects of T0901317 on obesity, insulin resistance, and hepatic steatosis.
1. Animal Model:
-
Housing & Acclimatization: As described in Protocol 1.
2. Experimental Design:
-
Diet:
-
Administration: Administer T0901317 (e.g., 30-50 mg/kg) or vehicle via intraperitoneal injection or oral gavage, with a frequency ranging from daily to twice weekly for 2 to 10 weeks.[6][16][17]
3. In-Life Measurements:
-
Monitor body weight and food intake twice weekly.[6]
-
Glucose and Insulin Tolerance Tests (GTT & ITT): Perform GTT and ITT near the end of the study to assess glucose homeostasis and insulin sensitivity.[16][17]
- For GTT, administer glucose (e.g., 2 g/kg) via oral gavage or i.p. injection after an overnight fast and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.
- For ITT, administer insulin (e.g., 0.75 U/kg) via i.p. injection after a 4-6 hour fast and measure blood glucose at the same time points.
4. Endpoint Analysis:
-
Blood Collection: Collect blood from fasted mice.
-
Plasma Analysis: Measure fasting glucose, insulin, total cholesterol, and triglycerides.[17] Calculate the HOMA-IR index as a measure of insulin resistance.[17]
-
Liver Analysis:
-
Gene Expression Analysis:
Experimental Workflow
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Representative Data for T0901317 Efficacy in an Atherosclerosis Model (LDLR-/- Mice)
| Parameter | Vehicle Control | T0901317 (10 mg/kg/day) | % Change |
|---|---|---|---|
| Aortic Lesion Area (% of surface) | 35 ± 5 | 15 ± 3* | ↓ 57% |
| Plasma Total Cholesterol (mg/dL) | 450 ± 40 | 430 ± 50 | ↔ |
| Plasma HDL-C (mg/dL) | 40 ± 5 | 65 ± 8* | ↑ 63% |
| Plasma Triglycerides (mg/dL) | 100 ± 15 | 350 ± 50* | ↑ 250% |
| Macrophage ABCA1 mRNA (fold change) | 1.0 | 4.5 ± 0.8* | ↑ 350% |
| Fecal [³H]-Sterol Excretion (% of dose) | 1.5 ± 0.3 | 3.0 ± 0.5* | ↑ 100% |
*Data are presented as Mean ± SEM. p < 0.05 vs. Vehicle Control. Data are hypothetical and based on published findings.[4][8][13]
Table 2: Representative Data for T0901317 Efficacy in an Acute Inflammation Model
| Parameter | Sham | Vehicle Control | T0901317 (10 mg/kg) |
|---|---|---|---|
| Plasma TNF-α (pg/mL) | 50 ± 10 | 800 ± 120 | 350 ± 60* |
| Plasma IL-6 (pg/mL) | 80 ± 15 | 1200 ± 200 | 500 ± 90* |
| Lung MPO Activity (U/g tissue) | 0.5 ± 0.1 | 4.0 ± 0.7 | 1.8 ± 0.4* |
| Lung NF-κB Activity (fold change) | 1.0 | 6.5 ± 1.2 | 2.5 ± 0.6* |
*Data are presented as Mean ± SEM. p < 0.05 vs. Vehicle Control. Data are hypothetical and based on published findings.[3]
Table 3: Representative Data for T0901317 Efficacy in a Metabolic Disease Model (HFD-Fed Mice)
| Parameter | LFD + Vehicle | HFD + Vehicle | HFD + T0901317 |
|---|---|---|---|
| Body Weight Gain (g) | 5 ± 1 | 20 ± 3 | 10 ± 2* |
| Fasting Glucose (mg/dL) | 100 ± 8 | 160 ± 15 | 110 ± 10* |
| Fasting Insulin (ng/mL) | 0.5 ± 0.1 | 2.5 ± 0.4 | 1.0 ± 0.2* |
| HOMA-IR | 1.2 ± 0.2 | 10.0 ± 1.5 | 2.7 ± 0.5* |
| Liver Weight (g) | 1.2 ± 0.1 | 1.8 ± 0.2 | 2.5 ± 0.3*# |
| Hepatic Triglycerides (mg/g) | 20 ± 4 | 50 ± 8 | 200 ± 30*# |
| Hepatic SREBP-1c mRNA (fold change) | 1.0 | 1.5 ± 0.3 | 7.0 ± 1.2*# |
*Data are presented as Mean ± SEM. p < 0.05 vs. HFD + Vehicle. #Indicates adverse effect. Data are hypothetical and based on published findings.[5][6][16][17]
References
- 1. Liver X receptor agonist T0901317 inhibits the migration and invasion of non-small-cell lung cancer cells in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Liver X receptor α activation with the synthetic ligand T0901317 reduces lung injury and inflammation after hemorrhage and resuscitation via inhibition of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. T-0901317, a synthetic liver X receptor ligand, inhibits development of atherosclerosis in LDL receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The LXR ligand T0901317 induces severe lipogenesis in the db/db diabetic mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Liver X Receptor Agonist T0901317 Protects Mice from High Fat Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. T0901317 is a potent PXR ligand: implications for the biology ascribed to LXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential anti-atherosclerotic effects in the innominate artery and aortic sinus by the liver × receptor agonist T0901317 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liver X receptor agonist T0901317 reduces atherosclerotic lesions in apoE-/- mice by up-regulating NPC1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. LXR Agonist T0901317's Hepatic Impact Overrules Its Atheroprotective Action in Macrophages, Driving Early Atherogenesis in Chow-Diet-Fed Male Apolipoprotein E Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of Macrophage-Specific In Vivo Reverse Cholesterol Transport in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. karger.com [karger.com]
- 15. LXR agonist T0901317-Induced hyperlipidemia does not lead to lipid accumulation in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The liver X receptor agonist T0901317 protects mice from high fat diet-induced obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Activation of the Liver X Receptor by Agonist TO901317 Improves Hepatic Insulin Resistance via Suppressing Reactive Oxygen Species and JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: T0901317 in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of T0901317, a synthetic Liver X Receptor (LXR) agonist, in preclinical Alzheimer's disease (AD) research models. The protocols detailed below are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of T0901317 and similar compounds.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. Emerging evidence suggests a strong link between cholesterol metabolism and AD pathogenesis. Liver X Receptors (LXRs), comprising LXRα and LXRβ, are nuclear receptors that play a pivotal role in regulating cholesterol homeostasis and inflammation. T0901317 is a potent agonist of both LXRα and LXRβ and has been extensively studied in various AD animal models. Its activation of LXRs leads to the upregulation of target genes such as ATP-binding cassette transporter A1 (ABCA1) and Apolipoprotein E (ApoE), which are crucial for cholesterol efflux and Aβ clearance.[1][2][3][4]
Mechanism of Action in Alzheimer's Disease Models
T0901317 exerts its neuroprotective effects in AD models primarily through the activation of the LXR signaling pathway. This activation leads to a cascade of events that collectively mitigate AD pathology:
-
Enhanced Aβ Clearance: LXR activation upregulates the expression of ABCA1 and ApoE.[1][3] ABCA1 promotes the lipidation of ApoE, a process essential for the efficient clearance of Aβ peptides from the brain.[1] Studies have shown that T0901317 treatment significantly reduces soluble Aβ40 and Aβ42 levels in the brains of AD transgenic mice.[2][5]
-
Reduced Aβ Production: T0901317 has been shown to decrease the amyloidogenic processing of the amyloid precursor protein (APP). It reduces the activity of β-secretase (BACE1), a key enzyme in the production of Aβ, by altering membrane cholesterol levels.[4]
-
Anti-inflammatory Effects: Neuroinflammation is a critical component of AD pathology. LXRs are potent repressors of inflammatory gene expression in glial cells.[6] T0901317 has been demonstrated to attenuate the inflammatory response of microglia and astrocytes to Aβ, thereby reducing the production of pro-inflammatory mediators.[7]
-
Improved Cognitive Function: By reducing Aβ burden and neuroinflammation, T0901317 has been shown to reverse cognitive deficits in various AD mouse models. For instance, it completely reversed the contextual memory deficit in Tg2576 mice.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of T0901317 in Alzheimer's disease mouse models.
Table 1: Effects of T0901317 on Amyloid-Beta Pathology
| Mouse Model | Age of Mice | T0901317 Dose | Treatment Duration | Effect on Aβ Levels | Reference |
| APP23 | 11 weeks | Not specified | 6 days | Statistically significant reduction in soluble Aβ40 and Aβ42 in the brain. | [2][5] |
| Tg2576 | 6 months | 50 mg/kg/day | 25 days | Reduced levels of insoluble Aβ. | [8] |
| APP/PS1 | Not specified | ~30 mg/kg/day | 40-60 days | No effect on amyloid plaques. | [8] |
| APP23 | 9 months | ~25 mg/kg/day | 4 months | Reduced amyloid plaque load and soluble Aβ. | [8] |
| Tg2576 | Not specified | Not specified | Not specified | Decreased hippocampal Aβ42 levels. | [1][3] |
Table 2: Effects of T0901317 on Cognitive Function
| Mouse Model | Age of Mice | T0901317 Dose | Treatment Duration | Cognitive Outcome | Reference |
| Tg2576 | Not specified | Not specified | Not specified | Completely reversed contextual memory deficit. | [1][3] |
| APP/PS1 | 21 months | ~30 mg/kg/day | 40-60 days | Improved cognition. | [8] |
| APP23 | 9 months | ~25 mg/kg/day | 4 months | Improved cognition. | [8] |
Experimental Protocols
T0901317 Administration in Mice
Objective: To administer T0901317 to Alzheimer's disease mouse models to assess its therapeutic efficacy.
Materials:
-
T0901317 (e.g., from Cayman Chemical)
-
Vehicle (e.g., DMSO, 1% carboxymethyl cellulose)
-
Gavage needles
-
Syringes
-
Animal balance
Protocol:
-
Preparation of T0901317 Solution:
-
Dissolve T0901317 in the chosen vehicle to the desired concentration (e.g., for a 30 mg/kg dose in a 20g mouse, prepare a solution of 3 mg/mL to administer 0.2 mL).
-
Ensure the solution is homogenous. Sonication may be required.
-
Prepare a fresh solution daily or as recommended by the supplier.
-
-
Animal Dosing:
-
Weigh each mouse accurately before dosing to calculate the precise volume of the T0901317 solution to be administered.
-
Administer the solution via oral gavage or intraperitoneal injection, as determined by the experimental design.[9][10][11]
-
For oral gavage, gently insert the gavage needle into the esophagus and deliver the solution.
-
For intraperitoneal injection, inject into the lower abdominal quadrant.
-
Administer the vehicle solution to the control group using the same method and volume.
-
-
Treatment Schedule:
Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ42 in Mouse Brain Homogenate
Objective: To quantify the levels of Aβ42 in the brains of T0901317-treated and control mice.
Materials:
-
Mouse brain tissue
-
Homogenization buffer (e.g., 5 M guanidine-HCl/50 mM Tris, pH 8.0)[12]
-
Protease inhibitor cocktail
-
Phosphate Buffered Saline (PBS)
-
Aβ42 ELISA kit (e.g., from Thermo Fisher Scientific)
-
Microplate reader
Protocol:
-
Brain Homogenization:
-
Sample Preparation:
-
Centrifuge the homogenate at 16,000 x g for 20 minutes at 4°C.[12]
-
Collect the supernatant, which contains the total Aβ fraction.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Dilute the samples with the dilution buffer provided in the ELISA kit to bring the Aβ42 concentration within the standard curve range.
-
-
ELISA Procedure:
-
Follow the manufacturer's instructions for the specific Aβ42 ELISA kit.
-
Typically, this involves adding standards and samples to a pre-coated microplate, followed by the addition of detection antibody and a substrate for colorimetric detection.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the known standards.
-
Calculate the concentration of Aβ42 in the samples based on the standard curve.
-
Normalize the Aβ42 concentration to the total protein concentration of the brain homogenate.
-
Western Blot for ABCA1 and ApoE
Objective: To determine the protein expression levels of ABCA1 and ApoE in the brains of T0901317-treated and control mice.
Materials:
-
Mouse brain tissue
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-ABCA1, anti-ApoE, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction:
-
Homogenize the brain tissue in ice-cold RIPA buffer.
-
Centrifuge the homogenate at high speed (e.g., 14,000 rpm) for 15-20 minutes at 4°C.
-
Collect the supernatant containing the total protein lysate.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ABCA1, ApoE, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the protein of interest's band intensity to the loading control's band intensity.
-
Contextual Fear Conditioning
Objective: To assess hippocampus-dependent learning and memory in T0901317-treated and control mice.
Materials:
-
Fear conditioning chamber with a grid floor for foot shock delivery
-
Sound-attenuating box
-
Video camera and recording software
-
Software to control the shock and cues (if applicable)
Protocol:
-
Training (Day 1):
-
Place the mouse in the conditioning chamber and allow it to explore for a baseline period (e.g., 2-3 minutes).
-
Deliver a mild foot shock (unconditioned stimulus, US; e.g., 0.5-1.0 mA for 2 seconds).
-
The context of the chamber serves as the conditioned stimulus (CS).
-
The number and timing of shocks can be varied depending on the specific protocol. A common paradigm involves one or two shocks separated by a specific interval.[13][14]
-
Remove the mouse from the chamber 30-60 seconds after the last shock and return it to its home cage.
-
-
Testing (Day 2):
-
24 hours after training, place the mouse back into the same conditioning chamber (the context).
-
Record the mouse's behavior for a set period (e.g., 3-5 minutes) without delivering any shocks.
-
Analyze the video recording to score "freezing" behavior, which is defined as the complete absence of movement except for respiration. Freezing is a natural fear response in rodents and is used as a measure of memory for the aversive context.
-
-
Data Analysis:
-
Calculate the percentage of time the mouse spent freezing during the testing session.
-
Compare the freezing behavior between the T0901317-treated group and the control group. An increase in freezing time in the treated group compared to a diseased control group indicates an improvement in contextual fear memory.
-
Visualizations
Caption: T0901317 activates the LXR signaling pathway.
References
- 1. Measuring Amyloid-β Peptide Concentrations in Murine Brain with Improved ELISA Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]
- 3. The LXR agonist TO901317 selectively lowers hippocampal Abeta42 and improves memory in the Tg2576 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] The Liver X Receptor Ligand T0901317 Decreases Amyloid β Production in Vitro and in a Mouse Model of Alzheimer's Disease* | Semantic Scholar [semanticscholar.org]
- 5. The liver X receptor ligand T0901317 decreases amyloid beta production in vitro and in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Liver-X-Receptor Ligand, T0901317, Attenuates IgE Production and Airway Remodeling in Chronic Asthma Model of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. The Liver X Receptor Agonist T0901317 Protects Mice from High Fat Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liver X receptors activation, through TO901317 binding, reduces neuroinflammation in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genome-Wide Profiling of Liver X Receptor, Retinoid X Receptor, and Peroxisome Proliferator-Activated Receptor α in Mouse Liver Reveals Extensive Sharing of Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. Failures to reconsolidate memory in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acute γ-Secretase Inhibition Improves Contextual Fear Conditioning in the Tg2576 Mouse Model of Alzheimer's Disease | Journal of Neuroscience [jneurosci.org]
Application Notes and Protocols for Gene Expression Analysis Following T0901317 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to analyzing gene expression changes induced by T0901317, a potent synthetic agonist of Liver X Receptors (LXRs). The protocols detailed below are intended for researchers in various fields, including metabolism, immunology, and oncology, who are investigating the therapeutic potential and molecular mechanisms of LXR activation.
Introduction to T0901317 and Liver X Receptors
T0901317 is a powerful research tool used to investigate the roles of Liver X Receptor α (LXRα) and Liver X Receptor β (LXRβ), which are nuclear receptors that function as cholesterol sensors.[1] Upon activation by oxysterols or synthetic ligands like T0901317, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes.[2] This binding initiates the transcription of genes involved in a wide array of physiological processes.
The primary functions regulated by LXR activation include:
-
Cholesterol Homeostasis: LXRs play a critical role in reverse cholesterol transport, promoting the efflux of cholesterol from peripheral tissues back to the liver for excretion.[3][4] Key genes involved in this process and upregulated by T0901317 include ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1).[5]
-
Lipid Metabolism: T0901317 treatment significantly impacts fatty acid and triglyceride metabolism. It is known to induce the expression of sterol regulatory element-binding protein 1c (SREBP-1c), a master regulator of lipogenesis, and its downstream targets such as fatty acid synthase (FASN) and stearoyl-CoA desaturase 1 (SCD1).[6][7]
-
Inflammation: LXRs possess potent anti-inflammatory properties. Activation of LXRs by T0901317 can suppress inflammatory responses by inhibiting the activity of pro-inflammatory transcription factors like NF-κB. This leads to a reduction in the expression of inflammatory cytokines and chemokines.[8]
-
Glucose Metabolism: LXR activation has been shown to influence glucose homeostasis, in part by inhibiting the expression of genes involved in hepatic gluconeogenesis.[6]
It is important to note that T0901317 can also exhibit off-target effects by activating other nuclear receptors, such as the Pregnane X Receptor (PXR) and the Farnesoid X Receptor (FXR), which should be considered when interpreting experimental results.[9][10]
Experimental Protocols
The following protocols provide a framework for conducting gene expression analysis in response to T0901317 treatment. These should be adapted based on specific cell types and experimental goals.
Protocol 1: Cell Culture and T0901317 Treatment
This protocol describes the general procedure for culturing and treating various cell lines that are responsive to T0901317.
Table 1: Recommended Cell Lines and T0901317 Treatment Conditions
| Cell Line | Cell Type | Recommended Seeding Density | T0901317 Concentration | Treatment Duration |
| HepG2 | Human Hepatoma | 3 x 10⁵ cells/well (6-well plate) | 1-10 µM | 16-24 hours |
| RAW264.7 | Mouse Macrophage | 2.5 x 10⁵ cells/well (6-well plate) | 0.1-1 µM | 18-24 hours |
| THP-1 | Human Monocyte | Differentiate to macrophages with PMA (phorbol 12-myristate 13-acetate) before treatment. Seed at 5 x 10⁵ cells/well. | 1-10 µM | 24 hours |
| A549 | Human Lung Carcinoma | 2 x 10⁵ cells/well (6-well plate) | 5 µM | 72 hours |
| LNCaP | Human Prostate Cancer | 2.5 x 10⁵ cells/well (6-well plate) | 1-10 µM | 72 hours |
Materials:
-
Selected cell line (e.g., HepG2, RAW264.7, THP-1)
-
Complete culture medium (specific to cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
T0901317 (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
6-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: One day prior to treatment, seed the cells in 6-well plates at the recommended density to achieve 70-80% confluency at the time of treatment.
-
T0901317 Preparation: Prepare the desired concentrations of T0901317 by diluting the stock solution in complete culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Aspirate the old medium from the cells and replace it with the medium containing T0901317 or the vehicle control.
-
Incubation: Incubate the cells for the recommended duration (see Table 1) at 37°C in a 5% CO₂ incubator.
-
Cell Harvesting: After incubation, aspirate the medium and wash the cells twice with ice-cold PBS. Proceed immediately to RNA extraction.
Protocol 2: Total RNA Extraction
This protocol outlines the extraction of high-quality total RNA from cultured cells using a common reagent-based method.
Materials:
-
TRIzol® reagent or similar guanidinium thiocyanate-based lysis solution
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
Microcentrifuge tubes (RNase-free)
-
Microcentrifuge
Procedure:
-
Cell Lysis: Add 1 mL of TRIzol® reagent directly to each well of the 6-well plate containing the washed cells. Pipette up and down several times to lyse the cells.
-
Phase Separation: Transfer the lysate to an RNase-free microcentrifuge tube. Incubate at room temperature for 5 minutes. Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red organic phase, an interphase, and an upper colorless aqueous phase containing the RNA.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new RNase-free tube. Add 0.5 mL of isopropanol and mix by inverting the tube. Incubate at room temperature for 10 minutes.
-
RNA Pellet Collection: Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
RNA Wash: Discard the supernatant. Wash the RNA pellet by adding 1 mL of 75% ethanol and vortexing briefly. Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Drying and Resuspension: Discard the ethanol wash. Air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA pellet in an appropriate volume (e.g., 20-50 µL) of RNase-free water.
-
Quantification and Quality Control: Determine the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity by gel electrophoresis or using a bioanalyzer.
Protocol 3: Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
This protocol describes the analysis of specific gene expression changes using a two-step RT-qPCR approach.
Table 2: Key LXR Target Genes for qPCR Analysis
| Gene Symbol | Gene Name | Function | Expected Regulation by T0901317 |
| ABCA1 | ATP-binding cassette transporter A1 | Cholesterol efflux | Upregulation |
| ABCG1 | ATP-binding cassette transporter G1 | Cholesterol efflux | Upregulation |
| SREBF1 (SREBP-1c) | Sterol regulatory element-binding transcription factor 1 | Lipogenesis | Upregulation |
| FASN | Fatty acid synthase | Fatty acid synthesis | Upregulation |
| SCD1 | Stearoyl-CoA desaturase 1 | Fatty acid desaturation | Upregulation |
| CYP7A1 | Cytochrome P450 family 7 subfamily A member 1 | Bile acid synthesis | Upregulation |
| LPL | Lipoprotein lipase | Triglyceride hydrolysis | Upregulation |
| IL1B | Interleukin 1 beta | Pro-inflammatory cytokine | Downregulation (in inflammatory context) |
| TNF | Tumor necrosis factor | Pro-inflammatory cytokine | Downregulation (in inflammatory context) |
Materials:
-
Total RNA (from Protocol 2)
-
Reverse transcription kit (e.g., with M-MLV or SuperScript™ reverse transcriptase)
-
Oligo(dT) primers or random hexamers
-
dNTPs
-
RNase inhibitor
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific forward and reverse primers (for SYBR Green) or TaqMan probes
-
qPCR instrument
-
qPCR plates and seals
Procedure:
-
Reverse Transcription (cDNA Synthesis): a. In an RNase-free tube, combine 1 µg of total RNA, oligo(dT) primers or random hexamers, and dNTPs. Adjust the volume with RNase-free water. b. Incubate at 65°C for 5 minutes, then place on ice. c. Add the reverse transcription buffer, RNase inhibitor, and reverse transcriptase. d. Incubate according to the manufacturer's instructions (e.g., 42°C for 50 minutes, followed by 70°C for 15 minutes to inactivate the enzyme). e. The resulting cDNA can be stored at -20°C.
-
qPCR Reaction Setup: a. Prepare a master mix for each gene of interest and a reference gene (e.g., GAPDH, ACTB) containing qPCR master mix, forward and reverse primers, and RNase-free water. b. Aliquot the master mix into the wells of a qPCR plate. c. Add diluted cDNA to the respective wells. Include no-template controls (NTCs) for each primer set.
-
qPCR Run: a. Perform the qPCR reaction using a standard cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 60 seconds). b. Include a melt curve analysis step for SYBR Green assays to verify product specificity.
-
Data Analysis: a. Determine the quantification cycle (Cq) values for each sample. b. Calculate the relative gene expression using the ΔΔCq method, normalizing the expression of the gene of interest to the reference gene and comparing the treated samples to the vehicle control.
Protocol 4: Global Gene Expression Analysis by RNA Sequencing (RNA-seq)
For a comprehensive, unbiased analysis of gene expression changes, RNA-seq is the method of choice.
Workflow Overview:
-
Library Preparation: a. Start with high-quality total RNA (RIN > 8). b. Perform poly(A) selection to enrich for mRNA. c. Fragment the mRNA and synthesize first and second-strand cDNA. d. Perform end repair, A-tailing, and adapter ligation. e. Amplify the library by PCR. f. Assess library quality and quantity.
-
Sequencing: a. Sequence the prepared libraries on a next-generation sequencing (NGS) platform (e.g., Illumina).
-
Data Analysis: a. Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads. b. Read Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR or HISAT2. c. Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq. d. Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between T0901317-treated and vehicle control samples. e. Pathway and Functional Enrichment Analysis: Use tools like GSEA, DAVID, or Metascape to identify biological pathways and functions that are enriched in the list of differentially expressed genes.
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: LXR signaling pathway activated by T0901317.
Caption: Experimental workflow for gene expression analysis.
References
- 1. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LXR Suppresses Inflammatory Gene Expression and Neutrophil Migration through cis-Repression and Cholesterol Efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liver X receptor agonist T0901317 inhibits the migration and invasion of non-small-cell lung cancer cells in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isolation of Cognate RNA-protein Complexes from Cells Using Oligonucleotide-directed Elution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reprocell.com [reprocell.com]
- 8. reddit.com [reddit.com]
- 9. stemcell.com [stemcell.com]
- 10. embopress.org [embopress.org]
Troubleshooting & Optimization
Optimizing T0901317 incubation time for maximal response
Welcome to the Technical Support Center for T0901317. This guide provides detailed information, frequently asked questions, and troubleshooting advice to help researchers optimize the use of the LXR agonist T0901317 in their experiments for a maximal and reproducible response.
Frequently Asked Questions (FAQs)
Q1: What is T0901317 and what is its mechanism of action?
T0901317 is a potent and selective synthetic agonist for the Liver X Receptors (LXR), specifically LXRα and LXRβ.[1] LXRs are nuclear receptors that function as transcription factors regulating genes involved in cholesterol homeostasis, lipid metabolism, and inflammation.[2][3][4]
The mechanism of action involves the following steps:
-
Binding: T0901317 enters the cell and binds to LXR in the cytoplasm or nucleus.
-
Heterodimerization: Upon activation, LXR forms a heterodimer complex with the Retinoid X Receptor (RXR).[2]
-
DNA Binding: This LXR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as LXR Response Elements (LXREs) located in the promoter regions of target genes.[2]
-
Gene Transcription: The binding of the complex to LXREs initiates the transcription of downstream target genes, such as ABCA1, ABCG1 (involved in cholesterol efflux), and SREBP-1c (involved in fatty acid synthesis).[4][5][6]
end
subgraph cluster_nucleus [label="Nucleus", style="filled", fillcolor="#FFFFFF", fontcolor="#202124"]; DNA [label="Promoter Region|LXRE|Target Gene", shape=record, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; mRNA [label="mRNA", shape=note, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
end
LXR_RXR -> LXR_RXR_NUC [label="Translocation"]; LXR_RXR_NUC -> DNA:lxre [label="Binds"];
{rank=same; T09; LXR; RXR;} } /dot
Q2: What is the recommended incubation time to achieve a maximal response?
There is no single universal incubation time. The optimal duration depends heavily on the experimental system and the specific endpoint being measured.
-
For mRNA expression: Changes in the transcription of LXR target genes like ABCA1 or SREBP-1c can often be detected as early as 4-8 hours, with responses typically peaking between 12 and 24 hours .[7][8][9]
-
For protein expression: A longer incubation of 24 to 48 hours is generally required to observe significant changes in protein levels due to the time needed for translation and protein accumulation.
-
For functional assays (e.g., cholesterol efflux): These assays may require 24 to 72 hours to allow for sufficient expression of transport proteins and subsequent lipid movement.[10]
Because the optimal time can vary, a time-course experiment is strongly recommended for any new cell line or experimental condition.
Q3: What are the typical working concentrations for T0901317?
The effective concentration of T0901317 can range from nanomolar to micromolar levels.
-
EC₅₀: The half-maximal effective concentration (EC₅₀) for LXRα is approximately 20 nM.[1]
-
Cell Culture: Most in vitro studies use concentrations ranging from 1 µM to 10 µM to ensure robust activation of the LXR pathway.[7][10][11]
A dose-response experiment is critical to determine the optimal concentration for your specific cell type, balancing maximal target activation with minimal off-target effects or cytotoxicity.
Q4: Which downstream target genes are reliable markers for LXR activation?
Measuring the mRNA or protein expression of well-established LXR target genes is the most common method to confirm pathway activation.
| Target Gene | Function | Typical Time for mRNA Peak | Reference |
| ABCA1 | Cholesterol Efflux | 12-24 hours | [5][6][12] |
| ABCG1 | Cholesterol Efflux | 12-24 hours | [4][12] |
| SREBP-1c | Fatty Acid & Triglyceride Synthesis | 12-24 hours | [5][6][8] |
| FAS (Fatty Acid Synthase) | Lipogenesis (downstream of SREBP-1c) | 12-24 hours | [5][8] |
| ApoE (Apolipoprotein E) | Lipid Transport | 12-24 hours | [6] |
Experimental Protocols
Protocol: Time-Course Experiment to Determine Optimal Incubation Time
This protocol provides a framework for identifying the optimal T0901317 incubation time for maximizing target gene expression in a human hepatocyte cell line (e.g., HepG2).
1. Cell Seeding:
- Plate HepG2 cells in 12-well plates at a density that will result in 70-80% confluency at the time of harvest.
- Allow cells to adhere and grow for 24 hours in complete medium.
2. T0901317 Preparation:
- Prepare a 10 mM stock solution of T0901317 in DMSO.
- On the day of the experiment, dilute the stock solution in serum-free medium to the desired final concentration (e.g., 1 µM). Include a vehicle control (DMSO) at the same final concentration (e.g., 0.1%).
3. Cell Treatment:
- Aspirate the complete medium from the cells and replace it with the prepared T0901317 or vehicle control medium.
- Incubate the plates at 37°C and 5% CO₂ for various time points. A recommended series is: 0h (baseline), 4h, 8h, 12h, 24h, and 48h.
4. Cell Lysis and RNA Extraction:
- At each time point, aspirate the medium and wash the cells once with ice-cold PBS.
- Lyse the cells directly in the well using a suitable lysis buffer (e.g., Buffer RLT from Qiagen).
- Extract total RNA using a commercial kit according to the manufacturer's instructions. Ensure to perform a DNase treatment step to remove genomic DNA contamination.
- Quantify RNA concentration and assess purity (A260/A280 ratio).
5. Gene Expression Analysis (RT-qPCR):
- Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
- Perform quantitative PCR (qPCR) using primers for your target gene (e.g., ABCA1) and a stable housekeeping gene (e.g., GAPDH, ACTB).
- Calculate the relative mRNA expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the 0h or vehicle control time point.
6. Data Analysis and Interpretation:
- Plot the relative mRNA expression (fold change) against the incubation time.
- The optimal incubation time corresponds to the point at which the maximal induction of the target gene is observed.
Troubleshooting Guide
Problem: I am not observing the expected response after T0901317 treatment.
| Possible Cause | Recommended Solution |
| Suboptimal Incubation Time/Concentration | Perform a full time-course (4-72h) and dose-response (0.1-10 µM) experiment to identify the optimal conditions for your specific cell line and endpoint. |
| Low LXR/RXR Expression | Confirm the expression of LXRα, LXRβ, and RXR in your cell model via qPCR or Western blot. Some cell lines may have very low endogenous expression levels. |
| Compound Degradation | Ensure the T0901317 stock solution is stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Off-Target Effects | T0901317 is also known to be an agonist for the Farnesoid X Receptor (FXR), though with lower potency.[13] Consider if FXR activation could be interfering with your expected outcome and, if necessary, use a more specific LXR agonist or an FXR antagonist as a control. |
Problem: I am observing significant cellular toxicity or cell death.
| Possible Cause | Recommended Solution |
| Concentration is too high | High concentrations of T0901317 (>10-20 µM) can induce apoptosis or cell cycle arrest in some cell lines, particularly cancer cells.[10][14] Reduce the concentration to the lowest level that still provides a robust response (typically 1-5 µM). |
| Incubation time is too long | Prolonged exposure (e.g., >72 hours) can lead to cytotoxicity.[1][10] Determine the earliest time point at which a maximal response is achieved and use that for subsequent experiments. |
| Solvent (DMSO) Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic, typically ≤0.1%. Run a vehicle-only control to assess its effect on cell viability. |
| Induction of Lipotoxicity | T0901317 strongly induces lipogenesis via SREBP-1c, which can lead to lipid accumulation and cellular stress (lipotoxicity), especially in metabolically active cells.[5] Assess cell morphology for lipid droplet formation and consider shorter incubation times. |
Problem: My results are inconsistent between experiments.
| Possible Cause | Recommended Solution |
| Variable Cell Confluency | The cellular response to stimuli can be density-dependent. Always seed cells at the same density and treat them at a consistent level of confluency (e.g., 70-80%). |
| Serum Effects | Components in fetal bovine serum (FBS) can contain endogenous LXR ligands or other factors that may interfere with the experiment. For acute treatments, consider starving cells in serum-free or low-serum medium for several hours before adding T0901317. |
| Passage Number | Use cells within a consistent and low passage number range, as cell characteristics and responsiveness can change over time in culture. |
| Inconsistent Reagent Preparation | Prepare fresh dilutions of T0901317 from a validated stock solution for each experiment to avoid issues with compound stability or concentration errors. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Liver X receptor α activation with the synthetic ligand T0901317 reduces lung injury and inflammation after hemorrhage and resuscitation via inhibition of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACTIVATION OF LXR/RXR PATHWAY AMELIORATES LIVER DISEASE IN ATP7B−/− (WILSON DISEASE) MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of liver X receptors with T0901317 attenuates cardiac hypertrophy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The LXR ligand T0901317 induces severe lipogenesis in the db/db diabetic mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Promoter-Specific Roles for Liver X Receptor/Corepressor Complexes in the Regulation of ABCA1 and SREBP1 Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of the Liver X Receptor by Agonist TO901317 Improves Hepatic Insulin Resistance via Suppressing Reactive Oxygen Species and JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Anti-proliferative effect of LXR agonist T0901317 in ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. LXR Agonist T0901317′s Hepatic Impact Overrules Its Atheroprotective Action in Macrophages, Driving Early Atherogenesis in Chow-Diet-Fed Male Apolipoprotein E Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. T0901317 is a dual LXR/FXR agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Liver X Receptor ligand cytotoxicity in colon cancer cells and not in normal colon epithelial cells depends on LXRβ subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results with T0901317
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the LXR agonist, T0901317. This document addresses common unexpected results and provides standardized protocols to ensure experimental reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My experimental results with T0901317 are inconsistent with the expected LXR-mediated effects. What could be the cause?
A1: T0901317 is a potent Liver X Receptor (LXR) agonist, but it also exhibits significant off-target effects that can lead to unexpected results. It is crucial to consider these non-LXR-mediated actions when interpreting your data.
-
Activation of other nuclear receptors: T0901317 can activate the Farnesoid X Receptor (FXR) and the Pregnane X Receptor (PXR) with nanomolar potency, similar to its activity on LXR. This can lead to the regulation of genes involved in bile acid metabolism and xenobiotic detoxification.
-
Inverse agonism of RORα and RORγ: T0901317 acts as an inverse agonist for Retinoid-related Orphan Receptors α (RORα) and γ (RORγ), which can influence inflammatory responses and metabolic regulation.
-
Non-genomic effects: T0901317 can induce rapid, non-genomic effects that are independent of transcriptional regulation. For instance, it has been shown to acutely affect mitochondrial function.
Q2: I am observing contradictory effects on insulin secretion after T0901317 treatment. Why might this be happening?
A2: The effect of T0901317 on insulin secretion is complex and can be either stimulatory or inhibitory depending on the experimental conditions.
-
Acute vs. Chronic Treatment: Acute exposure (minutes to hours) to T0901317 can inhibit insulin secretion. This is often attributed to non-genomic effects, such as the disruption of mitochondrial function, leading to reduced ATP production and altered ion channel activity in pancreatic β-cells.[1] In contrast, chronic treatment (days) may increase insulin secretion, potentially through LXR-mediated changes in gene expression related to glucose and lipid metabolism.
-
Cellular Context: The response to T0901317 can vary between different cell lines (e.g., MIN6, INS-1) and primary islets.
-
Off-Target Effects: Activation of other nuclear receptors or cellular pathways by T0901317 can also contribute to the observed effects on insulin secretion.
Q3: I expected T0901317 to be atheroprotective, but my in vivo model shows an increase in atherosclerotic plaque formation. What is a possible explanation?
A3: While T0901317 can promote cholesterol efflux from macrophages, a key atheroprotective mechanism, its overall effect on atherosclerosis can be confounded by its potent induction of hepatic lipogenesis.
-
Hyperlipidemia: T0901317 treatment can lead to a significant increase in plasma triglycerides and VLDL cholesterol. This pro-atherogenic lipid profile can counteract the beneficial effects on reverse cholesterol transport, especially in animal models on a low-fat diet.[2]
-
Hepatic Steatosis: The induction of lipogenic genes, such as SREBP-1c, in the liver can cause severe hepatic steatosis (fatty liver), which is associated with a pro-inflammatory state that can contribute to atherosclerosis.
Q4: I am seeing significant liver steatosis in my animal models treated with T0901317. Is this a known side effect?
A4: Yes, severe hepatic steatosis is a well-documented side effect of T0901317. This is primarily due to the strong activation of LXRα in the liver, which upregulates the expression of genes involved in de novo lipogenesis, leading to an accumulation of triglycerides. The activation of PXR by T0901317 may also contribute to this effect.
Quantitative Data Summary
Table 1: In Vivo Effects of T0901317 on Plasma Lipids and Hepatic Triglycerides
| Parameter | Vehicle Control | T0901317 Treatment | Fold Change | Reference |
| Plasma Triglycerides | Varies by model | Significantly Increased | Up to 8.9-fold | [2] |
| VLDL Cholesterol | Varies by model | Increased | ~2-fold | [2] |
| Hepatic Triglycerides | Varies by model | Significantly Increased | Varies | [2] |
Table 2: Effects of T0901317 on Insulin Secretion
| Treatment Duration | Effect on Insulin Secretion | Putative Mechanism | Reference |
| Acute (minutes to hours) | Inhibition | Mitochondrial dysfunction, reduced ATP | [1] |
| Chronic (days) | Stimulation | LXR-mediated gene expression |
Key Experimental Protocols
1. Cell Culture and T0901317 Treatment
-
Cell Lines: Commonly used cell lines for studying T0901317 effects include macrophage-like cells (e.g., RAW264.7, THP-1), hepatocytes (e.g., HepG2), and pancreatic β-cell lines (e.g., MIN6, INS-1).
-
Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
T0901317 Preparation: Prepare a stock solution of T0901317 in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced toxicity.
-
Treatment: Replace the culture medium with fresh medium containing the desired concentration of T0901317 or vehicle (DMSO). Treatment duration can range from a few hours for acute studies to several days for chronic studies.
2. In Vivo Administration of T0901317
-
Animal Models: Common mouse models include C57BL/6J for metabolic studies and ApoE-/- or LDLR-/- mice for atherosclerosis research.
-
Administration Route: T0901317 can be administered via oral gavage or intraperitoneal (IP) injection.
-
Vehicle: T0901317 is typically dissolved in a vehicle such as corn oil, carboxymethylcellulose (CMC), or a mixture of PEG300, Tween80, and saline.
-
Dosing: The dose of T0901317 can range from 1 to 50 mg/kg/day, depending on the experimental goals and animal model.
3. Cholesterol Efflux Assay
-
Cell Plating: Plate macrophages (e.g., J774, THP-1) in 24-well plates.
-
Cholesterol Loading: Incubate cells with radiolabeled cholesterol (e.g., [3H]cholesterol) for 24-48 hours to allow for cholesterol uptake and equilibration.
-
T0901317 Treatment: Treat cells with T0901317 or vehicle for 18-24 hours to induce the expression of cholesterol transporters like ABCA1 and ABCG1.
-
Efflux: Wash the cells and incubate with a cholesterol acceptor, such as apolipoprotein A-I (ApoA-I) or high-density lipoprotein (HDL), for a defined period (e.g., 4 hours).
-
Quantification: Measure the radioactivity in the medium and the cells to calculate the percentage of cholesterol efflux.
Signaling Pathways and Experimental Workflows
Caption: T0901317 signaling pathways, both LXR-dependent and independent.
Caption: Experimental workflow for a cholesterol efflux assay.
References
T0901317 cytotoxicity and how to mitigate it
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with T0901317 cytotoxicity in their experiments.
Troubleshooting Guides and FAQs
1. My cells are dying after treatment with T0901317. Is this expected?
Yes, T0901317 can induce cytotoxicity, particularly in cancer cell lines. This effect is often dose- and time-dependent.[1] The compound has been shown to induce apoptosis, a form of programmed cell death, in various cell types, including ovarian, prostate, and melanoma cancer cells.[1][2][3]
2. What is the mechanism of T0901317-induced cytotoxicity?
T0901317-induced cytotoxicity is often mediated by the activation of the caspase signaling pathway, leading to apoptosis. Specifically, the activation of caspase-3 and caspase-7 has been observed in cells treated with T0901317.[1] In some cancer cell lines, this pro-apoptotic effect contributes to its anti-tumor properties.[2][3]
3. I'm observing cytotoxicity at concentrations where I expect to see Liver X Receptor (LXR) activation. How can I differentiate between on-target and off-target effects?
This is a critical consideration. T0901317 is a potent LXR agonist, but at higher concentrations, it can have off-target effects on other nuclear receptors, such as the Farnesoid X Receptor (FXR) and the Pregnane X Receptor (PXR).[4][5] Cytotoxicity observed at higher concentrations (typically above 1-5 µM) may be due to these off-target effects and can be LXR-independent.[1]
To distinguish between on-target and off-target effects, consider the following:
-
Dose-response experiments: Determine the EC50 for LXR activation and the IC50 for cytotoxicity in your cell line. If these values are significantly different, you may be able to find a concentration that activates LXR with minimal cytotoxicity.
-
Use a more specific LXR agonist: GW3965 is another potent LXR agonist with greater selectivity and potentially fewer off-target effects compared to T0901317.[4] Comparing the effects of both compounds can help elucidate the role of LXR.
-
LXR knockdown experiments: Using siRNA to knockdown LXR expression can help determine if the observed cytotoxicity is LXR-dependent. If cytotoxicity persists after LXR knockdown, it is likely an off-target effect.[1]
4. How can I mitigate T0901317-induced cytotoxicity in my in vitro experiments?
Several strategies can be employed to reduce T0901317-induced cytotoxicity:
-
Optimize Concentration: Use the lowest effective concentration of T0901317 that achieves LXR activation without significant cell death. Titration experiments are essential to determine this optimal concentration for your specific cell line and experimental conditions.
-
Co-treatment with a Caspase Inhibitor: Since T0901317 often induces apoptosis via caspase activation, co-treatment with a pan-caspase inhibitor, such as Z-VAD-FMK, can help reduce cytotoxicity.[6] This allows for the study of LXR-mediated effects without the confounding factor of apoptosis.
-
Co-treatment with Resveratrol: In hepatocytes, T0901317 can cause lipid accumulation (lipotoxicity). Co-treatment with resveratrol has been shown to suppress this effect by activating AMP-activated protein kinase (AMPK).[3][7] This approach may be beneficial in cell types prone to lipotoxicity.
-
Use an Alternative LXR Agonist: As mentioned, GW3965 is a more selective LXR agonist and may exhibit less cytotoxicity.[4]
5. My cells are showing signs of lipid accumulation. Is this related to T0901317 treatment?
Yes, T0901317, as an LXR agonist, potently stimulates lipogenesis, which can lead to lipid droplet accumulation in cells, particularly hepatocytes.[8] This can contribute to a form of cytotoxicity known as lipotoxicity. Mitigation strategies for this include co-treatment with resveratrol.[3][7]
Quantitative Data Summary
The following tables summarize key quantitative data for T0901317 and the alternative LXR agonist GW3965. Note that EC50 and IC50 values can vary significantly between cell lines and experimental conditions.
Table 1: Receptor Activation (EC50 Values)
| Compound | Receptor | EC50 | Reference(s) |
| T0901317 | LXRα | 20 nM | [9] |
| T0901317 | LXRβ | ~600-700 nM | [10] |
| T0901317 | FXR | ~5 µM | [9] |
| GW3965 | LXRα | 190 nM | [5] |
| GW3965 | LXRβ | 30 nM | [5] |
Table 2: Cytotoxicity (IC50 Values) in Various Cell Lines
| Compound | Cell Line | Assay Duration | IC50 | Reference(s) |
| T0901317 | Ovarian Carcinoma (CaOV3) | 72 hours | ~20 µM | [1] |
| T0901317 | Ovarian Carcinoma (SKOV3) | 72 hours | ~20 µM | [1] |
| T0901317 | Ovarian Carcinoma (A2780) | 72 hours | ~20 µM | [1] |
| T0901317 | Ovarian Carcinoma (OVCAR3) | Not specified | >10 µM | [11] |
| GW3965 | Not specified | Not specified | Not specified |
Experimental Protocols
1. Protocol for Mitigating T0901317 Cytotoxicity with a Caspase Inhibitor
This protocol describes the use of the pan-caspase inhibitor Z-VAD-FMK to reduce T0901317-induced apoptosis.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
T0901317
-
Z-VAD-FMK (pan-caspase inhibitor)[6]
-
DMSO (vehicle control)
-
96-well plates
-
Reagents for your chosen cytotoxicity/viability assay (e.g., MTT, CyQUANT)
-
-
Procedure:
-
Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Prepare stock solutions of T0901317 and Z-VAD-FMK in DMSO.
-
Pre-treat cells with Z-VAD-FMK (a typical starting concentration is 20-50 µM) for 1-2 hours before adding T0901317.[12] Include a vehicle control (DMSO) for the pre-treatment.
-
Add T0901317 at the desired concentrations to the wells. Include wells with T0901317 alone, Z-VAD-FMK alone, and vehicle control.
-
Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a standard cytotoxicity assay (e.g., MTT or CyQUANT assay, see protocols below).
-
2. Protocol for Mitigating T0901317-Induced Lipotoxicity with Resveratrol
This protocol is for co-treating cells with T0901317 and resveratrol to reduce lipid accumulation.
-
Materials:
-
Hepatocytes or other cells of interest
-
Complete cell culture medium
-
T0901317
-
Resveratrol
-
DMSO (vehicle control)
-
Plates for cell culture
-
Oil Red O staining solution or a commercial triglyceride quantification kit
-
-
Procedure:
-
Seed cells and allow them to adhere.
-
Treat cells with T0901317 (e.g., 1 µM) in the presence or absence of resveratrol (e.g., 40 µM) for 24 hours.[13] Include appropriate vehicle controls.
-
After incubation, assess lipid accumulation. This can be done qualitatively by staining with Oil Red O or quantitatively using a commercial triglyceride assay kit.
-
3. Detailed Methodologies for Key Experiments
-
Cytotoxicity Assessment: MTT Assay
-
Seed cells in a 96-well plate and treat with compounds as described above.
-
After the incubation period, add 10 µL of a 12 mM MTT stock solution to each well.
-
Incubate the plate at 37°C for 4 hours.
-
Add 100 µL of a SDS-HCl solution to each well to solubilize the formazan crystals.
-
Incubate at 37°C for another 4 hours.
-
Mix each sample thoroughly and read the absorbance at 570 nm using a microplate reader.[14]
-
-
Cell Proliferation Assessment: CyQUANT® Assay
-
Prepare a 1X working solution of CyQUANT® GR dye/cell-lysis buffer.
-
For adherent cells, remove the culture medium and add 200 µL of the CyQUANT® working solution to each well. For suspension cells, pellet the cells and resuspend in 200 µL of the working solution.
-
Incubate for 2-5 minutes at room temperature, protected from light.
-
Measure fluorescence with excitation at ~480 nm and emission at ~520 nm.[7]
-
-
Apoptosis Assessment: Annexin V Staining
-
Induce apoptosis in your cells by treating with T0901317 for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add fluorochrome-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate at room temperature for 15 minutes in the dark.
-
Analyze the cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[1][3]
-
-
Apoptosis Assessment: Caspase-Glo® 3/7 Assay
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add the Caspase-Glo® 3/7 Reagent directly to the cell culture wells (in a 1:1 ratio with the culture medium volume).
-
Mix by shaking the plate for 30 seconds.
-
Incubate at room temperature for 30 minutes to 3 hours.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[2][15]
-
Visualizations
Caption: T0901317 cytotoxicity signaling pathways.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Caspase Inhibitor Z-VAD-FMK [promega.com]
- 7. Measuring cell proliferation using the CyQUANT Cell Proliferation Assay with SpectraMax Microplate Readers [moleculardevices.com]
- 8. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. z-fa-fmk.com [z-fa-fmk.com]
- 13. Resveratrol Suppresses T0901317-Induced Hepatic Fat Accumulation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. ulab360.com [ulab360.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of T0901317
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the in vivo bioavailability of the Liver X Receptor (LXR) agonist, T0901317.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the in vivo bioavailability of T0901317?
The primary challenge with T0901317 is its poor aqueous solubility, which is a common issue for many synthetic drug candidates.[1] Poor solubility limits the dissolution of the compound in gastrointestinal fluids, which is a prerequisite for absorption and, consequently, systemic availability after oral administration. Although orally active, its low solubility can lead to variable and low bioavailability.[2]
Q2: What are the potential side effects associated with systemic exposure to T0901317?
A significant concern with T0901317 is the induction of hyperlipidemia and hepatic steatosis (fatty liver).[3] Activation of LXR in the liver leads to the upregulation of genes involved in lipogenesis, such as sterol regulatory element-binding protein 1c (SREBP-1c). This can result in elevated plasma and liver triglyceride levels.
Q3: What formulation strategies can be employed to improve the oral bioavailability of T0901317?
Several formulation strategies are suitable for enhancing the oral bioavailability of poorly water-soluble drugs like T0901317. These include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[4][5]
-
Solid Dispersions: Dispersions of one or more active ingredients in an inert carrier or matrix at solid state. This can enhance solubility by presenting the drug in an amorphous form.[6][7]
-
Nanocrystal Formulations: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, thereby enhancing the dissolution rate and bioavailability.[3][8]
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of T0901317 After Oral Administration
Potential Cause: Poor aqueous solubility and slow dissolution rate in the gastrointestinal tract.
Troubleshooting Steps:
-
Formulation Approach: Consider formulating T0901317 using one of the advanced formulation strategies outlined in the table below.
-
Excipient Selection: The choice of excipients is critical for the success of the formulation. For SEDDS, screen various oils, surfactants, and co-surfactants for their ability to solubilize T0901317. For solid dispersions, select a hydrophilic carrier that is compatible with the drug.
-
Particle Size Reduction: If using a nanocrystal approach, ensure that the particle size is consistently within the desired nanometer range and that the particles are stabilized to prevent aggregation.
Issue 2: High Levels of Hepatic Triglycerides Observed in Animal Models
Potential Cause: Systemic exposure to T0901317 leading to LXR activation in the liver and subsequent induction of lipogenesis.
Troubleshooting Steps:
-
Dose Optimization: Titrate the dose of the formulated T0901317 to find a therapeutic window that provides the desired efficacy with minimized hepatic lipid accumulation.
-
Targeted Delivery: While more complex, consider investigating tissue-specific targeting strategies to deliver T0901317 to the desired site of action while minimizing exposure to the liver.
-
Co-administration: Some studies have explored co-administering LXR agonists with other compounds to mitigate the lipogenic side effects. For example, co-administration with resveratrol has been shown to suppress T0901317-induced fat accumulation in the liver of mice.[3]
Data Presentation
Table 1: Comparison of Formulation Strategies for T0901317
| Formulation Strategy | Principle | Potential Advantages | Potential Disadvantages | Key Experimental Parameters to Optimize |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | The drug is dissolved in a lipid-based formulation that spontaneously forms an emulsion in the GI tract.[4] | - Enhanced solubility and dissolution- Improved absorption- Potential for lymphatic uptake, bypassing first-pass metabolism | - Potential for GI irritation with high surfactant concentrations- Chemical instability of the drug in the formulation- Limited drug loading capacity | - Oil, surfactant, and co-surfactant selection- Component ratios- Droplet size of the resulting emulsion |
| Solid Dispersions | The drug is dispersed in a solid hydrophilic matrix, often in an amorphous state.[6][7] | - Increased surface area for dissolution- Enhanced wettability- Improved solubility due to the amorphous state | - Physical instability (recrystallization) during storage- Potential for drug-carrier interactions- Manufacturing challenges (e.g., solvent removal) | - Carrier selection- Drug-to-carrier ratio- Method of preparation (e.g., solvent evaporation, fusion) |
| Nanocrystal Formulations | The drug particle size is reduced to the nanometer range.[3][8] | - Increased dissolution velocity due to larger surface area- Improved saturation solubility- High drug loading | - Physical instability (particle aggregation)- Requires specialized equipment for production- Potential for changes in crystalline state | - Stabilizer selection and concentration- Particle size and distribution- Method of preparation (e.g., wet milling, high-pressure homogenization) |
Experimental Protocols
Protocol 1: Preparation of a T0901317 Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To prepare a liquid SEDDS formulation of T0901317 for oral administration.
Materials:
-
T0901317
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-surfactant (e.g., Transcutol HP, PEG 400)
-
Vortex mixer
-
Water bath
Procedure:
-
Screening of Excipients:
-
Determine the solubility of T0901317 in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Add an excess amount of T0901317 to a known volume of each excipient.
-
Mix thoroughly using a vortex mixer and shake in a water bath at a controlled temperature (e.g., 37°C) for 48 hours.
-
Centrifuge the samples and quantify the amount of dissolved T0901317 in the supernatant using a validated analytical method (e.g., HPLC).
-
-
Construction of Pseudo-ternary Phase Diagrams:
-
Based on the solubility studies, select the optimal oil, surfactant, and co-surfactant.
-
Prepare various mixtures of the oil, surfactant, and co-surfactant at different ratios.
-
For each mixture, titrate with water and observe the formation of emulsions.
-
Plot the results on a pseudo-ternary phase diagram to identify the self-emulsifying region.
-
-
Preparation of the T0901317 SEDDS Formulation:
-
Select a ratio of oil, surfactant, and co-surfactant from the self-emulsifying region of the phase diagram.
-
Accurately weigh the required amounts of the selected oil, surfactant, and co-surfactant into a glass vial.
-
Add the pre-weighed T0901317 to the mixture.
-
Gently heat the mixture (if necessary) and vortex until the drug is completely dissolved and a clear, homogenous solution is obtained.
-
-
Characterization of the SEDDS:
-
Droplet Size Analysis: Dilute the SEDDS formulation with a suitable aqueous medium and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.
-
Self-emulsification Time: Add the SEDDS formulation to an aqueous medium with gentle agitation and record the time it takes to form a homogenous emulsion.
-
Protocol 2: In Vivo Pharmacokinetic Study of a Formulated T0901317 in Mice
Objective: To evaluate the oral bioavailability of a T0901317 formulation compared to an unformulated suspension.
Animals:
-
Male C57BL/6 mice (8-10 weeks old)
Groups:
-
Control Group: T0901317 suspension (e.g., in 0.5% carboxymethylcellulose) administered orally.
-
Test Group: T0901317 formulation (e.g., SEDDS) administered orally.
-
Intravenous Group (Optional): T0901317 in a suitable vehicle for intravenous administration (to determine absolute bioavailability).
Procedure:
-
Dosing:
-
Fast the mice overnight with free access to water.
-
Administer the respective formulations to each group via oral gavage at a predetermined dose.
-
For the intravenous group, administer the dose via tail vein injection.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via retro-orbital sinus or tail vein) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing).
-
Collect the blood into heparinized tubes and centrifuge to obtain plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Plasma Sample Analysis:
-
Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) for the quantification of T0901317 in plasma.
-
Extract T0901317 from the plasma samples and analyze them using the validated method.
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Oral bioavailability (F%) (if an intravenous group is included)
-
-
Mandatory Visualizations
Caption: Formulation strategies to overcome bioavailability challenges.
Caption: Experimental workflow for developing a T0901317 SEDDS formulation.
Caption: Simplified signaling pathway of T0901317 action.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. dovepress.com [dovepress.com]
- 4. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubility and Bioavailability Enhancement of Poorly Aqueous Soluble Atorvastatin: In Vitro, Ex Vivo, and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Atorvastatin solid dispersion for bioavailability enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
T0901317 stability and proper storage conditions
Welcome to the technical support center for T0901317. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive information on the stability, proper storage, and use of T0901317 in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of the key signaling pathways modulated by this compound.
Stability and Proper Storage Conditions
Proper handling and storage of T0901317 are critical for maintaining its integrity and ensuring reproducible experimental outcomes.
FAQs:
-
What are the recommended storage conditions for solid T0901317? For long-term storage, solid T0901317 should be stored at -20°C for up to 3 years. For short-term storage, it can be kept at 4°C for up to 2 years.
-
How should I store T0901317 in solution? Stock solutions of T0901317 can be stored at -80°C for up to one year or at -20°C for up to one month.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1]
-
What are the signs of T0901317 degradation? While there may not be obvious visual cues for degradation, a decrease in the expected biological activity in your experiments can be an indicator. If you suspect degradation, it is recommended to use a fresh vial of the compound or a newly prepared stock solution.
Troubleshooting Guide: Stability and Storage
| Issue | Potential Cause | Recommended Solution |
| Reduced or no activity in experiments | Compound degradation due to improper storage. | - Ensure the compound has been stored at the correct temperature and protected from light. - Use a fresh aliquot of your stock solution. - If the problem persists, prepare a fresh stock solution from solid compound. |
| Precipitate observed in stock solution after thawing | Poor solubility or supersaturation at lower temperatures. | - Gently warm the solution to 37°C and vortex or sonicate to redissolve the precipitate. - Ensure the solvent is of high quality and anhydrous, as moisture can affect solubility. |
Summary of Storage Conditions
| Form | Storage Temperature | Duration |
| Solid | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 1 year[1] |
| -20°C | 1 month[1] |
Experimental Protocols & Troubleshooting
This section provides detailed protocols for common applications of T0901317 and troubleshooting tips for issues that may arise during your experiments.
Solubility and Solution Preparation
Recommended Solvents:
-
In Vitro: T0901317 is soluble in DMSO (up to 100 mg/mL with the aid of ultrasonication) and ethanol (up to 100 mg/mL with ultrasonication).
-
In Vivo: For animal studies, T0901317 can be formulated in various vehicles. A common formulation involves dissolving it first in a small amount of DMSO, and then diluting with other vehicles such as corn oil, PEG300, and Tween-80. It is crucial to add the solvents sequentially and ensure the solution is clear before adding the next solvent.
Troubleshooting Guide: Solubility
| Issue | Potential Cause | Recommended Solution |
| Compound does not dissolve completely | Insufficient solvent volume or inadequate mixing. | - Increase the solvent volume to achieve the desired concentration. - Use ultrasonication or gentle warming (e.g., 37°C water bath) to aid dissolution. - Ensure you are using fresh, high-purity solvents. Moisture-absorbing DMSO can reduce solubility.[2] |
| Precipitation occurs when adding to aqueous media | The compound has low aqueous solubility. | - Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, ensuring it is compatible with your experimental system and within the tolerated concentration for your cells or animals. - Consider using a formulation with surfactants like Tween-80 or encapsulating agents like SBE-β-CD to improve aqueous solubility. |
| In vivo formulation is a suspension instead of a clear solution | The concentration of T0901317 is too high for the chosen vehicle. | - Lower the concentration of T0901317 in the formulation. - Try a different vehicle combination. For example, a formulation of 10% DMSO in corn oil often results in a clear solution. |
In Vitro Cell-Based Assay Protocol: LXR Reporter Assay
This protocol describes a general procedure for assessing the LXR agonist activity of T0901317 using a luciferase reporter assay in a suitable cell line (e.g., HEK293T or HepG2).
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
LXR expression plasmid
-
LXR response element (LXRE)-luciferase reporter plasmid
-
Control plasmid (e.g., β-galactosidase or Renilla luciferase)
-
Transfection reagent
-
T0901317
-
DMSO (anhydrous)
-
Luciferase assay reagent
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the LXR expression plasmid, LXRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
T0901317 Treatment: 24 hours post-transfection, treat the cells with varying concentrations of T0901317 (e.g., 0.01 nM to 10 µM) or vehicle control (DMSO). Prepare a 1000x stock solution of T0901317 in DMSO and dilute it in culture media to the final desired concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to the control plasmid activity. Plot the normalized luciferase activity against the log of the T0901317 concentration to determine the EC50 value.
In Vivo Animal Study Protocol: Oral Gavage in Mice
This protocol provides a general guideline for administering T0901317 to mice via oral gavage to study its effects on metabolic parameters.
Materials:
-
T0901317
-
Vehicle (e.g., 10% DMSO in corn oil)
-
Mice (e.g., C57BL/6 or a relevant disease model)
-
Oral gavage needles
-
Animal balance
Procedure:
-
Animal Acclimation: Acclimate the mice to the housing conditions for at least one week before the start of the experiment.
-
Formulation Preparation: Prepare the T0901317 formulation. For a 10 mg/kg dose in a 100 µL volume for a 25 g mouse, you would need a 2.5 mg/mL solution. First, dissolve the required amount of T0901317 in DMSO, and then add the corn oil to the final volume. Ensure the solution is clear and homogenous. Prepare a vehicle-only solution for the control group.
-
Dosing: Administer the T0901317 formulation or vehicle to the mice daily via oral gavage. The volume should be adjusted based on the individual mouse's body weight.
-
Monitoring: Monitor the animals daily for any signs of toxicity or changes in behavior. Measure body weight and food intake regularly.
-
Endpoint Analysis: At the end of the study, collect blood and tissues for downstream analysis (e.g., plasma lipid levels, gene expression analysis in the liver).
Signaling Pathways
T0901317 is a potent agonist of Liver X Receptors (LXRα and LXRβ) and Farnesoid X Receptor (FXR). It also acts as an inverse agonist for RAR-related orphan receptors (RORα and RORγ).
LXR Signaling Pathway
LXRs are nuclear receptors that play a crucial role in cholesterol homeostasis, fatty acid metabolism, and inflammation. Upon activation by ligands like T0901317, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter region of target genes, leading to their transcription.
FXR Signaling Pathway
FXR is a nuclear receptor that is a key regulator of bile acid, lipid, and glucose metabolism. T0901317 can also activate FXR, leading to the transcription of genes involved in these metabolic pathways.
RORα/γ Inverse Agonism
T0901317 acts as an inverse agonist on RORα and RORγ. This means it binds to these receptors and reduces their constitutive activity, leading to the repression of their target genes.
Experimental Workflow: In Vivo Study of T0901317
This diagram outlines a typical workflow for an in vivo experiment investigating the effects of T0901317.
References
Technical Support Center: T0901317-Induced Hypertriglyceridemia
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LXR agonist T0901317 and addressing the common side effect of hypertriglyceridemia.
Frequently Asked Questions (FAQs)
Q1: What is T0901317 and why does it cause hypertriglyceridemia?
T0901317 is a potent synthetic agonist of Liver X Receptors (LXRs), which are nuclear receptors that play a crucial role in regulating cholesterol, fatty acid, and glucose metabolism.[1][2] There are two isoforms, LXRα and LXRβ. LXRα is highly expressed in metabolic tissues like the liver, intestine, and adipose tissue, while LXRβ is expressed ubiquitously.[3]
Activation of LXRα in the liver by T0901317 is the primary driver of hypertriglyceridemia.[4] This occurs through the transcriptional induction of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master regulator of lipogenesis.[4][5] Activated SREBP-1c, in turn, increases the expression of genes involved in fatty acid and triglyceride synthesis, such as Fatty Acid Synthase (FASN) and Stearoyl-CoA Desaturase-1 (SCD1).[5][6] This leads to increased production and secretion of very-low-density lipoproteins (VLDL) from the liver, resulting in elevated plasma triglyceride levels.[7]
Q2: What are the typical doses of T0901317 used in mouse models to induce hypertriglyceridemia?
The dose of T0901317 can vary depending on the mouse strain, diet, and desired effect. However, a common dose used in many studies is 10 mg/kg/day , administered by oral gavage.[3][8] Doses ranging from 1 mg/kg/day to 50 mg/kg/day have been reported in the literature.[2][9] It is advisable to perform a dose-response study to determine the optimal concentration for your specific experimental goals.
Q3: How quickly can I expect to see an increase in plasma triglycerides after starting T0901317 treatment?
An increase in plasma triglycerides can be observed relatively quickly. Some studies have shown a significant elevation in plasma triglycerides and hepatic triglyceride stores in as little as four days of treatment with T0901317.[8] However, the timeline can be influenced by the dose, mouse strain, and diet. For chronic studies, hypertriglyceridemia is typically well-established within the first week of treatment.
Q4: Are there alternative LXR agonists that do not induce hypertriglyceridemia?
Yes, the development of LXR agonists with a more favorable side-effect profile is an active area of research. Some compounds, like GW3965 , have been shown to be more selective LXR modulators, leading to a weaker induction of lipogenic genes in the liver compared to T0901317.[10] Another promising compound is ATI-111 , a steroidal LXR agonist that has been reported to lower plasma cholesterol and triglycerides without causing significant hepatic steatosis in LDLR-/- mice.[1][11]
Q5: What is the primary signaling pathway responsible for T0901317-induced hypertriglyceridemia?
The primary signaling pathway is the LXRα-SREBP-1c axis in the liver. The diagram below illustrates this pathway.
Troubleshooting Guides
Issue 1: High variability in plasma triglyceride levels between mice in the same treatment group.
-
Question: We are observing significant variability in plasma triglyceride levels in our mice treated with T0901317, making it difficult to obtain statistically significant results. What could be the cause and how can we mitigate this?
-
Answer: High variability in in vivo studies can arise from several factors. Here are some potential causes and solutions:
-
Gavage Technique: Inconsistent oral gavage technique can lead to variable dosing. Ensure all personnel are properly trained and consistent in their technique.
-
Vehicle Preparation: Improper suspension of T0901317 in the vehicle can result in inconsistent dosing. Ensure the compound is fully dissolved or evenly suspended before each administration. Sonication may be required.
-
Food Intake: Mice are nocturnal feeders, and their recent food intake can significantly impact plasma triglyceride levels. To minimize this variability, it is crucial to fast the animals for a consistent period (e.g., 4-6 hours) before blood collection.
-
Circadian Rhythm: Lipid metabolism is under circadian control. Therefore, it is important to perform dosing and blood collection at the same time each day.
-
Genetic Background: Even within the same strain, there can be genetic drift between different colonies or suppliers. Ensure all mice are from the same source and are age- and sex-matched.
-
Stress: Handling and procedural stress can influence metabolic parameters. Acclimatize the mice to the procedures and handle them gently to minimize stress.
-
Issue 2: Unexpected or inconsistent effects of T0901317 on gene expression.
-
Question: We are not seeing the expected upregulation of lipogenic genes (FASN, SCD1) in the liver after T0901317 treatment, or the results are inconsistent. What should we check?
-
Answer: This issue could stem from problems with the compound, its administration, or the downstream analysis. Here's a troubleshooting workflow:
-
Verify T0901317 Integrity: Confirm the purity and stability of your T0901317 stock. If in doubt, purchase a new batch from a reputable supplier.
-
Vehicle Preparation and Dosing: As mentioned in the previous issue, ensure proper solubilization or suspension and accurate, consistent dosing.
-
RNA Quality: Assess the quality and integrity of your extracted RNA using a spectrophotometer (for A260/280 and A260/230 ratios) and gel electrophoresis or a Bioanalyzer (for RIN values). Degraded RNA will lead to unreliable qPCR results.
-
qPCR Protocol: Ensure your reverse transcription and qPCR protocols are optimized. This includes using appropriate amounts of RNA for cDNA synthesis and optimizing primer and template concentrations for the qPCR reaction.
-
Primer Validation: Verify the efficiency and specificity of your qPCR primers for your target genes (e.g., SREBP-1c, FASN, SCD1) and your chosen reference genes. Run a standard curve to determine primer efficiency and a melt curve analysis to check for primer-dimers and non-specific products.
Data Presentation
Table 1: Effect of T0901317 on Plasma and Liver Lipids in Different Mouse Models
| Mouse Model | Diet | T0901317 Dose & Duration | Plasma Triglycerides (Fold Change vs. Control) | Liver Triglycerides (Fold Change vs. Control) | Reference |
| C57BL/6 | Chow | 1 mg/kg/day, 4 weeks | ↓ 0.65 | ↑ | [2] |
| ApoE knockout | Chow | 10 mg/kg/day, 8 weeks | ↑ 8.9 | ↑ 4.5 | [8] |
| db/db | Standard | Not specified, 12 days | Significantly Increased | Significantly Increased | [5] |
| C57BL/6 | High-Fat | 50 mg/kg, twice weekly, 10 weeks | Not specified | Reversible lipid accumulation | [9] |
Table 2: Effect of T0901317 on Hepatic Lipogenic Gene Expression
| Gene | Mouse Model | T0901317 Dose & Duration | Fold Change in mRNA Expression (vs. Control) | Reference |
| SREBP-1c | C57BL/6 | 50 mg/kg, twice weekly, 10 weeks | ↑ 3.5 | [9] |
| FASN | ApoE knockout | 10 mg/kg/day, 4 days | ↑ 15 | [8] |
| SCD1 | ApoE knockout | 10 mg/kg/day, 4 days | ↑ 6 | [8] |
| ACC1 | C57BL/6 | 50 mg/kg, twice weekly, 10 weeks | ↑ 4.3 | [9] |
| SREBP-1c | LXRα-/- | Not specified | No induction | [4] |
| SCD1 | LXRα-/- | Not specified | No induction | [4] |
Experimental Protocols
1. Preparation and Administration of T0901317 for Oral Gavage in Mice
-
Vehicle Preparation: A common vehicle for T0901317 is corn oil.[12] Other options include a suspension in 0.5% carboxymethylcellulose (CMC) with 0.05% Tween 80.
-
T0901317 Solution/Suspension Preparation:
-
Calculate the required amount of T0901317 based on the desired dose (e.g., 10 mg/kg) and the number and weight of the mice.
-
Weigh the T0901317 powder accurately.
-
If using an oil-based vehicle, T0901317 can be directly dissolved/suspended in the oil. Gentle warming and vortexing may be necessary. For aqueous-based vehicles, T0901317 may first need to be dissolved in a small amount of DMSO before being suspended in the final vehicle.
-
Ensure the final solution/suspension is homogenous before each gavage.
-
-
Oral Gavage Procedure:
-
Use an appropriately sized, bulb-tipped gavage needle.
-
Gently restrain the mouse.
-
Insert the gavage needle into the side of the mouth and advance it along the esophagus into the stomach.
-
Slowly administer the prepared T0901317 solution/suspension.
-
Carefully withdraw the needle.
-
Monitor the mouse briefly after the procedure.
-
2. Measurement of Plasma Triglycerides
-
Blood Collection:
-
Fast mice for 4-6 hours.
-
Collect blood from the tail vein, retro-orbital sinus, or via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood at 1,500-2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Collect the plasma (supernatant) and store it at -80°C until analysis.
-
-
Triglyceride Assay:
-
Use a commercial colorimetric triglyceride assay kit and follow the manufacturer's instructions.
-
Briefly, the assay involves the enzymatic hydrolysis of triglycerides to glycerol and free fatty acids.
-
The glycerol is then measured in a colorimetric reaction, where the absorbance is proportional to the triglyceride concentration.
-
Prepare a standard curve using the provided glycerol standard.
-
Measure the absorbance of the standards and samples using a microplate reader at the specified wavelength.
-
Calculate the triglyceride concentration in your samples based on the standard curve.
-
3. Oil Red O Staining for Liver Lipid Accumulation
-
Tissue Preparation:
-
Euthanize the mouse and perfuse with PBS.
-
Excise the liver and embed a portion in Optimal Cutting Temperature (OCT) compound.
-
Freeze the embedded tissue in isopentane cooled with liquid nitrogen.
-
Store the frozen blocks at -80°C.
-
Cut 5-10 µm thick cryosections using a cryostat and mount them on slides.
-
-
Staining Procedure:
-
Air dry the sections for 30-60 minutes at room temperature.
-
Fix the sections in 10% formalin for 10 minutes.
-
Rinse with distilled water.
-
Incubate in absolute propylene glycol for 2-5 minutes.
-
Stain with a pre-warmed Oil Red O solution for 8-10 minutes in a 60°C oven.
-
Differentiate in 85% propylene glycol for 1 minute.
-
Rinse with distilled water.
-
Counterstain with hematoxylin for 30-60 seconds to visualize the nuclei.
-
Rinse with tap water.
-
Mount with an aqueous mounting medium.
-
-
Analysis: Lipid droplets will be stained red, and nuclei will be stained blue. The extent of lipid accumulation can be quantified using image analysis software.
4. Quantitative Real-Time PCR (qPCR) for Lipogenic Gene Expression in Mouse Liver
-
RNA Extraction:
-
Homogenize a small piece of frozen liver tissue (20-30 mg) in a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity as described in the troubleshooting section.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
-
qPCR:
-
Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers for your target genes (e.g., Srebf1 (SREBP-1c), Fasn, Scd1, Acaca (ACC1)) and a reference gene (e.g., Actb, Gapdh), and the diluted cDNA.
-
Run the qPCR on a real-time PCR system with appropriate cycling conditions.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Primer Sequences for Mouse qPCR:
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| Srebf1 (SREBP-1c) | GGAGCCATGGATTGCACATT | GCTTCCAGAGAGGAGGCCAG |
| Fasn | GCTGCGGAAACTTCAGGAAAT | AGAGACGTGTCACTCCTGGACTT |
| Scd1 | TTCTTGCGATATCTCTTCTTCCTGC | CTTTCATTTCGGGATTGTCTTCTT |
| Acaca (ACC1) | GACACCCTGAAGACCTTAAATGC | GTCGATTGTCAATGATTTCATCCA |
| Actb (β-actin) | GGCTGTATTCCCCTCCATCG | CCAGTTGGTAACAATGCCATGT |
| Gapdh | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA |
References
- 1. A novel potent synthetic steroidal liver X receptor agonist lowers plasma cholesterol and triglycerides and reduces atherosclerosis in LDLR–/– mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Effects of Activation of Liver X Receptor on Plasma Lipid Homeostasis in Wild Type and Lipoprotein Clearance-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Liver X receptor activation increases hepatic fatty acid desaturation by the induction of SCD1 expression through an LXRα-SREBP1c-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The LXR ligand T0901317 induces severe lipogenesis in the db/db diabetic mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stearoyl-Coenzyme A Desaturase 1 Deficiency Protects against Hypertriglyceridemia and Increases Plasma High-Density Lipoprotein Cholesterol Induced by Liver X Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic LXR Agonist Suppresses Endogenous Cholesterol Biosynthesis and Efficiently Lowers Plasma Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LXR Agonist T0901317′s Hepatic Impact Overrules Its Atheroprotective Action in Macrophages, Driving Early Atherogenesis in Chow-Diet-Fed Male Apolipoprotein E Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of four experimental models of hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Raising HDL cholesterol without inducing hepatic steatosis and hypertriglyceridemia by a selective LXR modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel potent synthetic steroidal liver X receptor agonist lowers plasma cholesterol and triglycerides and reduces atherosclerosis in LDLR(-/-) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
T0901317 Technical Support Center: DosageRefining T0901317 Dosage to Minimize Side Effects
Welcome to the technical support center for T0901317. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the use of T0901317 in experimental settings. Our focus is on strategies to refine dosage and experimental design to mitigate common side effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of T0901317?
A1: T0901317 is a potent synthetic agonist of Liver X Receptors (LXR), specifically activating both LXRα and LXRβ isoforms.[1][2] LXRs are nuclear receptors that, upon activation, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) on the DNA, initiating the transcription of target genes involved in cholesterol homeostasis, fatty acid metabolism, and inflammation.[2] T0901317 is also known to be an agonist for the Farnesoid X Receptor (FXR) and an inverse agonist for RORα and RORγ.[3][4]
Q2: What are the most common side effects observed with T0901317 administration?
A2: The most significant and frequently reported side effects of T0901317 are hypertriglyceridemia (a dramatic increase in plasma triglycerides) and hepatic steatosis (fatty liver).[5][6] These effects are primarily attributed to the activation of LXRα in the liver, which upregulates the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key regulator of lipogenesis.[1][5]
Q3: How can I minimize the hyperlipidemic effects of T0901317 in my animal studies?
A3: Minimizing hyperlipidemia while retaining the desired therapeutic effects of T0901317 is a key challenge. Here are a few strategies to consider:
-
Dosage Optimization: Start with the lowest effective dose reported in the literature for your specific model and research question. Titrating the dose upwards may help find a therapeutic window with acceptable triglyceride elevation.
-
Duration of Treatment: Some studies suggest that the increase in plasma triglycerides can be transient.[1] Shorter treatment durations should be considered if the experimental goals can be achieved.
-
Dietary Considerations: The diet of the animal model can significantly impact the severity of hyperlipidemia. For instance, administration of T0901317 to animals on a high-fat diet can amplify the hyperlipidemic effects.[7] Conversely, in some contexts, a low-fat diet might make the pro-atherogenic hepatic effects of T0901317 more dominant.[6]
-
Monitoring: Regularly monitor plasma triglyceride and cholesterol levels throughout the experiment to track the onset and severity of hyperlipidemia.
Q4: Are there alternative LXR agonists with a better side-effect profile?
A4: Yes, the development of LXR agonists with a more favorable therapeutic window is an active area of research. For example, steroidal LXR agonists like ATI-111 have been shown to be more potent than T0901317 in activating LXRα but without inducing hypertriglyceridemia or fatty liver in preclinical models.[5] Researchers may consider exploring these newer generation compounds if the side effects of T0901317 are prohibitive for their experimental goals.
Troubleshooting Guide
Issue: Unexpectedly high levels of plasma triglycerides and liver enzymes in treated animals.
Possible Cause: This is the most common adverse effect of T0901317, likely due to potent LXRα activation in the liver and subsequent SREBP-1c-mediated lipogenesis.[1][5]
Solutions:
-
Review Dosage: Compare your administered dose with published studies using similar animal models (see Table 1). Consider a dose-response study to identify a lower, yet effective, concentration.
-
Assess Diet: If using a high-fat or Western-type diet, be aware that this can exacerbate the lipogenic effects of T0901317.[7]
-
Time-Course Analysis: If your experimental design allows, perform a time-course analysis to determine if the hypertriglyceridemia is transient or sustained.[1]
-
Consider an Alternative: For long-term studies where sustained hyperlipidemia is a concern, evaluating a newer generation LXR agonist with a dissociated profile of therapeutic effects and lipogenic side effects may be necessary.[5]
Issue: Inconsistent or lack of desired therapeutic effect at lower doses.
Possible Cause: The therapeutic and adverse effects of T0901317 can be tightly linked. A dose sufficient to induce the desired therapeutic response (e.g., anti-inflammatory, anti-atherosclerotic) may also be high enough to trigger lipogenic side effects.
Solutions:
-
Confirm Target Engagement: Ensure that the drug is engaging its target in the tissue of interest. This can be done by measuring the expression of known LXR target genes, such as ABCA1 or ABCG1, via qPCR.
-
Route of Administration: The method of administration (e.g., oral gavage, intraperitoneal injection) can affect the bioavailability and, consequently, the efficacy and side-effect profile. Ensure consistent and appropriate administration for your model.
-
Combination Therapy: In some contexts, it might be possible to combine a lower dose of T0901317 with another compound that could potentiate the desired effect or counteract the side effects, although this would require careful validation.
Data Presentation
Table 1: Summary of T0901317 Dosages and Observed Effects in Preclinical Models
| Animal Model | Dosage | Diet | Duration | Key Findings | Side Effects Noted | Reference |
| Rabbit (Atherosclerosis) | 1 or 3 mg/kg/day | - | 1-8 weeks | Reduced atherosclerotic lesion size. | Increased triglycerides and LDL-c. | [1] |
| Hamster (Atherosclerosis) | - | - | - | Reduced lesion size by 35%. | 3-fold increase in triglyceride levels. | [1] |
| Mouse (ApoE-/-) | - | High Cholesterol | 6 weeks | Reduced LDL-c. | Increased triglycerides and HDL-c. | [1] |
| Mouse (APP/PS1) | ~30 mg/kg/day | - | - | Increased hippocampal ABCA1, reduced membrane cholesterol and amyloid plaques. | Not specified. | [1] |
| Rat | 10 mg/kg/day | Low-fat | 1 week | Increased plasma lipids and cardiac triglycerides. | Hyperlipidemia. | [1] |
| Mouse (LDLR-/-) | 3 and 5 mg/kg/day (ATI-111) | Atherogenic | 8 weeks | ATI-111 decreased total and VLDL cholesterol. | T0901317 is known to induce hypertriglyceridemia in this model. | [5] |
| Mouse (APOE knockout) | 10 mg/kg/day | Low-fat | 8 weeks | Stimulated atherosclerosis susceptibility. | Exacerbated hypercholesterolemia, hypertriglyceridemia, and increased hepatic triglyceride stores. | [6] |
| Rat | 10 mg/kg/day | Low-fat or High-fat | 1 week | Did not lead to severe myocardial lipid accumulation. | Induced hyperlipidemia, which was amplified in the high-fat diet group. | [7][8] |
| Mouse (db/db) | - | - | 12 days | More severe hypertriglyceridemia and hepatic triglyceride accumulation than in non-diabetic mice. | Severe lipogenesis. | [9] |
Experimental Protocols
Protocol: Preparation of T0901317 for In Vitro Cell Culture
-
Objective: To prepare a stock solution of T0901317 and dilute it to a final working concentration for cell culture experiments.
-
Materials:
-
T0901317 powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Appropriate cell culture medium
-
-
Procedure:
-
Stock Solution Preparation:
-
Dissolve T0901317 powder in DMSO to create a high-concentration stock solution (e.g., 10 mM). The exact concentration can be adjusted based on the solubility of the specific batch of the compound.
-
Ensure complete dissolution by vortexing.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the T0901317 stock solution.
-
Dilute the stock solution in fresh cell culture medium to achieve the desired final concentration (e.g., 1 µM, 10 µM).
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.
-
-
Cell Treatment:
-
Replace the existing medium in the cell culture plates with the medium containing the final concentration of T0901317 or the vehicle control.
-
Incubate the cells for the desired experimental duration.
-
-
Mandatory Visualizations
Caption: T0901317 signaling pathway leading to therapeutic and adverse effects.
Caption: Experimental workflow for T0901317 dosage optimization.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Liver X receptor α activation with the synthetic ligand T0901317 reduces lung injury and inflammation after hemorrhage and resuscitation via inhibition of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. T0901317 is a dual LXR/FXR agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel potent synthetic steroidal liver X receptor agonist lowers plasma cholesterol and triglycerides and reduces atherosclerosis in LDLR–/– mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LXR Agonist T0901317′s Hepatic Impact Overrules Its Atheroprotective Action in Macrophages, Driving Early Atherogenesis in Chow-Diet-Fed Male Apolipoprotein E Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LXR agonist T0901317-Induced hyperlipidemia does not lead to lipid accumulation in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. The LXR ligand T0901317 induces severe lipogenesis in the db/db diabetic mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating LXR-Dependent Effects of T0901317: A Comparative Guide for Researchers
For scientists and drug development professionals investigating the roles of Liver X Receptors (LXRs), the synthetic agonist T0901317 has been a pivotal tool. However, its utility is nuanced by a range of off-target effects. This guide provides a comprehensive comparison of T0901317 with alternative compounds and outlines key experimental protocols to validate LXR-dependent activities, ensuring the accurate interpretation of research findings.
Understanding T0901317: Potency and Off-Target Activities
T0901317 is a potent activator of both LXRα and LXRβ isoforms.[1] Its primary, LXR-dependent effects include the regulation of genes involved in cholesterol metabolism and inflammation.[2][3] Upon activation, LXRs form a heterodimer with the Retinoid X Receptor (RXR), which then binds to LXR response elements (LXREs) on the DNA to initiate the transcription of target genes.[2]
However, the specificity of T0901317 is a significant concern. The compound is known to interact with other nuclear receptors, which can lead to misinterpretation of experimental results. These off-target interactions include:
-
Farnesoid X Receptor (FXR): T0901317 is a dual agonist for both LXR and FXR.[4] Although it is a more potent activator of LXR, its activation of FXR is more potent than the natural FXR ligand, chenodeoxycholic acid.[4]
-
Pregnane X Receptor (PXR): T0901317 binds to and activates PXR with a similar nanomolar potency as it does for LXR.[3]
-
Retinoid-related Orphan Receptors (RORα and RORγ): T0901317 acts as a dual inverse agonist for RORα and RORγ.[1][3]
These off-target activities necessitate rigorous validation to confirm that an observed effect is indeed mediated by LXR.
Comparative Analysis of LXR Agonists
Several alternative LXR agonists have been developed, some with improved selectivity profiles compared to T0901317. The choice of agonist can significantly impact the reliability of experimental outcomes.
| Compound | Target(s) | EC50/Ki | Key Characteristics | Reference(s) |
| T0901317 | LXRα/β Agonist | EC50 (LXRα): 20 nM | Potent dual LXR agonist. Significant off-target activity on FXR, PXR, and RORα/γ. | [1][3] |
| FXR Agonist | EC50: 5 µM | [3][4] | ||
| RORα/γ Inverse Agonist | Ki (RORα): 132 nM, Ki (RORγ): 51 nM | [1][3] | ||
| GW3965 | LXRα/β Agonist | EC50 (LXRβ): ~600-700 nM | A commonly used alternative to T0901317. Generally considered more selective, though some off-target effects have been noted. | [5] |
| ATI-111 | LXRα Agonist | EC50 (LXRα): ~60 nM | A potent and preferential LXRα agonist. Shows minimal activation of other nuclear receptors like FXR at lower concentrations. | [5] |
| AZ876 | LXRα/β Partial Agonist | Not specified | A dual partial agonist with potentially fewer side effects related to plasma triglycerides compared to T0901317. | [6] |
| BMS-779788 | LXRβ Partial Agonist | Not specified | Exhibits partial selectivity for LXRβ. | [6] |
Experimental Protocols for Validating LXR-Dependency
To dissect the LXR-dependent effects of T0901317 from its off-target activities, a combination of in vitro and in vivo approaches is essential.
Luciferase Reporter Assay
This assay is a cornerstone for assessing the direct activation of LXRs by a compound.
-
Objective: To quantify the ability of a compound to activate LXR-mediated transcription.
-
Methodology:
-
Cells (e.g., HEK293T or HepG2) are co-transfected with an LXR expression vector (either LXRα or LXRβ) and a reporter plasmid containing a luciferase gene driven by a promoter with multiple LXR response elements (LXREs).
-
A control plasmid (e.g., expressing Renilla luciferase) is also co-transfected to normalize for transfection efficiency.
-
Transfected cells are treated with various concentrations of the test compound (e.g., T0901317) and a vehicle control.
-
After a suitable incubation period (typically 16-24 hours), cell lysates are prepared.
-
Luciferase activity is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal.
-
Data is plotted as fold activation over the vehicle control to determine the EC50 value.
-
Quantitative PCR (qPCR) for LXR Target Gene Expression
This method validates the downstream effects of LXR activation on endogenous gene expression.
-
Objective: To measure the change in mRNA levels of known LXR target genes following compound treatment.
-
Methodology:
-
Select a relevant cell line (e.g., macrophages, hepatocytes) or use tissue from treated animals.
-
Treat cells with the compound of interest or a vehicle control for a specified time (e.g., 24 hours).
-
Isolate total RNA from the cells or tissue.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qPCR using primers specific for LXR target genes (e.g., ABCA1, ABCG1, SREBP-1c) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Calculate the relative change in gene expression using the ΔΔCt method.
-
Cholesterol Efflux Assay
This functional assay measures a key physiological outcome of LXR activation in macrophages.
-
Objective: To assess the ability of a compound to promote the removal of cholesterol from cells.
-
Methodology:
-
Culture macrophages (e.g., THP-1 or primary peritoneal macrophages).
-
Load the cells with labeled cholesterol (e.g., [3H]-cholesterol) by incubating with acetylated LDL.
-
Equilibrate the cells in a serum-free medium.
-
Treat the cells with the LXR agonist or vehicle control in the presence of a cholesterol acceptor (e.g., HDL or ApoA1).
-
After incubation (e.g., 6-24 hours), collect the medium and lyse the cells.
-
Measure the radioactivity in the medium and the cell lysate using a scintillation counter.
-
Calculate the percentage of cholesterol efflux as (radioactivity in medium / (radioactivity in medium + radioactivity in cell lysate)) x 100.
-
Differentiating On-Target vs. Off-Target Effects
To definitively attribute an effect to LXR, it is crucial to use systems where LXR is absent or its expression is reduced.
-
Use of LXR Knockout (KO) Models: The most rigorous approach is to compare the effects of T0901317 in wild-type (WT) cells or animals with those in LXRα-KO, LXRβ-KO, or LXRα/β double-KO counterparts.[7][8] An effect that is present in WT but absent in KO models can be confidently attributed to LXR.
-
siRNA-Mediated Knockdown: In cell culture, transiently reducing the expression of LXRα and/or LXRβ using small interfering RNA (siRNA) can help determine if the observed effect is LXR-dependent.[8] The effect of the compound should be diminished in cells treated with LXR-targeting siRNA compared to a non-targeting control siRNA.
Signaling Pathways and Experimental Workflows
Visualizing the signaling pathways and experimental logic can aid in designing robust validation studies.
Caption: LXR signaling pathway and T0901317 off-target interactions.
Caption: Experimental workflow for validating LXR-dependent effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Liver X receptor α activation with the synthetic ligand T0901317 reduces lung injury and inflammation after hemorrhage and resuscitation via inhibition of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. T0901317 is a dual LXR/FXR agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel potent synthetic steroidal liver X receptor agonist lowers plasma cholesterol and triglycerides and reduces atherosclerosis in LDLR–/– mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Approved LXR agonists exert unspecific effects on pancreatic β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of liver X receptors with T0901317 attenuates cardiac hypertrophy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
T0901317 vs. GW3965: A Comparative Analysis for Researchers
An In-depth Guide to Two Prominent Liver X Receptor Agonists
For researchers in metabolic disease, immunology, and oncology, Liver X Receptors (LXRs) represent a critical therapeutic target. LXRs are nuclear receptors, existing as two isoforms, LXRα and LXRβ, that play a pivotal role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammatory responses.[1] T0901317 and GW3965 are two of the most widely utilized synthetic LXR agonists in preclinical research. While both effectively activate LXRs, they exhibit distinct profiles in terms of potency, selectivity, and off-target effects, which have significant implications for experimental design and data interpretation.
This guide provides a detailed comparative analysis of T0901317 and GW3965, presenting key experimental data, outlining standard research protocols, and visualizing the underlying biological pathways to aid researchers in selecting the appropriate compound for their studies.
Mechanism of Action: The LXR Signaling Pathway
LXRs function as ligand-activated transcription factors. Upon binding to an agonist, the LXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription. Key LXR target genes are involved in reverse cholesterol transport, such as ATP-binding cassette transporter A1 (ABCA1) and ABCG1, and lipogenesis, including Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and Fatty Acid Synthase (FAS).[1][2][3]
Quantitative Comparison: Potency and Selectivity
A primary distinction between T0901317 and GW3965 lies in their potency towards LXR isoforms and their engagement with other nuclear receptors. GW3965 is noted for its higher selectivity for LXRs, whereas T0901317 is a more promiscuous agent, activating other receptors which can confound experimental results.[4][5][6]
Table 1: Receptor Activation Profile
| Parameter | T0901317 | GW3965 |
| LXRα Activation (EC₅₀) | ~20-50 nM[2][7][8] | 190 nM[9][10][11] |
| LXRβ Activation (EC₅₀) | ~50 nM[2] | 30 nM[9][10][11] |
| LXRα Binding (Kd) | 7 nM[8][12] | Not widely reported |
| LXRβ Binding (Kd) | 22 nM[8][12] | Not widely reported |
| Farnesoid X Receptor (FXR) Activation | Yes (EC₅₀ ≈ 5 µM)[4][7] | No significant activity[13] |
| Pregnane X Receptor (PXR) Activation | Yes (Kd ≈ 26 nM)[5] | No[5] |
| Retinoid-related Orphan Receptor (ROR) Activity | Inverse Agonist (Ki ≈ 51-132 nM)[7] | Not reported |
Performance in Preclinical Models: Efficacy and Side Effects
The differential receptor profiles of T0901317 and GW3965 lead to distinct physiological outcomes, particularly concerning lipid metabolism. While both compounds effectively promote the expression of genes involved in cholesterol efflux, T0901317's broader activity profile leads to a more pronounced and often undesirable induction of lipogenesis.
Table 2: Comparative Effects on Gene Expression and Lipid Metabolism
| Parameter | T0901317 | GW3965 |
| ABCA1/ABCG1 Upregulation | Strong induction[7][14] | Strong induction[9][15] |
| SREBP-1c / FAS Upregulation (Liver) | Very strong induction[3][14][16] | Weaker induction compared to T0901317[3] |
| Plasma Triglycerides (in vivo) | Significant increase[1][5][14][17] | Modest or no significant increase[3][5] |
| Hepatic Steatosis (Fatty Liver) | Severe induction[16][17][18] | Minimal induction[3] |
| Anti-Atherosclerotic Effect | Potent, but can be overruled by pro-atherogenic hepatic effects[14][15] | Potent[15] |
| Anti-Inflammatory Effect | Demonstrated[1][17] | Demonstrated[6] |
The potent induction of hepatic lipogenesis by T0901317 is a critical consideration. This effect can lead to severe hypertriglyceridemia and fatty liver, potentially confounding studies on atherosclerosis and metabolic syndrome.[14][16][18] GW3965 is often considered a more selective LXR modulator, capable of separating the beneficial effects on reverse cholesterol transport from the detrimental effects on hepatic triglyceride synthesis.[3]
Key Experimental Protocols
Reproducible and well-characterized methods are essential for studying LXR agonists. Below are standard protocols for assessing compound activity in vitro and in vivo.
In Vitro LXR Transactivation Assay
This assay quantifies the ability of a compound to activate LXRα or LXRβ, leading to the expression of a reporter gene.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in DMEM supplemented with 10% FBS.[19]
-
Transfection: Cells are plated in 96-well plates and co-transfected with three plasmids:
-
An LXR expression vector (e.g., pCMV-hLXRα or pCMV-hLXRβ).
-
A reporter plasmid containing multiple LXR Response Elements upstream of a luciferase gene (e.g., hLXREx3-TK-Luc).[19]
-
An internal control vector (e.g., expressing GFP or Renilla luciferase) to normalize for transfection efficiency.
-
-
Compound Treatment: After 24 hours, the medium is replaced with a medium containing the test compound (T0901317, GW3965, or vehicle control) at various concentrations.
-
Incubation: Cells are incubated for another 24 hours to allow for gene expression.
-
Lysis and Readout: Cells are lysed, and luciferase activity is measured using a luminometer.[19]
-
Data Analysis: Luciferase activity is normalized to the internal control. Results are expressed as fold induction relative to the vehicle control.
In Vivo Atherosclerosis Mouse Model
This protocol assesses the long-term impact of LXR agonists on the development of atherosclerosis.
Methodology:
-
Animal Model: Use atherosclerosis-susceptible mice, such as Apolipoprotein E knockout (ApoE-/-) or LDL receptor knockout (LDLR-/-) mice.[14][15]
-
Diet and Acclimation: Acclimate mice for 1-2 weeks. Place them on a pro-atherogenic Western-type diet or a standard low-fat chow diet, depending on the experimental question.[14]
-
Compound Administration: Divide mice into groups (Vehicle, T0901317, GW3965). Administer compounds daily for 8-12 weeks via oral gavage (e.g., 10-50 mg/kg/day).[1][14][15]
-
Monitoring: Monitor body weight and food intake throughout the study.
-
Endpoint Analysis:
-
Blood Collection: Collect blood via cardiac puncture to measure plasma levels of total cholesterol, HDL, and triglycerides.[14]
-
Tissue Harvest: Harvest the aorta and liver.
-
Atherosclerotic Lesion Analysis: Perfuse, dissect, and open the aorta longitudinally. Stain with Oil Red O to visualize lipid-rich lesions. Quantify the lesion area using image analysis software.[15]
-
Hepatic Lipid Analysis: Homogenize a portion of the liver to measure triglyceride content.
-
Conclusion and Recommendations
Both T0901317 and GW3965 are powerful tools for investigating LXR biology. However, their distinct pharmacological profiles demand careful consideration during experimental design.
-
T0901317 is a highly potent LXR agonist but suffers from significant off-target effects, most notably the activation of FXR and PXR, and the profound induction of hepatic lipogenesis.[4][5][18] Its use is appropriate when a strong LXR activation is required and the downstream consequences of its promiscuity can be controlled for or are part of the investigation. However, researchers must be cautious when interpreting data, as observed effects may not be solely LXR-mediated.
-
GW3965 offers a more selective activation of LXRα and LXRβ, with a much-improved side-effect profile regarding hepatic steatosis.[3] This makes it the superior choice for studies aiming to specifically dissect the roles of LXR in physiology and disease, minimizing the confounding variable of lipogenesis.[5]
For most applications seeking to understand the specific consequences of LXR activation, GW3965 is the recommended tool compound . T0901317 should be used with caution, and its known off-target activities must be acknowledged and, where possible, experimentally addressed.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Raising HDL cholesterol without inducing hepatic steatosis and hypertriglyceridemia by a selective LXR modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. T0901317 is a dual LXR/FXR agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. T 0901317 | LXR-like Receptors | Tocris Bioscience [tocris.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. rndsystems.com [rndsystems.com]
- 11. apexbt.com [apexbt.com]
- 12. rndsystems.com [rndsystems.com]
- 13. Liver X receptor (LXR) mediates negative regulation of mouse and human Th17 differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LXR Agonist T0901317′s Hepatic Impact Overrules Its Atheroprotective Action in Macrophages, Driving Early Atherogenesis in Chow-Diet-Fed Male Apolipoprotein E Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. The LXR ligand T0901317 induces severe lipogenesis in the db/db diabetic mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dissociated sterol-based liver X receptor agonists as therapeutics for chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Discovery of New Liver X Receptor Agonists by Pharmacophore Modeling and Shape-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of T0901317 and Other Liver X Receptor (LXR) Agonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy and side effect profiles of the Liver X Receptor (LXR) agonist T0901317 against other prominent LXR agonists. The information is supported by experimental data to aid in the selection of appropriate compounds for research and therapeutic development.
Liver X Receptors (LXRs), comprising LXRα and LXRβ isoforms, are nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammatory responses. Their activation by synthetic agonists has shown promise in the treatment of atherosclerosis. However, the therapeutic potential of first-generation LXR agonists, such as T0901317, has been hampered by significant side effects, primarily hepatic steatosis (fatty liver) and hypertriglyceridemia.[1][2] This has spurred the development of newer agonists with improved selectivity and side effect profiles.
Overview of Compared LXR Agonists
This guide focuses on a comparative analysis of T0901317 with other well-characterized LXR agonists, including GW3965 and the newer steroidal agonist ATI-111.
-
T0901317: A potent, non-steroidal dual agonist for both LXRα and LXRβ.[2] While effective in promoting cholesterol efflux and exhibiting anti-inflammatory properties, its clinical utility is limited by its strong induction of lipogenic genes in the liver.[1][2]
-
GW3965: Another widely used non-steroidal dual LXRα/LXRβ agonist.[2] It shares many of the beneficial effects of T0901317 but is often reported to have a more moderate impact on hepatic lipid accumulation.
-
ATI-111: A novel synthetic steroidal LXR agonist that demonstrates high potency, particularly for LXRα, and has shown a promising dissociation of anti-atherosclerotic benefits from the adverse lipogenic effects.[1]
Quantitative Comparison of LXR Agonist Efficacy
The following tables summarize the quantitative data on the potency and gene expression effects of T0901317 in comparison to other LXR agonists from various experimental studies.
Table 1: In Vitro Potency of LXR Agonists
| Compound | Target | Assay | EC50 | Reference |
| T0901317 | LXRα | Luciferase Reporter Assay (HEK293 cells) | ~50 nM | |
| T0901317 | LXRβ | Luciferase Reporter Assay (HEK293 cells) | ~600 nM | [1] |
| GW3965 | LXRβ | Luciferase Reporter Assay (HEK293 cells) | More potent than T0901317 | [1] |
| ATI-111 | LXRα | Luciferase Reporter Assay (HEK293 cells) | ~60 nM | [1] |
| ATI-111 | LXRβ | Luciferase Reporter Assay (HEK293 cells) | ~700 nM | [1] |
Table 2: Effects on Gene Expression in Murine Macrophages
| Gene | Compound (1 µM) | Fold Change vs. Vehicle | Reference |
| ABCA1 | T0901317 | Significant induction | [1] |
| ABCA1 | GW3965 | Significant induction | [1] |
| ABCA1 | ATI-111 | Significant induction | [1] |
| ABCG1 | T0901317 | Significant induction | [1] |
| ABCG1 | GW3965 | Significant induction | [1] |
| ABCG1 | ATI-111 | Significant induction | [1] |
| SREBP-1c | T0901317 | Slight but significant induction | [1] |
| SREBP-1c | GW3965 | Slight but significant induction | [1] |
| SREBP-1c | ATI-111 | No significant induction | [1] |
| MCP-1 (LPS-induced) | T0901317 | Less pronounced anti-inflammatory effect | [1] |
| MCP-1 (LPS-induced) | GW3965 | More pronounced anti-inflammatory effect | [1] |
| MCP-1 (LPS-induced) | ATI-111 | More pronounced anti-inflammatory effect | [1] |
Table 3: In Vivo Effects on Plasma and Liver Lipids in LDLR-/- Mice
| Parameter | Treatment | Outcome | Reference |
| Plasma Triglycerides | T0901317 | Significant increase | [2][3] |
| Plasma Triglycerides | GW3965 | Significant increase | [4] |
| Plasma Triglycerides | ATI-111 (3 and 5 mg/kg/day) | Significant decrease | [1] |
| Liver Triglycerides | T0901317 | Significant increase (hepatic steatosis) | [1] |
| Liver Triglycerides | ATI-111 (3 and 5 mg/kg/day) | No significant alteration | [1] |
| Atherosclerosis | T0901317 | Reduction in lesion size | [2] |
| Atherosclerosis | GW3965 | Reduction in lesion size | [5] |
| Atherosclerosis | ATI-111 | Significant inhibition | [1] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided.
References
- 1. A novel potent synthetic steroidal liver X receptor agonist lowers plasma cholesterol and triglycerides and reduces atherosclerosis in LDLR–/– mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Non-redundant roles for LXRα and LXRβ in atherosclerosis susceptibility in low density lipoprotein receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanoparticles Containing a Liver X Receptor Agonist Inhibit Inflammation and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
T0901317-Mediated Gene Regulation: A Comparative Analysis Using RNA-Seq
For researchers, scientists, and drug development professionals, understanding the precise molecular mechanisms of synthetic ligands is paramount. This guide provides a comparative analysis of T0901317, a potent Liver X Receptor (LXR) agonist, and its alternatives, with a focus on gene regulation confirmed by RNA sequencing (RNA-seq). We present supporting experimental data, detailed protocols, and visual pathways to facilitate a comprehensive understanding.
T0901317 is a widely used research tool for activating Liver X Receptors (LXRs), which are key regulators of cholesterol metabolism, fatty acid synthesis, and inflammation.[1][2] LXRs, upon activation, form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription.[2][3][4] While effective in activating LXR pathways, T0901317 is known for its off-target effects, notably its activity on other nuclear receptors such as the Pregnane X Receptor (PXR) and Farnesoid X Receptor (FXR).[5][6] This guide compares the gene regulatory effects of T0901317 with the more specific LXR agonist, GW3965, providing a clearer picture of its on-target and off-target profile.
Comparative Analysis of Gene Regulation
RNA-seq and other gene expression analyses have revealed distinct profiles for T0901317 and its alternatives. The following table summarizes the differential regulation of key target genes.
| Gene | Function | T0901317 Fold Change | GW3965 Fold Change | Experimental System | Key Findings & References |
| LXR Target Genes | |||||
| ABCA1 | Cholesterol Efflux | ↑ 5.5-fold (5µM) | Similar to T0901317 | Human Macrophages | Both compounds strongly induce this key LXR target gene involved in reverse cholesterol transport.[7] |
| ABCG1 | Cholesterol Efflux | ↑ 6.05-fold (5µM) | Not specified | Human Macrophages | Similar to ABCA1, demonstrates potent LXR activation.[8] |
| SREBP-1c | Lipogenesis | ↑ 3.5-fold | Moderately induced | Mouse Liver | T0901317 shows a more pronounced induction of this lipogenic gene compared to GW3965, contributing to its side effect of hepatic steatosis.[9][10] |
| FASN | Fatty Acid Synthesis | ↑ 7.0-fold | Moderately induced | Mouse Liver | T0901317 dramatically upregulates genes involved in fatty acid synthesis.[9] |
| SCD-1 | Fatty Acid Synthesis | ↑ 9.5-fold | Moderately induced | Mouse Liver | Further highlights the potent lipogenic effect of T0901317.[9] |
| Off-Target Genes (PXR) | |||||
| CYP3A4/CYP3A11 | Xenobiotic Metabolism | ↑ Significantly | No significant change | HepG2 cells / Mouse Liver | Demonstrates the off-target activation of PXR by T0901317, which is not observed with GW3965.[7] |
| CD36 | Fatty Acid Uptake | ↑ Significantly | No significant change | Mouse Liver | Another indicator of PXR activation by T0901317.[7] |
Note: The fold changes are approximate and can vary based on the specific experimental conditions, including cell type, dose, and duration of treatment.
Signaling Pathway and Experimental Workflow
To visually represent the molecular interactions and experimental processes, the following diagrams have been generated using Graphviz.
Caption: T0901317-mediated LXR signaling pathway.
Caption: A typical experimental workflow for RNA-seq analysis.
Experimental Protocols
RNA-Seq Analysis of T0901317-Treated Cells
This protocol provides a detailed methodology for investigating the transcriptional effects of T0901317 in a cell culture model.
1. Cell Culture and Treatment:
-
Culture cells (e.g., HepG2 human hepatoma cells or primary macrophages) in the appropriate medium and conditions until they reach 70-80% confluency.
-
Treat the cells with either T0901317 (e.g., 1 µM), an alternative compound like GW3965 (e.g., 1 µM), or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Perform the treatment in biological triplicates for each condition to ensure statistical robustness.
2. RNA Extraction and Quality Control:
-
Harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quantity and quality of the extracted RNA. The RNA concentration can be measured using a spectrophotometer (e.g., NanoDrop), and the RNA integrity can be evaluated using an Agilent Bioanalyzer to determine the RNA Integrity Number (RIN). A RIN value of ≥ 8 is generally recommended for RNA-seq.
3. RNA-seq Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from the high-quality total RNA samples using a commercial kit (e.g., Illumina Stranded mRNA Prep). This process typically involves:
-
mRNA enrichment via poly(A) selection.
-
RNA fragmentation.
-
First and second-strand cDNA synthesis.
-
Adenylation of 3' ends.
-
Ligation of sequencing adapters.
-
PCR amplification of the library.
-
-
Assess the quality and quantity of the prepared libraries using a Bioanalyzer and qPCR.
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (e.g., 20-30 million single-end or paired-end reads).
4. Bioinformatic Analysis:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Trimming: Remove adapter sequences and low-quality bases from the reads using tools like Trimmomatic.
-
Alignment: Align the trimmed reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like HTSeq-count or featureCounts.
-
Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are differentially expressed between the treatment groups (e.g., T0901317 vs. vehicle control) and between different compounds (T0901317 vs. GW3965).
-
Downstream Analysis: Perform pathway analysis and Gene Ontology (GO) enrichment analysis on the differentially expressed genes to identify the biological processes and pathways affected by the treatments.
Quantitative PCR (qPCR) for Validation of RNA-Seq Data
It is best practice to validate the expression changes of a subset of key differentially expressed genes identified by RNA-seq using an independent method like qPCR.
1. cDNA Synthesis:
-
Reverse transcribe 1-2 µg of the same total RNA samples used for RNA-seq into cDNA using a reverse transcription kit with oligo(dT) and random primers.
2. Primer Design and Validation:
-
Design and synthesize primers specific to the target genes of interest and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Validate the primer efficiency by running a standard curve with a serial dilution of cDNA.
3. qPCR Reaction:
-
Perform qPCR using a SYBR Green-based master mix on a real-time PCR system.
-
Set up the reactions in triplicate for each sample and gene.
4. Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Compare the fold changes obtained from qPCR with the results from the RNA-seq analysis to confirm the validity of the sequencing data.[11]
References
- 1. medical-epigenomics.org [medical-epigenomics.org]
- 2. Library preparation for RNA sequencing utilizing - Capture and Amplification by Tailing and Switching (CATS) | Diagenode [diagenode.com]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive study of nuclear receptor DNA binding provides a revised framework for understanding receptor specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. illumina.com [illumina.com]
- 6. Nuclear receptor 4A2 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Cell-specific integration of nuclear receptor function at the genome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biostate.ai [biostate.ai]
- 10. qPCR validation of RNAseq data [bio-protocol.org]
- 11. Validation of RNA-Seq data by quantitative PCR [bio-protocol.org]
Cross-Validation of T0901317 Findings with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological findings of T0901317, a potent Liver X Receptor (LXR) agonist, with data from various genetic models. By cross-validating the effects of this compound in wild-type versus genetically modified animals, we can delineate the specific pathways and molecular players involved in its mechanism of action. This comparative analysis is crucial for understanding the therapeutic potential and off-target effects of T0901317 and other LXR agonists in development.
Data Presentation: Quantitative Comparison of T0901317 Effects in Wild-Type and Genetic Knockout Mouse Models
The following tables summarize the key quantitative findings from studies administering T0901317 to different mouse models. These models are instrumental in dissecting the role of specific genes in the observed pharmacological effects.
Hepatic Gene Expression
| Gene | Mouse Model | T0901317 Treatment Effect (Fold Change vs. Vehicle) | Reference |
| Lipogenic Genes | |||
| Fatty Acid Synthase (FASN) | ApoE knockout | 15-fold increase | [1] |
| Stearoyl-CoA Desaturase 1 (SCD1) | ApoE knockout | 6-fold increase | [1] |
| Sterol regulatory element-binding protein-1c (SREBP-1c) | High-fat diet-fed C57BL/6 | 3.5-fold increase | [2] |
| Acetyl-CoA Carboxylase 1 (ACC-1) | High-fat diet-fed C57BL/6 | 4.3-fold increase | [2] |
| Cholesterol Homeostasis Genes | |||
| ATP-binding cassette transporter A1 (ABCA1) | ApoE knockout (peritoneal leukocytes) | 2.5-fold increase | [1] |
| ATP-binding cassette transporter G1 (ABCG1) | ApoE knockout (peritoneal leukocytes) | 3.2-fold increase | [1] |
| ATP-binding cassette transporter G1 (ABCG1) | ApoE knockout (liver) | 3-fold increase | [1] |
| Energy Metabolism Genes | |||
| Carnitine Palmitoyltransferase 1a (Cpt1a) | High-fat diet-fed C57BL/6 | 2.5-fold increase | [2] |
| Carnitine Palmitoyltransferase 1b (Cpt1b) | High-fat diet-fed C57BL/6 | 2.3-fold increase | [2] |
| Acyl-CoA Dehydrogenase, Medium Chain (Acadm) | High-fat diet-fed C57BL/6 | 2.1-fold increase | [2] |
| Acyl-CoA Oxidase (Aox) | High-fat diet-fed C57BL/6 | 3.0-fold increase | [2] |
| Enoyl-CoA Hydratase and 3-Hydroxyacyl CoA Dehydrogenase (Ehhadh) | High-fat diet-fed C57BL/6 | 7.9-fold increase | [2] |
Plasma Lipid Profiles
| Lipid Parameter | Mouse Model | T0901317 Treatment Effect | Reference |
| Total Cholesterol | ApoE knockout | 2.5 to 3-fold increase | [1] |
| VLDL Cholesterol | ApoE knockout | 2.9-fold increase | [1] |
| LDL Cholesterol | ApoE knockout | 1.3-fold increase | [1] |
| HDL Cholesterol | ApoE knockout | 37% decrease | [1] |
| Triglycerides | db/db diabetic mice | Severe hypertriglyceridemia | [3] |
Atherosclerosis Development
| Parameter | Mouse Model | T0901317 Treatment Effect | Reference |
| Atherosclerotic Lesion Area | LDLR knockout | Significant reduction | [4] |
| Atherosclerotic Lesion Area | ApoE knockout (prevention) | 64.2% reduction | [5] |
| Atherosclerotic Lesion Area | ApoE knockout (treatment) | 58.3% reduction | [5] |
Experimental Protocols
The methodologies cited in this guide share common elements in their experimental design. Below are detailed protocols for key experiments.
Animal Models and T0901317 Administration
-
Mouse Strains: Commonly used genetic models include Apolipoprotein E knockout (ApoE-/-), LDL receptor knockout (LDLR-/-), and LXRα/β double knockout (LXRdKO) mice, all typically on a C57BL/6 background. Age- and sex-matched wild-type C57BL/6 mice serve as controls. For metabolic studies, db/db mice are often used as a model of type 2 diabetes.
-
T0901317 Formulation and Dosing: T0901317 is typically dissolved in a vehicle such as dimethyl sulfoxide (DMSO). Administration is commonly performed via oral gavage or intraperitoneal injection. Dosages can range from 10 mg/kg/day to 50 mg/kg/day depending on the study's duration and objectives.[1][2]
-
Diet: Mice are often fed a high-fat or Western-type diet to induce hyperlipidemia and atherosclerosis. These diets are typically enriched in cholesterol and fat.[1]
Gene Expression Analysis
-
RNA Isolation: Total RNA is extracted from tissues (e.g., liver, peritoneal macrophages) using standard methods like TRIzol reagent.
-
Quantitative Real-Time PCR (qRT-PCR): Reverse transcription is performed to generate cDNA, followed by qRT-PCR using SYBR Green or TaqMan probes to quantify the expression levels of target genes. Gene expression is normalized to a housekeeping gene such as GAPDH.
Plasma Lipid Analysis
-
Sample Collection: Blood is collected from mice via methods like retro-orbital bleeding into EDTA-coated tubes. Plasma is then separated by centrifugation.
-
Lipid Measurement: Plasma levels of total cholesterol, triglycerides, HDL, and LDL are determined using enzymatic colorimetric assays. Lipoprotein profiles can be further analyzed by fast-performance liquid chromatography (FPLC).[1]
Atherosclerosis Quantification
-
Tissue Preparation: The aorta is dissected, and the atherosclerotic lesions in the aortic root and en face preparations are analyzed.
-
Staining and Imaging: Aortic sections are stained with Oil Red O to visualize lipid-laden lesions. The lesion area is then quantified using image analysis software.
Mandatory Visualization
LXR Signaling Pathway
Caption: T0901317 activates the LXR signaling pathway.
T0901317 Experimental Workflow in Genetic Mouse Models
Caption: Experimental workflow for T0901317 studies in mice.
Logical Relationship of LXR Activation and NF-κB Inhibition
Caption: LXR activation by T0901317 inhibits NF-κB signaling.
References
- 1. LXR Agonist T0901317′s Hepatic Impact Overrules Its Atheroprotective Action in Macrophages, Driving Early Atherogenesis in Chow-Diet-Fed Male Apolipoprotein E Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Liver X Receptor Agonist T0901317 Protects Mice from High Fat Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The LXR ligand T0901317 induces severe lipogenesis in the db/db diabetic mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. T-0901317, a synthetic liver X receptor ligand, inhibits development of atherosclerosis in LDL receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liver X receptor agonist T0901317 reduces atherosclerotic lesions in apoE-/- mice by up-regulating NPC1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of T0901317: In Vitro Mechanisms vs. In Vivo Systemic Effects
Guide for Researchers and Drug Development Professionals
T0901317 is a potent and widely utilized synthetic agonist for Liver X Receptors (LXRs), specifically LXRα and LXRβ. As nuclear receptors, LXRs are critical regulators of cholesterol homeostasis, fatty acid metabolism, and inflammatory responses. While T0901317 has been instrumental in elucidating LXR biology, its effects in isolated cellular systems (in vitro) often diverge from those observed in whole organisms (in vivo). This guide provides an objective comparison of its performance in these different contexts, supported by experimental data and detailed protocols, to aid researchers in experimental design and data interpretation.
Primary Mechanism of Action
T0901317's primary mechanism involves the direct binding to and activation of LXRα and LXRβ.[1][2][3] Upon activation, the LXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription.[4] These target genes are heavily involved in lipid metabolism and inflammation.
However, the biological activity of T0901317 is not exclusively limited to LXR. It is also known to be a high-affinity ligand for the Pregnane X Receptor (PXR) and an agonist for the Farnesoid X Receptor (FXR) at higher concentrations.[5][6] Additionally, it exhibits inverse agonist activity at RORα and RORγ.[5][7] These off-target activities are crucial for interpreting its systemic effects, particularly the dramatic liver steatosis observed in vivo.[6]
In Vitro Effects of T0901317
In controlled cell culture environments, T0901317 predominantly exhibits beneficial effects related to cholesterol management, inflammation suppression, and anti-cancer activity. These studies are crucial for dissecting specific cellular mechanisms.
| Area of Study | Cell Type | Observed Effect | Typical Concentration |
| Lipid Metabolism | Macrophages (e.g., THP-1), Fibroblasts | Upregulates ABCA1 and ABCG1 expression, promoting cholesterol efflux.[1][2][5] | 1 - 10 µM |
| Inflammation | Macrophages, Microglia | Inhibits the NF-κB pathway, reducing the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6).[4][8] | 1 - 10 µM |
| Neurobiology | Primary Neurons, Fibroblasts | Decreases the secretion of amyloid-beta (Aβ) peptides.[1][2][9] | 1 - 5 µM |
| Cancer Biology | Prostate (LNCaP), Lung (A549), Pancreatic Cancer Cells | Inhibits cell proliferation and migration; induces apoptosis.[10][11] | 5 - 10 µM |
| Vascular Biology | Human Glomerular Endothelial Cells (HUGECs) | Upregulates thrombomodulin expression, potentially via inhibition of NF-κB.[12] | 0.2 - 2 µM |
| Cardiac Biology | Cultured Cardiomyocytes | Attenuates the hypertrophic response to endothelin-1.[13] | Not Specified |
In Vivo Effects of T0901317
When administered to animal models, the systemic effects of T0901317 are more complex. While some of the beneficial effects observed in vitro translate, significant adverse metabolic consequences often dominate, primarily due to the potent activation of lipogenesis in the liver.
| Area of Study | Animal Model | Observed Effect | Typical Dosing Regimen |
| Lipid Metabolism | Mice (ApoE KO, LDLR KO), Rats | Pro-Atherogenic: Causes severe hypertriglyceridemia and hypercholesterolemia.[14] Anti-Atherogenic: Can inhibit atherosclerosis development in some models.[7][11] | 10 - 50 mg/kg/day |
| Hepatic Function | Mice, Rats | Induces significant liver steatosis (fatty liver) by upregulating lipogenic genes like SREBP-1c.[14][15][16] | 10 - 50 mg/kg/day |
| Metabolic Disease | Mice on High-Fat Diet | Prevents high-fat diet-induced obesity, insulin resistance, and glucose intolerance.[15] | 50 mg/kg (twice weekly) |
| Inflammation | Rodent Models of Hemorrhage, ICH | Reduces lung injury and systemic inflammation.[4] Attenuates neuroinflammation and brain damage.[8] | 30 - 50 mg/kg |
| Neurobiology | Mouse Model of Alzheimer's Disease (APP23) | Reduces levels of soluble Aβ40 and Aβ42 in the brain.[9] | Not Specified |
| Cancer Biology | Nude Mouse Lung Cancer Model | Inhibits migration and invasion of lung cancer cells.[10] | Not Specified |
| Cardiovascular | Mouse Model of Cardiac Hypertrophy | Decreases cardiac wall thickening and left ventricular weight.[13] | Not Specified |
Comparison and Key Discrepancies
The most significant discrepancy between the in vitro and in vivo data for T0901317 lies in its effect on lipid metabolism and atherosclerosis.
-
In Vitro (Anti-Atherogenic Profile): In isolated macrophages, T0901317 robustly stimulates the expression of ABCA1 and ABCG1, key transporters for reverse cholesterol transport. This action is fundamentally anti-atherogenic, as it promotes the removal of cholesterol from foam cells within an atherosclerotic plaque.
-
In Vivo (Pro-Atherogenic Profile): In a whole organism, the potent activation of LXR in the liver leads to a massive upregulation of SREBP-1c, a master regulator of fatty acid and triglyceride synthesis.[14][15] This results in severe hypertriglyceridemia and hepatic steatosis. This systemic dyslipidemia can overwhelm the beneficial local effects in macrophages, ultimately promoting or exacerbating atherosclerosis, particularly in animals on a low-fat diet.[14]
This divergence highlights that the systemic metabolic impact, especially on the liver, is a dominant factor in the overall in vivo outcome. The activation of off-target receptors like PXR may also contribute to the dramatic liver effects, an aspect not captured in many single-cell-type in vitro assays.[6]
Experimental Protocols
In Vitro Cholesterol Efflux Assay
This protocol measures the capacity of T0901317 to promote the removal of cholesterol from macrophages, a key anti-atherogenic function.
Objective: To quantify the effect of T0901317 on ABCA1-mediated cholesterol efflux.
Methodology:
-
Cell Culture: Plate THP-1 human monocytes and differentiate into macrophages using PMA (phorbol 12-myristate 13-acetate).
-
Cholesterol Loading: Incubate the differentiated macrophages with radiolabeled cholesterol ([³H]-cholesterol) and acetylated LDL (acLDL) for 24-48 hours to create "foam cells."
-
Treatment: Wash the cells and incubate them in a serum-free medium containing T0901317 (e.g., 1-10 µM) or a vehicle control (DMSO) for 18-24 hours to induce ABCA1 expression.
-
Efflux Measurement: Replace the medium with one containing a cholesterol acceptor, such as Apolipoprotein A-I (ApoA-I). Incubate for 4-6 hours.
-
Quantification: Collect the supernatant (containing effluxed cholesterol) and lyse the cells (containing retained cholesterol). Measure the radioactivity in both fractions using a scintillation counter.
-
Calculation: Express cholesterol efflux as a percentage: (Radioactivity in Medium / (Radioactivity in Medium + Radioactivity in Cells)) * 100.
In Vivo Atherosclerosis Study in ApoE Knockout Mice
This protocol assesses the net effect of T0901317 on the development of atherosclerosis in a widely used animal model.
Methodology:
-
Animal Model: Use atherosclerosis-susceptible mice, such as Apolipoprotein E knockout (ApoE-/-) mice, on a C57BL/6 background.[14]
-
Group Allocation: At 8-10 weeks of age, randomly assign mice to a control group or a treatment group.
-
Diet and Treatment: Feed all mice a standard chow or a high-fat "Western-type" diet. Administer T0901317 (e.g., 10 mg/kg/day) or a vehicle control to the respective groups. Administration can be via oral gavage or mixed in the diet.[14]
-
Duration: Continue the treatment for 8-16 weeks to allow for significant lesion development.
-
Endpoint Analysis:
-
Plasma Lipids: Collect blood periodically and at the endpoint to measure total cholesterol and triglycerides.
-
Atherosclerotic Lesion Analysis: Euthanize the mice, perfuse the vascular system, and dissect the aorta. Stain the aorta en face with Oil Red O to quantify the total lesion area. For advanced analysis, section the aortic root and perform histological staining for lesion size and composition (e.g., macrophage and collagen content).[14]
-
Hepatic Analysis: Harvest the liver for histological analysis (H&E staining) to assess steatosis and for gene expression analysis (qRT-PCR) of LXR target genes (e.g., SREBP-1c, FASN, ABCA1).[14]
-
Conclusion
T0901317 is an invaluable chemical probe for dissecting the cellular roles of LXR. In vitro studies consistently demonstrate its potential anti-inflammatory, anti-proliferative, and cholesterol-regulating properties. However, its translation to a therapeutic agent is severely hampered by its in vivo pharmacology. The powerful induction of hepatic lipogenesis leads to systemic dyslipidemia that can counteract or even reverse its beneficial local effects within the vascular wall. Furthermore, its off-target activities on other nuclear receptors like PXR complicate the attribution of all observed effects solely to LXR activation.[6]
For researchers, these findings underscore a critical principle: promising in vitro results must be validated with carefully designed in vivo studies that can account for the complex interplay between different organ systems. The case of T0901317 has guided the field toward developing next-generation LXR modulators that can separate the beneficial anti-inflammatory and cholesterol efflux activities from the detrimental hepatic lipogenic effects.
References
- 1. rndsystems.com [rndsystems.com]
- 2. T 0901317 | LXR-like Receptors | Tocris Bioscience [tocris.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Liver X receptor α activation with the synthetic ligand T0901317 reduces lung injury and inflammation after hemorrhage and resuscitation via inhibition of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. T0901317 is a potent PXR ligand: implications for the biology ascribed to LXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Treatment with TO901317, a synthetic liver X receptor agonist, reduces brain damage and attenuates neuroinflammation in experimental intracerebral hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The liver X receptor ligand T0901317 decreases amyloid beta production in vitro and in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liver X receptor agonist T0901317 inhibits the migration and invasion of non-small-cell lung cancer cells in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Activation of liver X receptors with T0901317 attenuates cardiac hypertrophy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The Liver X Receptor Agonist T0901317 Protects Mice from High Fat Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
T0901317: A Comparative Guide to its Experimental Reproducibility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the experimental reproducibility of T0901317, a potent synthetic agonist of the Liver X Receptor (LXR). T0901317 has been instrumental in elucidating the physiological roles of LXR in lipid metabolism, inflammation, and other cellular processes. This document summarizes key quantitative data, details common experimental protocols, and visualizes the primary signaling pathways modulated by this compound, offering a valuable resource for researchers designing and interpreting experiments involving T0901317 and related molecules.
Quantitative Performance Analysis
The following tables summarize the key in vitro and in vivo experimental data for T0901317 and its common alternatives, GW3965 and ATI-111. This data facilitates a direct comparison of their potency, selectivity, and effects on downstream gene expression.
Table 1: In Vitro Receptor Activation Potency
| Compound | Target | Assay Type | Cell Line | EC50 | Reference |
| T0901317 | LXRα | Luciferase Reporter | HEK293 | 20 nM | [1][2] |
| LXRβ | Luciferase Reporter | HEK293 | ~600 nM | [3] | |
| FXR | Luciferase Reporter | - | 5 µM | [1] | |
| GW3965 | LXRα | Luciferase Reporter | HEK293 | - | [3] |
| LXRβ | Luciferase Reporter | HEK293 | Most potent of tested | [3] | |
| ATI-111 | LXRα | Luciferase Reporter | HEK293 | ~60 nM | [3] |
| LXRβ | Luciferase Reporter | HEK293 | ~700 nM | [3] |
Table 2: In Vitro Off-Target Activity (Inverse Agonism)
| Compound | Target | Ki | Reference |
| T0901317 | RORα | 132 nM | [1] |
| RORγ | 51 nM | [1] |
Table 3: Comparative Effects on LXR Target Gene Expression in Mouse Peritoneal Macrophages
| Gene Target | T0901317 (1 µM) | GW3965 (1 µM) | ATI-111 (1 µM) | Reference |
| ABCA1 | Significant Induction | Significant Induction | Significant Induction | [3] |
| ABCG1 | Significant Induction | Significant Induction | Significant Induction | [3] |
| AIM | No significant change | Slight Induction | ~2-fold Induction | [3] |
| apoE | No significant change | Slight Induction | No significant change | [3] |
| ACC | Slight Induction | Slight Induction | Slight Induction | [3] |
| FAS | ~2 to 4-fold Induction | ~2 to 4-fold Induction | ~2-fold Induction | [3] |
Table 4: In Vivo Effects of T0901317 in Animal Models
| Animal Model | Treatment | Key Findings | Reference |
| High-fat diet-fed mice | 50 mg/kg T0901317 (i.p., twice weekly for 10 weeks) | Blocked obesity development and insulin resistance. Increased expression of genes involved in energy metabolism. | [4] |
| Male Wistar rats | 10 mg/kg/day T0901317 (for 1 week) | Increased muscle expression of PPAR-δ and its target genes. Enhanced palmitate oxidation in isolated soleus muscle. | |
| db/db mice | T0901317 (14 days) | Improved hepatic glucose metabolism, suppressed ROS production, and inactivated the JNK pathway. | [5] |
Key Signaling Pathways Modulated by T0901317
T0901317, through its activation of LXR, influences several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.
Detailed Experimental Protocols
To ensure the reproducibility of experimental results, adherence to detailed and validated protocols is crucial. Below are outlines of common methodologies used in the characterization of T0901317.
Luciferase Reporter Gene Assay for LXR Activation
This assay is fundamental for quantifying the potency of LXR agonists.
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their high transfection efficiency.
-
Plasmids:
-
An expression vector for human LXRα or LXRβ.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with LXR response elements (LXREs).
-
A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.
-
-
Procedure:
-
Co-transfect HEK293 cells with the LXR expression, LXRE-luciferase reporter, and control plasmids.
-
After 24 hours, treat the cells with varying concentrations of T0901317 or other test compounds. A vehicle control (e.g., DMSO) should be included.
-
Incubate for an additional 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.[3]
-
Western Blot Analysis for Protein Expression
Western blotting is used to assess the effect of T0901317 on the expression levels of target proteins.
-
Cell or Tissue Preparation:
-
For cell culture experiments, treat cells (e.g., HepG2, RAW264.7 macrophages) with T0901317 for a specified duration.
-
For in vivo studies, harvest tissues from treated and control animals.
-
-
Protein Extraction: Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein (e.g., 20-50 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., ABCA1, p-p65, p-Akt).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the protein of interest to a loading control (e.g., GAPDH, β-actin).[4][6]
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
qPCR is employed to measure changes in the mRNA levels of LXR target genes.
-
RNA Extraction: Isolate total RNA from treated and control cells or tissues using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction:
-
Prepare a reaction mixture containing cDNA, forward and reverse primers for the gene of interest, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix.
-
Perform the qPCR reaction in a real-time PCR cycler.
-
-
Data Analysis:
This guide provides a foundational understanding of the experimental landscape surrounding T0901317. By presenting comparative data, visualizing key pathways, and detailing essential protocols, it aims to enhance the reproducibility and reliability of future research in this area.
References
- 1. Approved LXR agonists exert unspecific effects on pancreatic β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A novel potent synthetic steroidal liver X receptor agonist lowers plasma cholesterol and triglycerides and reduces atherosclerosis in LDLR–/– mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Liver X Receptor Agonist T0901317 Protects Mice from High Fat Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of the Liver X Receptor by Agonist TO901317 Improves Hepatic Insulin Resistance via Suppressing Reactive Oxygen Species and JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. LXR Agonist T0901317′s Hepatic Impact Overrules Its Atheroprotective Action in Macrophages, Driving Early Atherogenesis in Chow-Diet-Fed Male Apolipoprotein E Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for T900607
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of T900607, identified as a hazardous substance requiring specialized waste management. The information herein is based on established safety protocols for hazardous chemical waste.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous chemical with the following potential effects:
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn when handling this substance. Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.
Quantitative Hazard Data
The following table summarizes the hazard classifications for this compound.
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
Data sourced from Safety Data Sheet for a chemically related product.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) program as hazardous waste.[1] Do not dispose of this chemical in the regular trash or down the sanitary sewer.[1][2]
1. Waste Collection and Containment:
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing boats), in a designated and compatible hazardous waste container.[3][4] Plastic containers are often preferred to glass to minimize the risk of breakage.[1]
-
Ensure the container is in good condition, with no leaks or cracks, and has a secure, tight-fitting lid.[4]
-
Do not overfill the container; leave at least one inch of headspace to allow for expansion.
2. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste".[1][4]
-
The label must include the full chemical name: "2-[(6-chloro-4-ethyl-2-oxo-1-benzopyran-7-yl)oxy]-N-(2-hydroxy-2-phenylethyl)acetamide". Avoid using abbreviations or chemical formulas.[1]
-
Indicate the date when the waste was first added to the container and the location of generation (e.g., lab room number).[1]
3. Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][5]
-
Segregate the waste from incompatible materials. For instance, store it separately from strong acids and bases.[5]
-
The storage area should be secure and inspected regularly for any signs of leakage.[5]
4. Disposal of Empty Containers:
-
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
To decontaminate, triple-rinse the container with a suitable solvent capable of removing the chemical residue.[4]
-
Collect the rinsate (the solvent used for rinsing) as hazardous waste and add it to your designated liquid hazardous waste container.[4]
-
After triple-rinsing and air-drying, the container may be disposed of in the regular trash, provided all labels are defaced or removed.[4]
5. Arranging for Pickup:
-
Once the waste container is full or ready for disposal, contact your institution's EHS office to schedule a waste pickup.[1][3]
-
Follow your institution's specific procedures for requesting a pickup, which may involve completing a hazardous waste disposal form.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Logistical Information for Handling T900607
For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of chemical compounds is paramount. This document provides crucial safety protocols and logistical plans for the use of T900607, fostering a secure laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on safety data sheet specifications. Consistent and proper use of this equipment is critical to minimize exposure and ensure personal safety.
| Protective Equipment | Specifications | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles. | Protects against splashes and airborne particles that can cause serious eye irritation or damage.[1][2] |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact, which can cause skin irritation or burns.[2][3] |
| Minimum glove thickness: 0.11 mm. | Ensures a sufficient barrier against the chemical.[3] | |
| Breakthrough time: > 480 minutes. | Provides long-lasting protection during extended handling procedures.[3] | |
| Body Protection | Protective clothing (e.g., lab coat). | Shields skin from accidental spills and contamination.[1][2] |
| Respiratory Protection | Use only in a well-ventilated area. If needed, use a NIOSH-approved respirator. | Avoid breathing dust.[1] May cause respiratory irritation.[1] |
Operational Plan: Safe Handling Protocol
Adherence to a strict handling protocol is essential to maintain a safe working environment.
1. Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Work in a well-ventilated area, such as a chemical fume hood.[1]
-
Locate the nearest emergency eyewash station and safety shower before beginning work.
2. Handling:
-
Avoid direct contact with the substance.
-
Do not eat, drink, or smoke in the handling area.[1]
-
Keep the container tightly closed when not in use.
3. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]
-
Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[2][5]
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][4]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: Dispose of contents and container in accordance with all local, state, and federal regulations.[3][4]
-
Container Disposal: Empty containers may retain product residue and should be disposed of in the same manner as the substance itself.[3] Do not reuse empty containers.
-
Spill Cleanup: In the event of a spill, wear appropriate PPE. For small spills, wipe up with an absorbent material (e.g., cloth, fleece) and place in a suitable container for disposal.[3] For large spills, dike the spilled material and absorb it with vermiculite, dry sand, or earth before placing it into containers for disposal.[3] Avoid allowing the substance to enter drains.[2]
Experimental Workflow: Handling and Disposal
The following diagram outlines the key steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
